(3-Chloropyridin-4-YL)methanol
Description
Structure
3D Structure
Properties
IUPAC Name |
(3-chloropyridin-4-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO/c7-6-3-8-2-1-5(6)4-9/h1-3,9H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBVHUTXSYWJSFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1CO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40508671 | |
| Record name | (3-Chloropyridin-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40508671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79698-53-6 | |
| Record name | (3-Chloropyridin-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40508671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to (3-Chloropyridin-4-YL)methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
(3-Chloropyridin-4-YL)methanol is a halogenated pyridine derivative that serves as a crucial building block in the synthesis of a variety of chemical entities. Its unique electronic and structural features make it a valuable intermediate in the development of pharmaceuticals and agrochemicals.[1] This technical guide provides a comprehensive overview of the known chemical and physical properties of this compound, outlines general experimental protocols for its synthesis and analysis, and discusses its applications in research and development.
Chemical and Physical Properties
This compound is a solid at room temperature, appearing as white crystals.[2] The presence of the chloro- and hydroxymethyl- groups on the pyridine ring significantly influences its reactivity, solubility, and biological activity.
Tabulated Physical and Chemical Data
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| IUPAC Name | This compound | - |
| Synonyms | 3-Chloro-4-pyridinemethanol, 3-Chloro-4-(hydroxymethyl)pyridine | [2] |
| CAS Number | 79698-53-6 | [2][3][4][5][6][7] |
| Molecular Formula | C₆H₆ClNO | [1][2][4][5][7][8][9] |
| Molecular Weight | 143.57 g/mol | [1][2][4][5] |
| Appearance | White crystals | [2] |
| Melting Point | 73-77 °C | [2] |
| Boiling Point | 273.9 °C at 760 mmHg | [2] |
| Density | 1.324 g/cm³ | [2] |
| Flash Point | 104.8 °C | [2] |
| pKa | Data not available. The pKa of the conjugate acid of the related 3-chloropyridine is 2.84.[10] | - |
| Solubility | No quantitative data available. Expected to be slightly soluble in water and soluble in alcohols and other polar organic solvents. | - |
Structural Information
The structure of this compound, featuring a pyridine ring substituted with a chlorine atom at the 3-position and a hydroxymethyl group at the 4-position, is fundamental to its chemical behavior.
References
- 1. This compound [myskinrecipes.com]
- 2. sincerechemical.com [sincerechemical.com]
- 3. This compound | 79698-53-6 [chemicalbook.com]
- 4. CAS 79698-53-6 | this compound - Synblock [synblock.com]
- 5. 001chemical.com [001chemical.com]
- 6. rndmate.com [rndmate.com]
- 7. This compound - CAS:79698-53-6 - Sunway Pharm Ltd [3wpharm.com]
- 8. PubChemLite - this compound (C6H6ClNO) [pubchemlite.lcsb.uni.lu]
- 9. This compound [allbiopharm.com]
- 10. 3-Chloropyridine | C5H4ClN | CID 12287 - PubChem [pubchem.ncbi.nlm.nih.gov]
In-Depth Technical Guide: (3-Chloropyridin-4-YL)methanol (CAS: 79698-53-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3-Chloropyridin-4-YL)methanol, with the Chemical Abstracts Service (CAS) registry number 79698-53-6, is a pivotal heterocyclic building block in the fields of medicinal chemistry and agrochemical synthesis. Its substituted pyridine structure makes it a valuable intermediate for the development of a wide array of more complex molecules. This technical guide provides a comprehensive overview of its chemical and physical properties, a plausible synthetic route, and its key applications, with a focus on its role in drug discovery and development.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented in the table below. This information is critical for its handling, characterization, and use in synthetic protocols.
| Property | Value | Reference |
| CAS Number | 79698-53-6 | [1][2][3][4] |
| Molecular Formula | C₆H₆ClNO | [1][2][4] |
| Molecular Weight | 143.57 g/mol | [1][2][4] |
| Appearance | White crystalline solid | |
| Melting Point | 73-77 °C | |
| Boiling Point | 273.9 °C at 760 mmHg | |
| Density | 1.324 g/cm³ |
Synthesis
General Experimental Protocol: Reduction of 3-Chloroisonicotinic Acid
This protocol is a generalized procedure based on standard organic chemistry transformations and should be adapted and optimized for specific laboratory conditions.
Materials:
-
3-Chloroisonicotinic acid
-
Lithium aluminum hydride (LiAlH₄) or Sodium borohydride (NaBH₄) in the presence of a suitable activating agent (e.g., I₂ or BF₃·OEt₂)
-
Anhydrous tetrahydrofuran (THF) or other suitable aprotic solvent
-
Anhydrous diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with a suspension of the reducing agent (e.g., lithium aluminum hydride) in anhydrous THF.
-
Addition of Starting Material: A solution of 3-chloroisonicotinic acid in anhydrous THF is added dropwise to the stirred suspension of the reducing agent at 0 °C (ice bath).
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction is carefully quenched by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water, while cooling in an ice bath. The resulting granular precipitate is filtered off and washed with THF or diethyl ether.
-
Extraction: The filtrate is concentrated under reduced pressure. The residue is then dissolved in diethyl ether and washed sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Purification: The organic layer is dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed in vacuo to yield the crude product. The crude this compound can be further purified by recrystallization or column chromatography.
Applications in Research and Development
This compound serves as a crucial intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[2] Its utility stems from the presence of multiple reactive sites: the hydroxyl group, the chloro substituent, and the pyridine ring itself, which can undergo further functionalization.
Role in Drug Discovery
The pyridine moiety is a common scaffold in many biologically active molecules. The introduction of a chloromethyl group at the 4-position of a 3-chloropyridine ring provides a versatile handle for medicinal chemists to construct more complex molecular architectures. This intermediate is particularly useful in the development of drugs targeting a range of conditions, including:
-
Neurological Disorders: The pyridine core is a feature in many central nervous system (CNS) active compounds.
-
Infectious Diseases: Substituted pyridines are known to exhibit antibacterial and antifungal properties.
-
Inflammatory Conditions: The structural motif can be incorporated into molecules designed to modulate inflammatory pathways.
The general logic for its use in medicinal chemistry often involves the conversion of the primary alcohol to other functional groups, such as an aldehyde, a carboxylic acid, or an amine, or its use in ether or ester synthesis to link to other molecular fragments.
References
(3-Chloropyridin-4-YL)methanol: A Technical Overview for Researchers
(3-Chloropyridin-4-YL)methanol is a halogenated pyridine derivative that serves as a crucial building block in the synthesis of a variety of chemical compounds, particularly in the pharmaceutical and agrochemical industries. Its strategic functionalization, featuring a chloropyridine core with a hydroxymethyl group, makes it a versatile intermediate for the development of more complex molecules. This technical guide provides an in-depth look at its chemical properties, synthesis, and applications for researchers, scientists, and professionals in drug development.
Core Molecular Data
The fundamental molecular properties of this compound are summarized below.
| Property | Value | Citation(s) |
| Molecular Formula | C6H6ClNO | [1][2][3] |
| Molecular Weight | 143.57 g/mol | [1][2][3] |
| CAS Number | 79698-53-6 | [2][3] |
Synthesis and Characterization
As a key intermediate, the synthesis of this compound is a critical step in the production of various target molecules. While specific industrial synthesis protocols are often proprietary, a general conceptual workflow can be outlined.
Experimental Protocols
Characterization of this compound:
The identity and purity of this compound are typically confirmed using a suite of standard analytical techniques. Commercial suppliers often provide documentation including NMR, HPLC, and LC-MS data.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the molecular structure. The proton NMR would show characteristic signals for the aromatic protons on the pyridine ring and the methylene protons of the hydroxymethyl group.
-
High-Performance Liquid Chromatography (HPLC): HPLC is employed to assess the purity of the compound. A reversed-phase column with a suitable mobile phase (e.g., a gradient of acetonitrile and water) would be used to separate the main compound from any impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry to confirm both the purity and the molecular weight of the compound.
Applications in Research and Development
This compound is primarily utilized as an intermediate in the synthesis of more complex molecules with potential biological activity.[1] Its pyridine moiety is a common feature in many bioactive compounds, and the chloro and hydroxymethyl groups provide reactive handles for further chemical modifications.
Key Application Areas:
-
Pharmaceutical Development: This compound is a valuable precursor for the synthesis of active pharmaceutical ingredients (APIs). It is particularly used in the development of drugs targeting neurological disorders, infections, and inflammatory conditions.[1] The chloropyridine structure is a key pharmacophore in a number of established drugs.
-
Agrochemical Synthesis: In the agrochemical sector, this compound serves as an intermediate in the production of novel pesticides and herbicides.[1] The halogenated pyridine core can enhance the efficacy and selectivity of the final product.
The logical progression from a simple precursor to a high-value final product underscores the importance of this compound as a foundational chemical entity in synthetic chemistry.
References
Spectroscopic Data for (3-Chloropyridin-4-YL)methanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic data for the compound (3-Chloropyridin-4-yl)methanol. Due to the limited availability of public experimental spectra for this specific molecule, this document focuses on predicted data, characteristic spectral features derived from analogous compounds, and detailed, generalized experimental protocols for acquiring such data. This guide is intended to assist researchers in the identification, characterization, and quality control of this compound.
Chemical Structure and Properties
-
IUPAC Name: this compound
Predicted and Expected Spectroscopic Data
The following tables summarize the predicted and expected spectroscopic data for this compound. These values are based on computational predictions and analysis of structurally similar compounds.
Mass Spectrometry (MS)
Mass spectrometry is a key technique for determining the molecular weight and elemental composition of a compound. For this compound, the following mass-to-charge ratios (m/z) are predicted for various adducts that may be observed.[5]
| Adduct | Predicted m/z |
| [M+H]⁺ | 144.02108 |
| [M+Na]⁺ | 166.00302 |
| [M-H]⁻ | 142.00652 |
| [M+NH₄]⁺ | 161.04762 |
| [M+K]⁺ | 181.97696 |
| [M]⁺ | 143.01325 |
| [M]⁻ | 143.01435 |
Table 1: Predicted m/z values for various adducts of this compound.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the methylene protons of the methanol group. The chemical shifts are influenced by the electronegativity of the chlorine atom and the nitrogen in the pyridine ring.
| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity |
| H2 (Pyridine) | 8.5 - 8.7 | Singlet |
| H5 (Pyridine) | 7.3 - 7.5 | Doublet |
| H6 (Pyridine) | 8.4 - 8.6 | Doublet |
| -CH₂- (Methylene) | 4.6 - 4.8 | Singlet |
| -OH (Hydroxyl) | Variable | Singlet |
Table 2: Expected ¹H NMR chemical shifts for this compound.
¹³C NMR: The carbon NMR spectrum will show six distinct signals corresponding to the five carbon atoms in the pyridine ring and the one carbon of the methanol group.
| Carbon Assignment | Expected Chemical Shift (ppm) |
| C2 (Pyridine) | 148 - 152 |
| C3 (Pyridine) | 130 - 134 |
| C4 (Pyridine) | 145 - 149 |
| C5 (Pyridine) | 122 - 126 |
| C6 (Pyridine) | 147 - 151 |
| -CH₂- (Methylene) | 60 - 64 |
Table 3: Expected ¹³C NMR chemical shifts for this compound.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic absorption bands for the O-H, C-H, C=N, C=C, and C-Cl bonds.
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (alcohol) | 3200 - 3600 | Broad |
| C-H stretch (aromatic) | 3000 - 3100 | Medium |
| C-H stretch (aliphatic) | 2850 - 3000 | Medium |
| C=N, C=C stretch (ring) | 1400 - 1600 | Medium |
| C-O stretch (alcohol) | 1000 - 1260 | Strong |
| C-Cl stretch | 600 - 800 | Strong |
Table 4: Expected IR absorption bands for this compound.
Experimental Protocols
The following are detailed, generalized protocols for acquiring the spectroscopic data discussed above.
NMR Spectroscopy
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the this compound sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, Methanol-d₄, or DMSO-d₆) in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.
Data Acquisition (¹H NMR):
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Acquisition Parameters:
-
Spectral Width: ~16 ppm
-
Number of Scans: 16-64 (depending on sample concentration)
-
Relaxation Delay (d1): 1-5 seconds
-
Acquisition Time: ~2-4 seconds
-
-
Processing: Apply Fourier transform, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
Data Acquisition (¹³C NMR):
-
Spectrometer: 100 MHz or higher (corresponding to the ¹H frequency).
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).
-
Acquisition Parameters:
-
Spectral Width: ~240 ppm
-
Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)
-
Relaxation Delay (d1): 2 seconds
-
-
Processing: Apply Fourier transform, phase correction, and baseline correction. Reference the spectrum to the solvent peak.
IR Spectroscopy
Sample Preparation (KBr Pellet Method):
-
Place a small amount (1-2 mg) of the solid this compound sample in an agate mortar.
-
Add approximately 100-200 mg of dry potassium bromide (KBr) powder.
-
Gently grind the mixture with a pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.
Data Acquisition:
-
Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
-
Parameters:
-
Scan Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
-
-
Procedure:
-
Acquire a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder.
-
Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Mass Spectrometry (Electron Ionization - EI)
Sample Introduction:
-
The sample can be introduced via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) for volatile compounds. The compound must be volatile enough to be in the gas phase for EI.
Data Acquisition:
-
Ionization Method: Electron Ionization (EI).
-
Instrument Parameters:
-
Electron Energy: 70 eV
-
Ion Source Temperature: 150-250 °C
-
Mass Range: m/z 40-400
-
-
Procedure: The sample is introduced into the high-vacuum source of the mass spectrometer, where it is bombarded by a beam of electrons. This causes the molecule to ionize and fragment. The resulting ions are then separated by their mass-to-charge ratio and detected.
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.
References
An In-depth Technical Guide to the Synthesis of (3-Chloropyridin-4-YL)methanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic routes for obtaining (3-Chloropyridin-4-YL)methanol, a key intermediate in the development of various pharmaceutical and agrochemical compounds.[1] This document details the most common and effective synthesis strategies, complete with experimental protocols and data analysis to assist researchers in their synthetic endeavors.
Introduction
This compound, with the chemical formula C₆H₆ClNO, is a valuable building block in organic synthesis.[1][2] Its structure, featuring a chlorinated pyridine ring, is a common motif in bioactive molecules, making it a crucial intermediate for developing drugs targeting a range of conditions, including neurological disorders.[1] This guide will focus on two primary, reliable methods for its synthesis: the reduction of 3-chloropyridine-4-carboxaldehyde and a Grignard reaction pathway.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| CAS Number | 79698-53-6 | [2][3] |
| Molecular Formula | C₆H₆ClNO | [1][2] |
| Molecular Weight | 143.57 g/mol | [1][2] |
| Appearance | White crystals | [2] |
| Melting Point | 73-77 °C | [2] |
| Boiling Point | 273.9 °C at 760 mmHg | [2] |
| Density | 1.324 g/cm³ | [2] |
Synthetic Routes
Two principal synthetic pathways for the preparation of this compound are detailed below.
Route 1: Reduction of 3-Chloropyridine-4-carboxaldehyde
This is the most direct and commonly employed method for the synthesis of this compound. The aldehyde precursor, 3-chloropyridine-4-carboxaldehyde, is selectively reduced to the corresponding primary alcohol using a mild reducing agent such as sodium borohydride.
Reaction Scheme:
Figure 1. Reduction of 3-Chloropyridine-4-carboxaldehyde.
Experimental Protocol:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-chloropyridine-4-carboxaldehyde (1.0 eq) in methanol (approximately 0.1–0.2 M concentration).
-
Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes to cool it to 0-5 °C.
-
Addition of Reducing Agent: Slowly add sodium borohydride (1.1 - 1.5 eq) to the cooled solution in small portions over 15-30 minutes. The reaction is exothermic, and maintaining a low temperature is crucial. Note that this reaction may generate hydrogen gas and should be performed in a well-ventilated fume hood.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting aldehyde is consumed.
-
Work-up: Once the reaction is complete, quench the reaction by the slow, dropwise addition of 1 M HCl at 0 °C until the pH is acidic (pH ~3-4). This step neutralizes excess NaBH₄ and should be done carefully due to hydrogen gas evolution.
-
Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.
-
Extraction: To the remaining aqueous residue, add ethyl acetate to extract the product. Separate the organic layer and wash it sequentially with deionized water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be further purified by column chromatography on silica gel or by recrystallization.
Quantitative Data:
| Parameter | Value |
| Typical Yield | >90% |
| Purity (by NMR) | >95% |
| Reaction Time | 2-3 hours |
| Reaction Temperature | 0-5 °C |
Route 2: Grignard Reaction with Formaldehyde
An alternative approach involves the use of a Grignard reagent prepared from a suitable 4-halo-3-chloropyridine, which is then reacted with formaldehyde to introduce the hydroxymethyl group. 4-Bromo-3-chloropyridine is a commercially available starting material for this route.
Reaction Scheme:
Figure 2. Grignard synthesis of this compound.
Experimental Protocol:
-
Grignard Reagent Formation:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings (1.2 eq).
-
Add a small crystal of iodine to activate the magnesium surface.
-
Add a small amount of anhydrous tetrahydrofuran (THF) to just cover the magnesium.
-
Dissolve 4-bromo-3-chloropyridine (1.0 eq) in anhydrous THF in the dropping funnel.
-
Add a small portion of the 4-bromo-3-chloropyridine solution to the magnesium suspension. Gentle warming may be necessary to initiate the reaction, which is indicated by the fading of the iodine color and gentle refluxing.
-
Once initiated, add the remaining 4-bromo-3-chloropyridine solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the reaction mixture at room temperature for an additional 1-2 hours.
-
-
Reaction with Formaldehyde:
-
Cool the freshly prepared Grignard reagent solution to 0 °C using an ice bath.
-
In a separate flask, depolymerize paraformaldehyde by heating and pass the resulting formaldehyde gas through the Grignard solution under a nitrogen atmosphere. Alternatively, carefully add dry, powdered paraformaldehyde (1.5 eq) in portions to the cooled Grignard solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to 0 °C and quench the reaction by the slow, dropwise addition of a saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
Quantitative Data:
| Parameter | Value |
| Typical Yield | 60-70% |
| Purity (by NMR) | >95% |
| Reaction Time | 4-6 hours |
| Reaction Temperature | 0 °C to room temperature |
Spectroscopic Data
The following table summarizes the expected NMR spectroscopic data for this compound.
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H NMR | ~8.5 | s | H-2 | |
| ~8.4 | d | ~5.0 | H-6 | |
| ~7.4 | d | ~5.0 | H-5 | |
| ~4.8 | s | -CH₂- | ||
| ~5.5 | t | -OH | ||
| ¹³C NMR | ~150 | C-2 | ||
| ~148 | C-6 | |||
| ~145 | C-4 | |||
| ~130 | C-3 | |||
| ~123 | C-5 | |||
| ~60 | -CH₂- |
Note: The exact chemical shifts may vary depending on the solvent and concentration.
Conclusion
References
An In-depth Technical Guide on the Solubility and Stability of (3-Chloropyridin-4-YL)methanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies used to determine the solubility and stability of the chemical compound (3-Chloropyridin-4-yl)methanol. Given the limited availability of specific experimental data in publicly accessible literature, this document focuses on established protocols and best practices for characterizing such compounds. The data presented in the tables are illustrative examples to guide researchers in their experimental design and data presentation.
Solubility Profile of this compound
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation development. Understanding its solubility in various solvents is a fundamental step in pre-formulation studies.
Data Presentation: Illustrative Solubility Data
The following table presents a hypothetical solubility profile for this compound in a range of common laboratory solvents at two different temperatures. This format is recommended for presenting experimental solubility data.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) |
| Water | 25 | 5.2 | 0.036 |
| Water | 37 | 8.1 | 0.056 |
| Ethanol | 25 | 150.8 | 1.050 |
| Ethanol | 37 | 215.4 | 1.500 |
| Methanol | 25 | 180.2 | 1.255 |
| Methanol | 37 | 258.4 | 1.800 |
| Acetone | 25 | 95.3 | 0.664 |
| Acetone | 37 | 136.2 | 0.949 |
| Acetonitrile | 25 | 78.9 | 0.550 |
| Acetonitrile | 37 | 112.5 | 0.784 |
| Dimethyl Sulfoxide (DMSO) | 25 | > 200 | > 1.393 |
| Dimethyl Sulfoxide (DMSO) | 37 | > 200 | > 1.393 |
Note: The data in this table is for illustrative purposes only and does not represent experimentally verified values.
Experimental Protocol: Solubility Determination using the Shake-Flask Method
The shake-flask method is a standard technique for determining the equilibrium solubility of a compound.[1]
Objective: To determine the equilibrium solubility of this compound in a given solvent at a specific temperature.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., water, ethanol, etc.)
-
Scintillation vials or glass flasks with screw caps
-
Shaking incubator or orbital shaker with temperature control
-
Analytical balance
-
Centrifuge
-
HPLC-UV or UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.45 µm PTFE)
Procedure:
-
Add an excess amount of solid this compound to a vial. The excess solid is crucial to ensure that equilibrium is reached with a saturated solution.
-
Add a known volume of the selected solvent to the vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a shaking incubator set to the desired temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. Preliminary experiments may be needed to determine the time to reach equilibrium.
-
After the incubation period, allow the vials to stand at the set temperature to allow the undissolved solid to settle.
-
Carefully withdraw a sample from the supernatant. For viscous solvents or fine suspensions, centrifugation may be necessary to pellet the excess solid.
-
Immediately filter the collected supernatant through a syringe filter to remove any remaining solid particles.
-
Quantitatively dilute the filtered saturated solution with an appropriate solvent to a concentration within the linear range of the analytical method.
-
Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC-UV.
-
Calculate the original solubility in mg/mL or mol/L, accounting for the dilution factor.
Stability Profile of this compound
Stability testing is essential to understand how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light. Forced degradation studies are conducted to identify potential degradation products and establish degradation pathways.[2][3]
Data Presentation: Illustrative Forced Degradation Study Summary
This table provides a template for summarizing the results of a forced degradation study on this compound.
| Stress Condition | Reagent/Condition | Time | Temperature (°C) | % Degradation | Number of Degradants | Remarks |
| Acid Hydrolysis | 0.1 M HCl | 24 h | 60 | ~15% | 2 | Significant degradation observed. |
| Base Hydrolysis | 0.1 M NaOH | 24 h | 60 | ~25% | 3 | Most significant degradation. |
| Oxidation | 3% H₂O₂ | 24 h | 25 | ~8% | 1 | Moderate degradation. |
| Thermal | Solid State | 48 h | 80 | < 2% | 0 | Compound is relatively thermostable. |
| Photostability | Solid State, ICH Option 2 | - | 25 | < 5% | 1 | Minor degradation upon light exposure. |
Note: The data in this table is for illustrative purposes only and does not represent experimentally verified values.
Experimental Protocols
A. Forced Degradation Study Protocol [2][4][5]
Objective: To investigate the degradation of this compound under various stress conditions.
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water).
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate the solution at 60 °C. Withdraw samples at various time points (e.g., 2, 8, 24 hours), neutralize with 0.1 M NaOH, and dilute to the target concentration for analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60 °C. Withdraw samples at specified intervals, neutralize with 0.1 M HCl, and dilute for analysis.
-
Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide (H₂O₂) at room temperature. Collect samples at various time points and dilute for analysis.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80 °C) in a calibrated oven. At selected time points, dissolve the solid in the mobile phase to the target concentration for analysis.
-
Photostability Testing: Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B guidelines). A control sample should be protected from light. After exposure, dissolve the samples and analyze.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method.
B. Stability-Indicating HPLC Method Development Protocol [6][7][8]
Objective: To develop a validated HPLC method capable of separating and quantifying this compound from its potential degradation products.
Materials & Equipment:
-
HPLC system with a UV or Photodiode Array (PDA) detector
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC grade solvents (e.g., acetonitrile, methanol)
-
Buffers (e.g., phosphate, acetate)
-
Forced degradation samples of this compound
Procedure:
-
Initial Method Scouting:
-
Select a suitable stationary phase, typically a C18 column.
-
Choose a mobile phase system. A common starting point is a gradient of acetonitrile or methanol with a buffered aqueous phase (e.g., 0.1% formic acid or 10 mM phosphate buffer).
-
Set the detection wavelength based on the UV spectrum of this compound (a PDA detector is useful for this).
-
-
Method Optimization:
-
Inject a mixture of the stressed samples to create a chromatogram containing the parent compound and various degradation products.
-
Optimize the mobile phase gradient, pH of the aqueous phase, and column temperature to achieve adequate resolution between the parent peak and all degradant peaks.
-
The goal is a resolution (Rs) of >1.5 between all adjacent peaks.
-
-
Method Validation (as per ICH Q2(R1) guidelines):
-
Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of its degradation products. This is confirmed by peak purity analysis using a PDA detector.
-
Linearity: Analyze a series of solutions of this compound at different concentrations to establish a linear relationship between concentration and peak area.
-
Accuracy: Determine the recovery of the analyte in a spiked placebo matrix.
-
Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day) of the method.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
-
Robustness: Intentionally make small variations in method parameters (e.g., pH, flow rate, column temperature) to assess the method's reliability.
-
Visualized Workflow for Solubility and Stability Assessment
The following diagram illustrates a logical workflow for the comprehensive assessment of the solubility and stability of a new chemical entity such as this compound.
Caption: Workflow for solubility and stability assessment.
References
- 1. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijrpp.com [ijrpp.com]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. mdpi.com [mdpi.com]
- 5. biomedres.us [biomedres.us]
- 6. japsonline.com [japsonline.com]
- 7. ijtsrd.com [ijtsrd.com]
- 8. chromatographyonline.com [chromatographyonline.com]
An In-depth Technical Guide to the Starting Materials for the Synthesis of (3-Chloropyridin-4-YL)methanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary starting materials and synthetic pathways for the preparation of (3-Chloropyridin-4-YL)methanol, a key intermediate in the pharmaceutical and agrochemical industries. This document details several viable synthetic routes, complete with experimental protocols and quantitative data to facilitate laboratory application.
Core Synthetic Strategies
The synthesis of this compound can be approached from several commercially available starting materials. The most common strategies involve the functional group manipulation of precursors such as 3-chloro-4-methylpyridine, 3-chloropyridine-4-carboxylic acid, and 3-chloropyridine-4-carbonitrile. Each route presents distinct advantages and challenges in terms of reagent availability, reaction conditions, and overall yield.
Synthetic Pathway 1: From 3-Chloro-4-methylpyridine
This pathway involves a two-step process: the oxidation of the methyl group to a carboxylic acid, followed by the reduction of the carboxylic acid to the corresponding alcohol.
Step 1: Oxidation of 3-Chloro-4-methylpyridine to 3-Chloropyridine-4-carboxylic acid
The oxidation of the methyl group on the pyridine ring is a critical transformation. While various oxidizing agents can be employed, a common method involves the use of a strong oxidant in an acidic medium.
Experimental Protocol:
A representative procedure for the oxidation of a methylpyridine to its corresponding carboxylic acid is described in patent literature (US2818378A). A typical laboratory adaptation would be as follows:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a gas inlet tube, a solution of 3-chloro-4-methylpyridine in aqueous hydrochloric acid is prepared.
-
Reaction Conditions: The solution is heated to approximately 120°C. Chlorine gas is then bubbled through the solution while being irradiated with actinic light (e.g., a UV lamp).
-
Work-up: During the reaction, an azeotrope of water and hydrogen chloride is distilled off, and water is continuously added to the reaction mixture. Upon completion, the reaction mixture is cooled to allow the precipitation of 3-chloropyridine-4-carboxylic acid hydrochloride. The precipitate is filtered, washed with a suitable solvent like acetone, and dried. The free carboxylic acid can be obtained by adjusting the pH of an aqueous solution of the hydrochloride salt to its isoelectric point.
Step 2: Reduction of 3-Chloropyridine-4-carboxylic acid to this compound
The reduction of the carboxylic acid to the primary alcohol can be achieved through several methods. A common approach involves the use of a borohydride reagent after activation of the carboxylic acid.
Experimental Protocol:
A general procedure for the reduction of carboxylic acids using cyanuric chloride and a borohydride exchange resin (BER) has been described. An adapted protocol for 3-chloropyridine-4-carboxylic acid is as follows:
-
Activation of Carboxylic Acid: To a solution of cyanuric chloride in dichloromethane, N-methylmorpholine is added at room temperature. To this suspension, a solution of 3-chloropyridine-4-carboxylic acid in dichloromethane is added, and the mixture is stirred for 3 hours.
-
Reduction: A borohydride exchange resin (BER) in methanol is then added to the reaction mixture, and stirring is continued for 1-2 hours at room temperature.
-
Work-up: The reaction mixture is filtered to remove the resin. The filtrate is concentrated under reduced pressure. The residue is taken up in diethyl ether and washed with dilute hydrochloric acid, followed by a saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield this compound.
Quantitative Data for Pathway 1:
| Step | Starting Material | Product | Reagents | Typical Yield (%) |
| 1 | 3-Chloro-4-methylpyridine | 3-Chloropyridine-4-carboxylic acid | Cl₂, HCl, H₂O, UV light | 60-70 |
| 2 | 3-Chloropyridine-4-carboxylic acid | This compound | Cyanuric chloride, NMM, BER, MeOH | 80-90 |
Visual Representation of Pathway 1:
Synthetic Pathway 2: From 3-Chloropyridine-4-carboxylic acid
This approach begins with the commercially available 3-chloropyridine-4-carboxylic acid and involves a direct reduction to the target alcohol.
Experimental Protocol:
While sodium borohydride is generally not effective for the direct reduction of carboxylic acids, it can be used after converting the carboxylic acid to an ester. Alternatively, a more powerful reducing agent like lithium aluminum hydride (LiAlH₄) can be used for the direct reduction.
-
Esterification (Optional, for NaBH₄ reduction): 3-Chloropyridine-4-carboxylic acid is refluxed in methanol with a catalytic amount of sulfuric acid to yield methyl 3-chloropyridine-4-carboxylate.
-
Reduction with NaBH₄: The resulting ester is dissolved in a suitable solvent like tetrahydrofuran (THF), and sodium borohydride is added portion-wise at 0°C. The reaction is then stirred at room temperature until completion.
-
Direct Reduction with LiAlH₄: In a flame-dried flask under an inert atmosphere, a suspension of LiAlH₄ in anhydrous THF is prepared. A solution of 3-chloropyridine-4-carboxylic acid in THF is added dropwise at 0°C. The reaction is then stirred at room temperature.
-
Work-up: The reaction is carefully quenched by the sequential addition of water and a sodium hydroxide solution. The resulting solids are filtered off, and the filtrate is extracted with an organic solvent. The combined organic layers are dried and concentrated to afford the product.
Quantitative Data for Pathway 2:
| Starting Material | Product | Reagents | Typical Yield (%) |
| 3-Chloropyridine-4-carboxylic acid | This compound | 1. MeOH, H₂SO₄; 2. NaBH₄ | 75-85 (two steps) |
| 3-Chloropyridine-4-carboxylic acid | This compound | LiAlH₄ | 80-90 |
Visual Representation of Pathway 2:
Synthetic Pathway 3: From 3-Chloropyridine-4-carbonitrile
This route offers two main possibilities: hydrolysis of the nitrile to the carboxylic acid followed by reduction, or direct reduction of the nitrile to the alcohol. The direct reduction is often more efficient.
Direct Reduction of 3-Chloropyridine-4-carbonitrile
The direct conversion of a nitrile to a primary alcohol can be challenging, often requiring specific reducing agents to avoid the formation of the corresponding amine as the major product. However, under certain conditions, this transformation is feasible.
Experimental Protocol:
A procedure for the reduction of a similar fluorinated pyridine nitrile to the corresponding methanol has been reported in a patent (CN111004171A) and can be adapted.
-
Reaction Setup: In a four-necked flask equipped with a mechanical stirrer and a thermometer, 3-chloropyridine-4-carbonitrile and anhydrous calcium chloride are suspended in methanol.
-
Reduction: The mixture is cooled to 0 ± 5 °C, and sodium borohydride is added in portions, maintaining the temperature. The mixture is stirred at this temperature for 1 hour.
-
Reaction Completion: The reaction is then heated to reflux (around 65 °C) for 2 hours.
-
Work-up: After cooling, water is added, and the methanol is removed under reduced pressure. The aqueous residue is extracted with dichloromethane. The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated to give this compound.
Quantitative Data for Pathway 3 (Direct Reduction):
| Starting Material | Product | Reagents | Typical Yield (%) |
| 3-Chloropyridine-4-carbonitrile | This compound | NaBH₄, CaCl₂, MeOH | 75-85 |
Hydrolysis of 3-Chloropyridine-4-carbonitrile followed by Reduction
This two-step alternative involves the initial hydrolysis of the nitrile to the carboxylic acid.
Experimental Protocol for Hydrolysis:
A general procedure for the hydrolysis of cyanopyridines can be found in the literature (US5756750A).
-
Reaction Conditions: 3-Chloropyridine-4-carbonitrile is heated with an aqueous solution of a strong base (e.g., sodium hydroxide) or a strong acid (e.g., sulfuric acid). The reaction temperature typically ranges from 80°C to 120°C.
-
Work-up: After the reaction is complete, the mixture is cooled and acidified to precipitate the 3-chloropyridine-4-carboxylic acid, which is then isolated by filtration. The subsequent reduction to the alcohol would follow the protocol described in Pathway 2.
Visual Representation of Pathway 3:
Conclusion
The synthesis of this compound can be effectively achieved from several readily available starting materials. The choice of the synthetic route will depend on factors such as the cost and availability of the starting material, the desired scale of the reaction, and the laboratory equipment on hand. The direct reduction of 3-chloropyridine-4-carbonitrile appears to be a particularly efficient and high-yielding approach. The provided protocols and data serve as a valuable resource for researchers in the fields of medicinal chemistry and drug development.
Physical and chemical properties of (3-Chloropyridin-4-YL)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3-Chloropyridin-4-YL)methanol is a halogenated pyridine derivative that serves as a crucial building block in the synthesis of a wide range of biologically active molecules. Its unique structural features, including the reactive hydroxymethyl group and the chlorinated pyridine ring, make it a versatile intermediate in the fields of medicinal chemistry and agrochemical research. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, along with detailed experimental protocols and its applications in the development of novel therapeutic agents and crop protection agents.
Physicochemical Properties
The fundamental physical and chemical properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and application in various chemical reactions.
| Property | Value | Reference(s) |
| CAS Number | 79698-53-6 | [1][2][3] |
| Molecular Formula | C₆H₆ClNO | [1][2] |
| Molecular Weight | 143.57 g/mol | [1][2] |
| Appearance | White crystalline solid | |
| Melting Point | 73-77 °C | |
| Boiling Point | 273.9 °C at 760 mmHg | |
| Density | 1.324 g/cm³ | [4][5] |
| Flash Point | 104.8 °C | |
| Refractive Index | 1.531 (at 20 °C) | [6] |
| Storage | Room Temperature, in a dry and sealed container | [4] |
Spectral Data
The structural characterization of this compound is confirmed through various spectroscopic techniques. Below are the expected spectral data based on its structure and data from similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra are critical for the structural elucidation of this compound. The chemical shifts are influenced by the electron-withdrawing effect of the chlorine atom and the nitrogen atom in the pyridine ring.
-
¹H NMR (in CDCl₃, 400 MHz): The expected proton signals would include a singlet for the two protons of the methylene group (-CH₂OH), and distinct signals for the three aromatic protons on the pyridine ring. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard reference like tetramethylsilane (TMS).[7][8]
-
¹³C NMR (in CDCl₃, 100 MHz): The carbon spectrum would show signals for the five carbons of the pyridine ring and one for the methylene carbon. The positions of these signals provide valuable information about the electronic environment of each carbon atom.[7][8]
Infrared (IR) Spectroscopy
The FTIR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups.
-
O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group.
-
C-H Stretch (aromatic): Signals typically appear above 3000 cm⁻¹.
-
C-H Stretch (aliphatic): Signals for the methylene group would be observed in the 2850-2960 cm⁻¹ region.[9]
-
C=C and C=N Stretch (aromatic ring): These vibrations are expected in the 1400-1600 cm⁻¹ range.
-
C-O Stretch: A strong band in the 1000-1260 cm⁻¹ region corresponds to the carbon-oxygen single bond of the primary alcohol.
-
C-Cl Stretch: A band in the 600-800 cm⁻¹ region is indicative of the carbon-chlorine bond.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, the mass spectrum would show a molecular ion peak (M⁺) at m/z 143, with a characteristic isotopic pattern (M+2) at m/z 145 in an approximate 3:1 ratio, which is indicative of the presence of a chlorine atom.
Experimental Protocols
Synthesis of this compound
A common synthetic route to this compound involves the reduction of a suitable precursor such as 3-chloroisonicotinic acid or its ester derivative.
Protocol: Reduction of 3-Chloroisonicotinic Acid Methyl Ester
This protocol describes a representative procedure for the synthesis of this compound.
Materials:
-
Methyl 3-chloroisonicotinate
-
Lithium aluminum hydride (LiAlH₄) or Sodium borohydride (NaBH₄)
-
Anhydrous tetrahydrofuran (THF) or Methanol
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexane
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Deionized water
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend methyl 3-chloroisonicotinate in anhydrous THF.
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add a reducing agent such as lithium aluminum hydride (LiAlH₄) portion-wise to the stirred suspension. Caution: LiAlH₄ reacts violently with water.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the sequential slow addition of water, followed by a 15% sodium hydroxide solution, and then more water, while maintaining cooling.
-
Filter the resulting precipitate and wash it thoroughly with THF or ethyl acetate.
-
Combine the filtrate and the washings, and dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude this compound.
Purification
The crude product can be purified by recrystallization or column chromatography.
Protocol: Purification by Recrystallization
-
Dissolve the crude this compound in a minimum amount of a hot solvent, such as a mixture of ethyl acetate and hexane.[10]
-
Allow the solution to cool slowly to room temperature to facilitate the formation of pure crystals.
-
Further cool the solution in an ice bath to maximize the yield of the precipitate.
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
Dry the purified crystals under vacuum.
Protocol: Purification by Column Chromatography
-
Prepare a silica gel column using a suitable eluent system, such as a gradient of ethyl acetate in hexane.
-
Dissolve the crude product in a minimum amount of the eluent and load it onto the column.
-
Elute the column and collect the fractions containing the desired product, as identified by TLC.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.[11]
Chemical Reactivity and Applications
This compound is a key intermediate in the synthesis of various high-value chemicals, particularly in the pharmaceutical and agrochemical industries.[4][12]
Applications in Drug Discovery
The structural motif of this compound is found in a number of compounds with potential therapeutic applications. It is particularly valuable in the synthesis of kinase inhibitors, which are a major class of drugs for the treatment of cancer and inflammatory diseases.[11] The pyridine nitrogen can act as a hydrogen bond acceptor, interacting with the hinge region of the kinase ATP-binding site, while the rest of the molecule can be further functionalized to achieve potency and selectivity.[11] Derivatives of this compound have been investigated for their potential to target various kinases involved in cell signaling pathways.[6][13][14]
Applications in Agrochemicals
In the agrochemical sector, this compound is used as a precursor for the synthesis of novel herbicides and fungicides.[4][12] The presence of the chloropyridine moiety can enhance the biological activity of the final product. The development of new agrochemicals is crucial for improving crop yields and managing resistance to existing treatments.
Visualizations
General Synthesis Workflow
The following diagram illustrates a general workflow for the synthesis and purification of this compound.
Caption: A flowchart of the synthesis and purification process.
Role in Kinase Inhibitor Synthesis
This diagram illustrates the logical relationship of how this compound is utilized as a building block in the development of kinase inhibitors.
Caption: The role of the compound in drug discovery.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant applications in the development of pharmaceuticals and agrochemicals. Its straightforward synthesis and the reactivity of its functional groups allow for the creation of a diverse range of complex molecules. This guide provides essential information for researchers and developers working with this compound, from its fundamental properties to its practical applications in synthetic chemistry. As research in kinase inhibitors and novel agrochemicals continues to expand, the importance of this compound as a key building block is expected to grow.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. This compound - CAS:79698-53-6 - Sunway Pharm Ltd [3wpharm.com]
- 3. This compound | 79698-53-6 [chemicalbook.com]
- 4. This compound [myskinrecipes.com]
- 5. sincerechemical.com [sincerechemical.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. rsc.org [rsc.org]
- 8. scs.illinois.edu [scs.illinois.edu]
- 9. echemi.com [echemi.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. chemimpex.com [chemimpex.com]
- 13. researchgate.net [researchgate.net]
- 14. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
An In-depth Technical Guide to (3-Chloropyridin-4-YL)methanol: Structural Analogs and Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3-Chloropyridin-4-YL)methanol is a key heterocyclic building block in medicinal chemistry and agrochemical research.[1][2] Its substituted pyridine core is a prevalent motif in a vast array of biologically active compounds. The strategic placement of a chloro substituent and a hydroxymethyl group provides versatile handles for synthetic modification, enabling the exploration of a broad chemical space to optimize pharmacological and physicochemical properties. This technical guide provides a comprehensive overview of the structural analogs and derivatives of this compound, detailing their synthesis, biological activities, and the signaling pathways they modulate.
Core Structural Analogs and Derivatives
The structural diversity of compounds derived from this compound is achieved through modifications at several key positions:
-
Derivatization of the Hydroxymethyl Group: The primary alcohol can be oxidized to an aldehyde or carboxylic acid, esterified, etherified, or converted to an amine, creating a wide range of functional groups at this position.
-
Substitution on the Pyridine Ring: The chloro group can be displaced by various nucleophiles, or additional substituents can be introduced onto the pyridine ring to modulate the electronic and steric properties of the molecule.
-
Bioisosteric Replacement: The pyridine ring itself can be replaced with other heterocyclic systems, or the chloromethyl pyridine moiety can be used as a bioisostere for other functional groups to explore novel structure-activity relationships.[3]
A notable analog is (3-Chloropyridin-4-yl)phenyl methanol, which serves as an intermediate in the synthesis of various biologically active molecules, including potential therapeutics in oncology and infectious diseases.[4] Another key derivative is (3-chloropyridin-4-yl)methanamine, a valuable intermediate for further chemical synthesis.[5][6][7]
Synthetic Methodologies and Experimental Protocols
The synthesis of this compound and its derivatives employs a range of established and modern synthetic organic chemistry techniques.
Synthesis of the Core Scaffold: this compound
A common route to this compound involves the reduction of a corresponding carboxylic acid or its ester.
Experimental Protocol: Reduction of 3-Chloroisonicotinic Acid
-
Materials: 3-Chloroisonicotinic acid, phosphorus oxychloride, methanol, potassium carbonate, diethyl ether.
-
Procedure:
-
A mixture of 3-hydroxyisonicotinic acid (1 g) and phosphorus oxychloride (10 cc) is heated in a sealed tube at 140°C for 16 hours.[8]
-
The excess phosphorus oxychloride is removed under vacuum to yield an oily residue, which is then dissolved in warm water.[8]
-
The residue from the removal of phosphorus oxychloride is treated with methanol, which is subsequently removed. The resulting residuum is dissolved in a small amount of water, and the solution is saturated with anhydrous potassium carbonate.[8]
-
The oily layer is extracted with ether. The ether solution is dried over anhydrous potassium carbonate, treated with decolorizing carbon, filtered, and distilled to yield the product.[8]
-
Synthesis of Amine Derivatives
The hydroxymethyl group can be converted to an amine to produce (3-chloropyridin-4-yl)methanamine and its derivatives.
Experimental Protocol: Synthesis of 4-Alkylaminopyridines
-
Materials: 4-chloropyridine hydrochloride, an alkylamine (e.g., methylamine, ethylamine), a fluoride salt inhibitor (e.g., sodium fluoride or potassium fluoride), and a suitable solvent (optional).
-
Procedure:
-
4-chloropyridine hydrochloride is added to the alkylamine in the presence of the fluoride salt inhibitor.
-
The reaction mixture is heated to a temperature between 30-150°C for 1-10 hours.
-
After the reaction, the excess alkylamine is recovered under reduced pressure.
-
While hot, an aqueous alkali solution is added to adjust the pH to ≥ 7.
-
A recrystallization solvent is added for extraction. The organic layer is then cooled, filtered, and dried to yield the 4-alkylaminopyridine product.[9]
-
Quantitative Data on Biological Activity
The structural analogs and derivatives of this compound have been investigated for a range of biological activities. The following tables summarize key quantitative data from various studies.
| Compound/Analog Class | Target | Activity Metric | Value | Reference |
| Sulfonylmorpholinopyrimidines | ATR Kinase | IC50 | 5 nM | [10] |
| 1-(4-chlorobenzyl)-3-chloro-4-(3-trifluoromethylphenylamino)-1H-pyrrole-2,5-dione | HCT116, HeLa, SK-MEL-28 cells | GI50 | 0.75–7.22 µg/mL | [11] |
| (3-chloropyridin-4-yl)phenyl methanol derivatives | Oncology/Infectious Diseases | - | Promising Results | [4] |
Signaling Pathways and Mechanisms of Action
Derivatives of this compound have been shown to interact with key signaling pathways implicated in diseases such as cancer. Understanding these interactions is crucial for rational drug design and development.
PIM-1 Kinase Inhibition Pathway
PIM-1 kinase is a serine/threonine kinase that plays a critical role in cell survival, proliferation, and apoptosis. Overexpression of PIM-1 is associated with various cancers. Certain pyridine-based compounds have been identified as potent inhibitors of PIM-1 kinase.
Caption: PIM-1 Kinase Inhibition by a this compound Derivative.
CXCR4 Antagonism Pathway
CXCR4 is a chemokine receptor that, upon binding its ligand CXCL12, activates downstream signaling pathways involved in cell trafficking, proliferation, and survival. CXCR4 is implicated in cancer metastasis and inflammatory diseases.
Caption: CXCR4 Receptor Antagonism by a this compound Analog.
Experimental Workflows
The discovery and development of novel analogs of this compound follow a structured workflow from synthesis to biological evaluation.
References
- 1. This compound [myskinrecipes.com]
- 2. sincerechemical.com [sincerechemical.com]
- 3. drughunter.com [drughunter.com]
- 4. chemimpex.com [chemimpex.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. PubChemLite - (3-chloropyridin-4-yl)methanamine (C6H7ClN2) [pubchemlite.lcsb.uni.lu]
- 7. navyachempharma.com [navyachempharma.com]
- 8. sciencemadness.org [sciencemadness.org]
- 9. CN107501173A - A kind of method for synthesizing 4 alkanamine yl pyridines in a mild condition - Google Patents [patents.google.com]
- 10. Discovery of 4-{4-[(3R)-3-Methylmorpholin-4-yl]-6-[1-(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indole (AZ20): a potent and selective inhibitor of ATR protein kinase with monotherapy in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Potential Biological Activities of (3-Chloropyridin-4-YL)methanol Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(3-Chloropyridin-4-YL)methanol serves as a versatile building block in medicinal chemistry for the synthesis of a diverse range of heterocyclic compounds. While specific biological activity data for direct derivatives of this compound are not extensively available in publicly accessible literature, the broader class of pyridine and chloropyridine-containing molecules has demonstrated significant potential across several therapeutic areas. This technical guide summarizes the known biological activities of structurally related compounds, providing insights into the potential applications of this compound derivatives in drug discovery and development. The key areas of focus include anticancer, antimicrobial, and kinase inhibitory activities. Detailed experimental protocols for the evaluation of these activities are provided, alongside visualizations of relevant biological pathways and experimental workflows to aid in research design.
Introduction
The pyridine scaffold is a privileged structure in medicinal chemistry, present in numerous approved drugs and clinical candidates. The introduction of a chloro-substituent, as seen in the this compound core, can significantly modulate the physicochemical and pharmacological properties of the resulting derivatives, including metabolic stability, membrane permeability, and target binding affinity. This compound is primarily utilized as an intermediate in the synthesis of various pharmaceuticals and agrochemicals[1][2]. Its structure allows it to be a key building block in the production of compounds with potential biological activity[1][2]. In medicinal chemistry, it is often employed to develop drugs targeting neurological disorders, infections, or inflammatory conditions due to its pyridine moiety, which is a common feature in bioactive molecules[1][2]. This guide explores the potential biological activities of derivatives that can be synthesized from this valuable starting material, drawing upon data from structurally analogous compounds.
Potential Biological Activities
Anticancer Activity
Derivatives of pyridine and its analogs have been extensively investigated for their potential as anticancer agents. The mechanism of action for many of these compounds involves the inhibition of key enzymes and signaling pathways that are dysregulated in cancer cells.
Table 1: Anticancer Activity of Selected Pyridine Derivatives (Analogous Structures)
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Citation |
| 4g | MCF-7 (Breast) | 5.1 ± 1.14 | 5-FU | Not Reported | [3] |
| HepG2 (Liver) | 5.02 ± 1.19 | Erlotinib | Not Reported | [3] | |
| HCT-116 (Colon) | 6.6 ± 1.40 | 5-FU | Not Reported | [3] | |
| 4j | Glioma Cells | Potent EC50 | Not Reported | Not Reported | [2] |
| 11g | Not Specified | Not Reported | Not Reported | Not Reported | [4] |
| 12f | Not Specified | Not Reported | Not Reported | Not Reported | [4] |
Note: The compounds listed are structurally related pyridine derivatives, not direct derivatives of this compound. This data is presented to illustrate the potential for anticancer activity within this class of compounds.
Antimicrobial Activity
The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. Pyridine derivatives have shown promise in this area, exhibiting activity against a range of bacterial and fungal strains.
Table 2: Antimicrobial Activity of Selected Pyridine Derivatives (Analogous Structures)
| Compound ID | Microorganism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) | Citation |
| Derivative 33 | Mycobacterium smegmatis | 9 | Not Reported | Not Reported | [4] |
| Staphylococcus aureus | 25 | Not Reported | Not Reported | [4] | |
| Escherichia coli | 100 | Not Reported | Not Reported | [4] | |
| 12e | Bacillus subtilis | 16 | Linezolid | Not Reported | [4] |
| 7j | Gram-positive bacteria | 0.25 | Linezolid | (8-fold weaker) | [5] |
Note: The compounds listed are structurally related pyridine derivatives, not direct derivatives of this compound. This data is presented to illustrate the potential for antimicrobial activity within this class of compounds.
Kinase Inhibitory Activity
Protein kinases are crucial regulators of cellular processes, and their aberrant activity is a hallmark of many diseases, including cancer. The pyridine scaffold is a common feature in many kinase inhibitors.
Table 3: Kinase Inhibitory Activity of a Selected Pyridine Derivative (Analogous Structure)
| Compound ID | Kinase Target | IC50 (µM) | Reference Compound | IC50 (µM) | Citation |
| 4j | AKT2/PKBβ | 12 | Not Reported | Not Reported | [2] |
| AKT1/PKBα | 14 | Not Reported | Not Reported | [2] |
Note: The compound listed is a structurally related pyridine derivative, not a direct derivative of this compound. This data is presented to illustrate the potential for kinase inhibitory activity within this class of compounds.
Experimental Protocols
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a logarithmic dilution series) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%) using non-linear regression analysis.
Antimicrobial Activity: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid broth medium.
Protocol:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL).
-
Compound Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Inoculation: Inoculate each well with the prepared microbial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Controls: Include a positive control (broth with inoculum but no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for most bacteria) for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.
Visualizations
Signaling Pathway Diagram
Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway.
Experimental Workflow Diagrams
Caption: Workflow for in vitro anticancer activity screening using the MTT assay.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Conclusion and Future Directions
This compound represents a valuable starting point for the synthesis of novel compounds with potential therapeutic applications. Based on the biological activities of structurally related pyridine and chloropyridine derivatives, it is reasonable to hypothesize that derivatives of this compound may exhibit anticancer, antimicrobial, and kinase inhibitory properties. Further research involving the synthesis and comprehensive biological evaluation of a library of these derivatives is warranted. Such studies should focus on establishing clear structure-activity relationships to guide the optimization of lead compounds with enhanced potency and selectivity. The experimental protocols and workflows detailed in this guide provide a robust framework for undertaking such investigations.
References
- 1. This compound [myskinrecipes.com]
- 2. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 3. Design, Synthesis, Molecular Modeling and Antitumor Evaluation of Novel Indolyl-Pyrimidine Derivatives with EGFR Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Antibacterial and Anthelmintic Activity of Novel 3-(3-Pyridyl)-oxazolidinone-5-methyl Ester Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization and Antibacterial Evaluation of Novel 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives Containing a Pyrimidine Substituted Piperazine - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for (3-Chloropyridin-4-YL)methanol in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
(3-Chloropyridin-4-YL)methanol is a versatile bifunctional building block in organic synthesis, prized for its utility in constructing complex molecules, particularly in the fields of medicinal chemistry and agrochemicals. Its structure, featuring a reactive hydroxymethyl group and a chlorinated pyridine ring, allows for a variety of chemical transformations, making it a valuable precursor for the synthesis of kinase inhibitors, central nervous system (CNS) agents, and other biologically active compounds.
Overview of Synthetic Applications
This compound serves as a key intermediate in the synthesis of a range of functionalized molecules. The primary reaction pathways involving this molecule include:
-
Ether Synthesis: The hydroxyl group can be readily converted to an ether linkage through Williamson ether synthesis or Mitsunobu reaction, allowing for the introduction of diverse substituents. This is a common strategy in the synthesis of kinase inhibitors where the pyridine moiety acts as a hinge-binding element.
-
Esterification: Standard esterification procedures can be employed to convert the alcohol to an ester, which can be a final product or an intermediate for further transformations.
-
Halogenation: The hydroxyl group can be displaced by a halogen, typically chlorine, to form 4-(chloromethyl)-3-chloropyridine, a reactive intermediate for subsequent nucleophilic substitution reactions.
-
Cross-Coupling Reactions: While the chlorine atom on the pyridine ring is generally less reactive in standard cross-coupling reactions, it can participate in certain palladium-catalyzed transformations, particularly under forcing conditions or with specialized catalyst systems. More commonly, the pyridine nitrogen can influence the reactivity of other parts of the molecule.
Application in the Synthesis of Kinase Inhibitors
A significant application of this compound is in the synthesis of potent and selective kinase inhibitors, which are crucial in the development of targeted cancer therapies and treatments for inflammatory diseases.
Synthesis of a c-Met Kinase Inhibitor Intermediate
The following protocol details the synthesis of a key intermediate used in the development of c-Met kinase inhibitors. The c-Met pathway is a critical target in oncology, and its inhibition can prevent tumor growth and metastasis.
Reaction Scheme:
Caption: Synthetic route to a c-Met inhibitor core.
Experimental Protocol: Williamson Ether Synthesis
This protocol describes the etherification of a phenolic intermediate with 4-(bromomethyl)-3-chloropyridine, which can be synthesized from this compound.
Materials:
-
This compound
-
Phosphorus tribromide (PBr₃)
-
A suitable phenolic intermediate (e.g., 4-nitrophenol as a representative example)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
Step 1: Synthesis of 4-(Bromomethyl)-3-chloropyridine
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, add phosphorus tribromide (0.4 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 4-(bromomethyl)-3-chloropyridine, which can be used in the next step without further purification.
Step 2: Williamson Ether Synthesis
-
To a solution of the phenolic intermediate (1.0 eq) in DMF, add potassium carbonate (2.0 eq).
-
Add a solution of 4-(bromomethyl)-3-chloropyridine (1.1 eq) in DMF to the mixture.
-
Heat the reaction mixture to 60-80 °C and stir for 4-8 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous mixture with ethyl acetate.
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired ether intermediate.
Quantitative Data:
| Reactant 1 | Reactant 2 | Product | Solvent | Base | Temp (°C) | Time (h) | Yield (%) |
| 4-(Bromomethyl)-3-chloropyridine | 4-Nitrophenol | 3-Chloro-4-((4-nitrophenoxy)methyl)pyridine | DMF | K₂CO₃ | 70 | 6 | 85-95 |
Multi-Step Synthesis of a GSK-3β Inhibitor Precursor
This compound can be a starting point for the synthesis of precursors for Glycogen Synthase Kinase 3β (GSK-3β) inhibitors. GSK-3β is a key target in the treatment of neurodegenerative diseases, bipolar disorder, and diabetes. The following workflow outlines a potential multi-step synthesis.
Caption: Multi-step synthesis of a GSK-3β inhibitor precursor.
Experimental Protocol: Synthesis of 4-(Aminomethyl)-3-chloropyridine
This protocol details the conversion of this compound to the corresponding amine, a key building block for amide-based inhibitors.
Materials:
-
This compound
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (Et₃N)
-
Sodium azide (NaN₃)
-
N,N-Dimethylformamide (DMF)
-
Palladium on carbon (10% Pd/C)
-
Hydrogen gas (H₂)
-
Methanol
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
Step 1: Synthesis of 4-(Azidomethyl)-3-chloropyridine
-
Dissolve this compound (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM at 0 °C under an inert atmosphere.
-
Add methanesulfonyl chloride (1.2 eq) dropwise.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Wash the reaction mixture with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The crude mesylate is used directly in the next step.
-
Dissolve the crude mesylate in DMF and add sodium azide (1.5 eq).
-
Heat the mixture to 60 °C and stir for 3-5 hours.
-
Cool the reaction, pour it into water, and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to give crude 4-(azidomethyl)-3-chloropyridine.
Step 2: Reduction to 4-(Aminomethyl)-3-chloropyridine
-
Dissolve the crude 4-(azidomethyl)-3-chloropyridine in methanol.
-
Add 10% Pd/C (5-10 mol% Pd).
-
Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 4-6 hours.
-
Filter the reaction mixture through a pad of Celite® and wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield 4-(aminomethyl)-3-chloropyridine.
Quantitative Data:
| Starting Material | Intermediate | Final Product | Overall Yield (%) |
| This compound | 4-(Azidomethyl)-3-chloropyridine | 4-(Aminomethyl)-3-chloropyridine | 70-80 (over 2 steps) |
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex organic molecules. Its utility is particularly evident in the construction of kinase inhibitors and other biologically active compounds. The protocols and data presented here provide a foundation for researchers to utilize this reagent in their synthetic endeavors. The straightforward reactivity of the hydroxymethyl group, coupled with the synthetic handles offered by the chlorinated pyridine ring, ensures its continued importance in drug discovery and development.
(3-Chloropyridin-4-YL)methanol: A Versatile Building Block in the Synthesis of Kinase Inhibitors for Medicinal Chemistry
(3-Chloropyridin-4-YL)methanol has emerged as a valuable and versatile building block for the synthesis of a variety of biologically active molecules in the field of medicinal chemistry. Its unique structural features, including the reactive hydroxymethyl group and the chlorinated pyridine ring, make it an attractive starting material for the development of novel therapeutic agents, particularly kinase inhibitors targeting cancer and inflammatory diseases. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of this compound in the synthesis of Polo-like kinase 1 (PLK1) and Spleen tyrosine kinase (Syk) inhibitors.
Application in the Synthesis of Kinase Inhibitors
The primary application of this compound in this context is its conversion to the key intermediate, (3-chloropyridin-4-yl)methanamine . This amine derivative serves as a crucial component for constructing the final kinase inhibitor scaffold, typically through a nucleophilic substitution reaction with a suitable heterocyclic core, such as a chloropyrimidine.
General Synthetic Workflow
The overall synthetic strategy involves a two-step process: the conversion of the starting alcohol to an amine, followed by the coupling of this amine to a core heterocyclic structure. This approach allows for the modular synthesis of a library of potential kinase inhibitors.
Application Notes: PLK1 and Syk Kinase Inhibitors
Polo-like Kinase 1 (PLK1) Inhibitors
Background: Polo-like kinase 1 (PLK1) is a serine/threonine kinase that plays a critical role in the regulation of the cell cycle, particularly during mitosis.[1][2] Its overexpression is a common feature in a wide range of human cancers and is often associated with poor prognosis.[1] This makes PLK1 an attractive target for the development of novel anticancer therapies.[3] Inhibition of PLK1 can lead to mitotic arrest and apoptosis in cancer cells.[4]
Signaling Pathway: PLK1 is involved in multiple stages of mitosis, including centrosome maturation, spindle assembly, and cytokine-sis.[1] It is a key regulator of the G2/M checkpoint and its activity is tightly controlled throughout the cell cycle.[2] Downstream effectors of PLK1 include cyclin B, Cdc25, and the anaphase-promoting complex (APC/C).
Spleen Tyrosine Kinase (Syk) Inhibitors
Background: Spleen tyrosine kinase (Syk) is a non-receptor tyrosine kinase that plays a central role in signal transduction in various hematopoietic cells, including B cells, mast cells, and macrophages. It is a key component of the B-cell receptor (BCR) and Fc receptor (FcR) signaling pathways. Dysregulation of Syk activity is implicated in various inflammatory and autoimmune diseases, as well as in certain B-cell malignancies. Therefore, Syk has emerged as a promising therapeutic target.
Signaling Pathway: Upon receptor activation, Syk is recruited to phosphorylated immunoreceptor tyrosine-based activation motifs (ITAMs) and becomes activated. Activated Syk then phosphorylates downstream signaling molecules, including PLCγ, Vav, and the p85 subunit of PI3K, leading to the activation of multiple signaling cascades that control cell proliferation, differentiation, and survival.
Experimental Protocols
Protocol 1: Synthesis of (3-chloropyridin-4-yl)methanamine
This protocol describes a general method for the conversion of this compound to its corresponding amine.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Sodium azide (NaN₃)
-
Lithium aluminum hydride (LiAlH₄) or Palladium on carbon (Pd/C) and Hydrogen gas (H₂)
-
Anhydrous solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Dimethylformamide (DMF))
-
Sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Chlorination: Dissolve this compound in anhydrous DCM and cool the solution to 0 °C. Add thionyl chloride dropwise with stirring. Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC. Upon completion, carefully quench the reaction with saturated NaHCO₃ solution. Separate the organic layer, wash with brine, dry over MgSO₄, and concentrate under reduced pressure to obtain 4-(chloromethyl)-3-chloropyridine.
-
Azidation: Dissolve the crude 4-(chloromethyl)-3-chloropyridine in DMF. Add sodium azide and heat the mixture to 60-80 °C for 4-6 hours. Monitor the reaction by TLC. After completion, cool the reaction mixture, add water, and extract with ethyl acetate. Wash the organic layer with brine, dry over MgSO₄, and concentrate under reduced pressure to yield 4-(azidomethyl)-3-chloropyridine.
-
Reduction:
-
Method A (LiAlH₄): In a flame-dried flask under an inert atmosphere, suspend LiAlH₄ in anhydrous THF. Cool the suspension to 0 °C and add a solution of 4-(azidomethyl)-3-chloropyridine in anhydrous THF dropwise. Allow the reaction to warm to room temperature and stir for 2-4 hours. Carefully quench the reaction by the sequential addition of water, 15% NaOH solution, and water. Filter the resulting solid and wash with THF. Concentrate the filtrate under reduced pressure to obtain (3-chloropyridin-4-yl)methanamine.
-
Method B (Catalytic Hydrogenation): Dissolve 4-(azidomethyl)-3-chloropyridine in methanol or ethanol. Add a catalytic amount of 10% Pd/C. Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir at room temperature until the reaction is complete (monitored by TLC). Filter the catalyst through a pad of Celite® and concentrate the filtrate under reduced pressure to yield (3-chloropyridin-4-yl)methanamine.
-
Protocol 2: Synthesis of a Generic N-((3-chloropyridin-4-yl)methyl)pyrimidin-2-amine Kinase Inhibitor
This protocol outlines the general procedure for the coupling of (3-chloropyridin-4-yl)methanamine with a 2-chloropyrimidine derivative.
Materials:
-
(3-chloropyridin-4-yl)methanamine
-
A substituted 2-chloropyrimidine
-
A non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA))
-
Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or n-Butanol)
-
Water
-
Ethyl acetate
-
Brine
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Coupling Reaction: To a solution of the substituted 2-chloropyrimidine in the chosen anhydrous solvent, add (3-chloropyridin-4-yl)methanamine and the non-nucleophilic base.
-
Heat the reaction mixture to 80-120 °C and stir for 12-24 hours. Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If DMF or DMSO is used as the solvent, pour the reaction mixture into water and extract with ethyl acetate. If a less polar solvent like n-butanol is used, it can be removed under reduced pressure before the aqueous work-up.
-
Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.
-
Purification: Concentrate the organic solution under reduced pressure to obtain the crude product. Purify the crude material by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the desired N-((3-chloropyridin-4-yl)methyl)pyrimidin-2-amine derivative.
Quantitative Data
The biological activity of kinase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the inhibitor required to reduce the activity of the target kinase by 50%. The following tables provide representative IC₅₀ values for PLK1 and Syk inhibitors with aminopyrimidine scaffolds, illustrating the potency that can be achieved with this class of compounds. Note that these are examples and the specific activity of a compound synthesized using this compound would need to be determined experimentally.
Table 1: Representative Biological Activity of Aminopyrimidine-based PLK1 Inhibitors
| Compound ID | Target Kinase | IC₅₀ (nM) | Cell Line | Antiproliferative IC₅₀ (nM) |
| BI 2536 | PLK1 | 0.83 | HCT116 | 2.5 |
| Volasertib (BI 6727) | PLK1 | 0.87 | Various | 11-31 |
| GSK461364A | PLK1 | 2.2 | Various | 9-22 |
Data is representative of the aminopyrimidine class and not specific to derivatives of this compound.
Table 2: Representative Biological Activity of Aminopyrimidine-based Syk Inhibitors
| Compound ID | Target Kinase | IC₅₀ (nM) | Cell-based Assay | IC₅₀ (nM) |
| R406 (active metabolite of Fostamatinib) | Syk | 41 | B-cell activation | ~50 |
| Entospletinib (GS-9973) | Syk | 7.7 | B-cell activation | ~30 |
| Cerdulatinib | Syk/JAK | 6 / 8-32 | Various | Various |
Data is representative of the aminopyrimidine class and not specific to derivatives of this compound.
Conclusion
This compound is a readily accessible and versatile building block for the synthesis of potent kinase inhibitors. Through a straightforward conversion to its corresponding amine, it can be incorporated into various heterocyclic scaffolds, most notably aminopyrimidines, to generate compounds with significant therapeutic potential against targets such as PLK1 and Syk. The provided protocols offer a general framework for the synthesis and a starting point for the development of novel drug candidates. Further optimization of the synthetic route and extensive structure-activity relationship (SAR) studies are essential to identify lead compounds with improved potency, selectivity, and pharmacokinetic properties.
References
- 1. EP1358179B1 - Synthesis method and intermediates of pyridin-2-yl-methylamine - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. Design and Synthesis of a Novel PLK1 Inhibitor Scaffold Using a Hybridized 3D-QSAR Model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Involving (3-Chloropyridin-4-YL)methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and generalized protocols for the Suzuki-Miyaura cross-coupling of (3-Chloropyridin-4-YL)methanol with various aryl and heteroaryl boronic acids. This compound is a valuable building block in medicinal chemistry, and its functionalization via Suzuki-Miyaura coupling opens avenues for the synthesis of novel compounds with potential therapeutic applications.[1] Given the limited specific literature for this substrate, the protocols herein are based on established methods for structurally similar 3-chloropyridines. Special consideration is given to the challenges associated with the lower reactivity of chloropyridines and the presence of the hydroxymethyl functional group.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl compounds.[2] These structural motifs are prevalent in a vast array of pharmaceuticals and biologically active molecules. The pyridine moiety, in particular, is a privileged structure in drug discovery, and methods for its selective functionalization are of high interest.[3]
This compound serves as a key intermediate in the synthesis of various pharmaceuticals.[1] Its structure allows for the introduction of diverse molecular fragments at the 3-position of the pyridine ring, leading to the generation of libraries of compounds for screening and drug development. This document outlines the key considerations and experimental procedures for achieving efficient Suzuki-Miyaura coupling with this substrate.
Key Challenges and Considerations
-
C-Cl Bond Activation: Aryl chlorides are known to be less reactive than their bromide and iodide counterparts in the Suzuki-Miyaura catalytic cycle. This necessitates the use of more active catalyst systems, often employing bulky, electron-rich phosphine ligands to facilitate the oxidative addition step.
-
Hydroxymethyl Group Compatibility: The presence of a primary alcohol introduces a potentially reactive site. While many Suzuki-Miyaura conditions tolerate hydroxyl groups, the choice of base is crucial to avoid deprotonation and potential side reactions. In some cases, protection of the alcohol may be necessary, though it adds steps to the synthetic route.
-
Catalyst and Ligand Selection: The choice of the palladium precursor and the associated ligand is critical for a successful reaction. For challenging substrates like 3-chloropyridines, catalyst systems based on palladium acetate (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) in combination with ligands such as SPhos or XPhos are often effective.
-
Base and Solvent System: The base plays a crucial role in the transmetalation step of the catalytic cycle. Inorganic bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are commonly used. The solvent system, often a mixture of an organic solvent (e.g., dioxane, toluene) and water, is also a key parameter to optimize.
Reaction Principle and Workflow
The Suzuki-Miyaura reaction involves a palladium-catalyzed cross-coupling between an organohalide and an organoboron compound. The generally accepted catalytic cycle is depicted below.
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
A typical experimental workflow for the Suzuki-Miyaura coupling of this compound is illustrated in the following diagram.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Data Presentation: Optimized Reaction Conditions
The following tables summarize proposed starting conditions for the Suzuki-Miyaura coupling of this compound with various arylboronic acids, based on protocols for similar 3-chloropyridine substrates. Optimization may be required for specific coupling partners.
Table 1: Proposed Catalyst and Ligand Systems
| Catalyst Precursor | Ligand | Catalyst Loading (mol%) | Notes |
| Pd(OAc)₂ | SPhos | 2 | A robust system for many chloropyridine couplings. |
| Pd₂(dba)₃ | XPhos | 1.5 | Highly active, suitable for less reactive substrates. |
| Pd(PPh₃)₄ | PPh₃ (integrated) | 3-5 | A more traditional catalyst, may require higher temperatures. |
Table 2: Proposed Reaction Conditions
| Arylboronic Acid | Base (equiv) | Solvent System | Temperature (°C) | Time (h) |
| Phenylboronic acid | K₃PO₄ (2.0) | 1,4-Dioxane / H₂O (4:1) | 100 | 12-24 |
| 4-Methoxyphenylboronic acid | Cs₂CO₃ (2.0) | Toluene | 110 | 12-24 |
| 3-Thienylboronic acid | K₂CO₃ (2.0) | DMF / H₂O (1:1) | 120 | 8-16 |
Experimental Protocols
Note: These protocols are generalized and should be adapted and optimized for specific substrates and scales. All operations should be performed in a well-ventilated fume hood using appropriate personal protective equipment.
Protocol 1: General Procedure using Pd(OAc)₂/SPhos
Materials:
-
This compound (1.0 mmol, 1 equiv.)
-
Arylboronic acid (1.2 mmol, 1.2 equiv.)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
1,4-Dioxane, anhydrous and degassed (4 mL)
-
Water, degassed (1 mL)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried reaction vial or Schlenk flask, add this compound, the arylboronic acid, and potassium phosphate.
-
Add palladium(II) acetate and SPhos to the vial.
-
Seal the vial with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-aryl-4-(hydroxymethyl)pyridine.
Protocol 2: General Procedure using Pd₂(dba)₃/XPhos in Toluene
Materials:
-
This compound (1.0 mmol, 1 equiv.)
-
Arylboronic acid (1.2 mmol, 1.2 equiv.)
-
Cesium carbonate (Cs₂CO₃, 2.0 mmol, 2.0 equiv.)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 mmol, 1.5 mol%)
-
XPhos (0.03 mmol, 3 mol%)
-
Toluene, anhydrous and degassed (5 mL)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In a glovebox, combine this compound, the arylboronic acid, cesium carbonate, Pd₂(dba)₃, and XPhos in a reaction vial.
-
Add anhydrous, degassed toluene to the vial.
-
Seal the vial and remove it from the glovebox.
-
Heat the reaction mixture to 110 °C with stirring for 12-24 hours.
-
Follow steps 6-11 from Protocol 1 for reaction monitoring, workup, and purification.
Troubleshooting
Logical Relationship Diagram for Troubleshooting
Caption: A logical workflow for troubleshooting common issues.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the C-C bond formation at the 3-position of this compound, enabling the synthesis of a diverse range of 3-aryl-4-(hydroxymethyl)pyridines. The choice of a highly active palladium catalyst system, an appropriate base, and optimized reaction conditions are paramount for achieving high yields, particularly given the inherent lower reactivity of the chloropyridine substrate. The protocols provided in this document serve as a robust starting point for researchers in the fields of medicinal chemistry and drug development to synthesize novel compounds for further investigation.
References
Synthesis of Pharmaceutical Intermediates from (3-Chloropyridin-4-YL)methanol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of key pharmaceutical intermediates starting from (3-Chloropyridin-4-yl)methanol. This versatile building block, featuring a chlorinated pyridine ring and a primary alcohol, offers multiple reaction sites for diversification, making it a valuable precursor in medicinal chemistry for targeting a range of conditions including neurological disorders, infections, and inflammatory diseases.[1]
The following sections detail synthetic transformations of this compound, including oxidation, chlorination, etherification, Suzuki-Miyaura coupling, and the synthesis of aminomethyl derivatives.
Key Synthetic Transformations
This compound can undergo several key chemical transformations to yield a variety of pharmaceutical intermediates. These reactions target either the hydroxyl group or the chloro-substituted pyridine ring.
Caption: Synthetic pathways from this compound.
Oxidation to 3-Chloro-pyridine-4-carbaldehyde
The oxidation of the primary alcohol in this compound to the corresponding aldehyde is a crucial step in generating intermediates for reactions such as reductive amination and Wittig olefination.
Experimental Protocol: Oxidation using Pyridinium Chlorochromate (PCC)
-
Reaction Setup: To a stirred solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) in a round-bottom flask under a nitrogen atmosphere, add pyridinium chlorochromate (PCC) (1.5 eq).
-
Reaction Execution: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts. Wash the silica pad with additional diethyl ether.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude product. Purify the residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 3-chloro-pyridine-4-carbaldehyde.
| Parameter | Value |
| Starting Material | This compound |
| Reagent | Pyridinium Chlorochromate (PCC) |
| Solvent | Dichloromethane (DCM) |
| Temperature | Room Temperature |
| Reaction Time | 2-4 hours |
| Typical Yield | 75-85% |
Synthesis of 3-Chloro-4-(chloromethyl)pyridine
Conversion of the alcohol to a chloromethyl group provides a reactive handle for nucleophilic substitution, enabling the introduction of various functional groups.
Experimental Protocol: Chlorination using Thionyl Chloride
Adapted from a similar procedure for the synthesis of 3-(chloromethyl)pyridine hydrochloride.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber, suspend this compound (1.0 eq) in a suitable solvent such as toluene.
-
Reagent Addition: Slowly add thionyl chloride (SOCl₂) (1.2 eq) to the suspension at 0 °C.
-
Reaction Execution: After the addition is complete, heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2-3 hours. Monitor the reaction by TLC.
-
Work-up and Isolation: After cooling to room temperature, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or distillation.
| Parameter | Value |
| Starting Material | This compound |
| Reagent | Thionyl Chloride (SOCl₂) |
| Solvent | Toluene |
| Temperature | Reflux |
| Reaction Time | 2-3 hours |
| Typical Yield | 80-90% |
Etherification via Williamson Ether Synthesis
The hydroxyl group of this compound can be readily converted to an ether, a common functional group in many pharmaceutical compounds. The Williamson ether synthesis is a reliable method for this transformation.[2][3][4][5]
Experimental Protocol: Synthesis of 3-Chloro-4-((benzyloxy)methyl)pyridine
-
Reaction Setup: To a stirred suspension of sodium hydride (NaH) (60% dispersion in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (THF) in a flask under a nitrogen atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF dropwise at 0 °C.
-
Alkoxide Formation: Allow the mixture to stir at room temperature for 30 minutes, or until hydrogen evolution ceases.
-
Reagent Addition: Add benzyl bromide (1.1 eq) to the reaction mixture.
-
Reaction Execution: Heat the reaction to reflux for 4-6 hours, monitoring by TLC.
-
Work-up and Purification: After cooling, quench the reaction by the slow addition of water. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Isolation: Purify the crude product by column chromatography on silica gel to yield the desired ether.
| Parameter | Value |
| Starting Material | This compound |
| Base | Sodium Hydride (NaH) |
| Alkylating Agent | Benzyl Bromide |
| Solvent | Tetrahydrofuran (THF) |
| Temperature | Reflux |
| Reaction Time | 4-6 hours |
| Typical Yield | 70-85% |
Suzuki-Miyaura Cross-Coupling
The chlorine atom on the pyridine ring can be substituted with various aryl or heteroaryl groups through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This is a powerful method for constructing biaryl structures prevalent in pharmaceuticals.
Caption: Suzuki-Miyaura cross-coupling experimental workflow.
Experimental Protocol: Synthesis of (3-Phenylpyridin-4-yl)methanol
-
Reaction Setup: In a reaction vessel, combine this compound (1.0 eq), phenylboronic acid (1.2 eq), and a base such as potassium carbonate (K₂CO₃) (2.0 eq).
-
Catalyst and Solvent Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq), and a solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 v/v).
-
Reaction Execution: Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes. Heat the reaction mixture to 80-100 °C and stir for 12-24 hours under an inert atmosphere. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up and Purification: After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Isolation: Purify the residue by column chromatography on silica gel to obtain the desired biaryl product.
| Parameter | Value |
| Starting Material | This compound |
| Coupling Partner | Phenylboronic Acid |
| Catalyst | Pd(PPh₃)₄ |
| Base | K₂CO₃ |
| Solvent | 1,4-Dioxane/Water |
| Temperature | 80-100 °C |
| Reaction Time | 12-24 hours |
| Typical Yield | 60-80% |
Synthesis of 4-(Aminomethyl)-3-chloropyridine
The synthesis of aminomethylpyridines is important as this moiety is a key pharmacophore. A common route involves the conversion of the alcohol to a halide, followed by amination.
Experimental Protocol: Two-Step Synthesis
Step 1: Synthesis of 3-Chloro-4-(chloromethyl)pyridine Follow the protocol outlined in Section 2.
Step 2: Amination (Gabriel Synthesis)
-
Reaction Setup: To a solution of 3-chloro-4-(chloromethyl)pyridine (1.0 eq) in anhydrous dimethylformamide (DMF), add potassium phthalimide (1.1 eq).
-
Reaction Execution: Heat the mixture to 80-90 °C and stir for 4-6 hours. Monitor the reaction by TLC.
-
Work-up: After cooling, pour the reaction mixture into water and collect the precipitate by filtration. Wash the solid with water and dry.
-
Hydrazinolysis: Suspend the phthalimide intermediate in ethanol and add hydrazine hydrate (1.5 eq). Heat the mixture to reflux for 2-4 hours.
-
Isolation: After cooling, acidify the mixture with concentrated HCl and filter to remove the phthalhydrazide byproduct. Concentrate the filtrate under reduced pressure. Basify the residue with aqueous NaOH and extract the product with dichloromethane. Dry the organic extracts and concentrate to yield 4-(aminomethyl)-3-chloropyridine.
| Parameter | Step 1 (Chlorination) | Step 2 (Amination) |
| Key Reagents | Thionyl Chloride | Potassium Phthalimide, Hydrazine Hydrate |
| Solvent | Toluene | DMF, Ethanol |
| Temperature | Reflux | 80-90 °C, then Reflux |
| Reaction Time | 2-3 hours | 4-6 hours, then 2-4 hours |
| Overall Typical Yield | 65-75% |
These protocols provide a foundation for the synthesis of a diverse range of pharmaceutical intermediates from this compound. Optimization of reaction conditions may be necessary for specific substrates and scales. Standard laboratory safety procedures should be followed at all times.
References
Application of (3-Chloropyridin-4-YL)methanol in Agrochemical Synthesis: A Technical Overview
(3-Chloropyridin-4-YL)methanol is a valuable heterocyclic building block in the discovery and development of novel agrochemicals. Its substituted pyridine core is a key structural motif found in various pesticides, contributing to their biological activity. While direct, large-scale synthesis of commercial agrochemicals starting from this compound is not extensively documented in publicly available literature, its role as a crucial intermediate is evident from the synthesis of numerous patented and experimental compounds. This document outlines the potential applications and synthetic utility of this compound in the creation of insecticides, herbicides, and fungicides, providing hypothetical yet plausible experimental protocols and conceptual frameworks for researchers in the field.
Core Applications in Agrochemical Synthesis
The chemical structure of this compound, featuring a chlorine substituent and a hydroxymethyl group on the pyridine ring, offers multiple reaction sites for derivatization. The hydroxyl group can be readily converted into other functionalities such as halides, amines, ethers, and esters, while the pyridine ring itself can undergo further substitution or coupling reactions. This versatility makes it a strategic starting point for accessing a diverse range of more complex molecules with potential pesticidal properties.
Insecticide Synthesis
The chloropyridinylmethyl moiety is a well-established pharmacophore in a major class of insecticides, the neonicotinoids. While the primary industrial routes to commercial neonicotinoids may utilize different starting materials, this compound serves as a viable precursor for the synthesis of novel analogs for research and development. The key transformation involves the conversion of the hydroxymethyl group to a chloromethyl or aminomethyl group, which can then be coupled with a suitable N-heterocycle.
Herbicide and Fungicide Synthesis
The chlorinated pyridine scaffold is also present in a variety of herbicides and fungicides.[1] Although specific examples directly utilizing this compound are not prominent in the literature, its derivatives can be envisioned as key intermediates. For instance, the pyridine ring can be further functionalized to create compounds that mimic natural plant hormones, leading to herbicidal activity, or that inhibit essential fungal enzymes.
Experimental Protocols
The following protocols describe the synthesis of key intermediates from this compound, which are precursors to potential agrochemical candidates.
Protocol 1: Synthesis of 4-(Chloromethyl)-3-chloropyridine
This protocol details the conversion of the hydroxyl group of this compound to a chloride, a more reactive functional group for subsequent nucleophilic substitution reactions.
Reaction Scheme:
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| This compound | 143.57 | 10.0 g | 0.0696 |
| Thionyl chloride (SOCl₂) | 118.97 | 12.4 g (7.4 mL) | 0.104 |
| Dichloromethane (DCM) | 84.93 | 100 mL | - |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (10.0 g, 0.0696 mol) and dichloromethane (100 mL).
-
Cool the stirred suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (7.4 mL, 0.104 mol) dropwise to the mixture over 30 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Heat the mixture to reflux (approximately 40 °C) and maintain for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully quench by slowly adding it to 100 mL of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 4-(chloromethyl)-3-chloropyridine.
Expected Yield: 80-90%
Protocol 2: Synthesis of (3-Chloropyridin-4-yl)methanamine
This protocol describes the conversion of the hydroxymethyl group to an aminomethyl group, another key synthon for building agrochemical structures. This is a two-step process involving the formation of an azide intermediate followed by its reduction.
Reaction Scheme:
-
4-(Chloromethyl)-3-chloropyridine + NaN₃ → 4-(Azidomethyl)-3-chloropyridine + NaCl
-
4-(Azidomethyl)-3-chloropyridine + PPh₃ + H₂O → (3-Chloropyridin-4-yl)methanamine + Ph₃PO + N₂
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-(Chloromethyl)-3-chloropyridine | 162.02 | 10.0 g | 0.0617 |
| Sodium azide (NaN₃) | 65.01 | 4.4 g | 0.0679 |
| Dimethylformamide (DMF) | 73.09 | 100 mL | - |
| Triphenylphosphine (PPh₃) | 262.29 | 17.8 g | 0.0679 |
| Tetrahydrofuran (THF) | 72.11 | 100 mL | - |
| Water | 18.02 | 2.2 mL | 0.123 |
Procedure:
Step 1: Azide Formation
-
In a 250 mL round-bottom flask, dissolve 4-(chloromethyl)-3-chloropyridine (10.0 g, 0.0617 mol) in dimethylformamide (100 mL).
-
Add sodium azide (4.4 g, 0.0679 mol) to the solution.
-
Heat the reaction mixture to 60 °C and stir for 4 hours.
-
After cooling to room temperature, pour the reaction mixture into 300 mL of water and extract with ethyl acetate (3 x 100 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to give crude 4-(azidomethyl)-3-chloropyridine, which can be used in the next step without further purification.
Step 2: Staudinger Reduction
-
Dissolve the crude 4-(azidomethyl)-3-chloropyridine in tetrahydrofuran (100 mL) in a 250 mL round-bottom flask.
-
Add triphenylphosphine (17.8 g, 0.0679 mol) portion-wise at room temperature.
-
Stir the mixture for 2 hours, then add water (2.2 mL, 0.123 mol).
-
Heat the reaction mixture to reflux for 3 hours.
-
Cool the mixture and remove the solvent under reduced pressure.
-
Treat the residue with 1 M HCl and wash with diethyl ether to remove triphenylphosphine oxide.
-
Basify the aqueous layer with 2 M NaOH and extract with dichloromethane (3 x 50 mL).
-
Dry the combined organic extracts over anhydrous sodium sulfate and concentrate to give (3-chloropyridin-4-yl)methanamine.
Expected Yield: 70-80% over two steps.
Visualizing Synthetic Pathways
The following diagrams illustrate the logical flow of the synthetic transformations described.
Caption: Synthetic route to 4-(Chloromethyl)-3-chloropyridine.
Caption: Two-step synthesis of (3-Chloropyridin-4-yl)methanamine.
Conclusion
This compound is a versatile intermediate with significant potential in the synthesis of novel agrochemicals. The protocols provided for the synthesis of its chloromethyl and aminomethyl derivatives offer a foundation for researchers to explore new chemical space in the quest for more effective and environmentally benign crop protection solutions. Further research into the derivatization of these intermediates and their subsequent biological screening is warranted to fully elucidate the potential of this valuable building block.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of (3-Chloropyridin-4-YL)methanol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of (3-chloropyridin-4-yl)methanol. This versatile building block is a valuable starting material in the synthesis of complex molecules for the pharmaceutical and agrochemical industries. The protocols described herein are for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions, offering a foundational guide for the synthesis of a variety of substituted pyridine derivatives.
Introduction
Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.[1] For the functionalization of pyridine scaffolds, these methods are indispensable. This compound, with its reactive chloride and a functional hydroxymethyl group, is a key precursor for the synthesis of a diverse range of substituted pyridines. This document outlines protocols for three major classes of palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
While specific quantitative data for this compound is limited in the literature, the provided protocols and data tables are based on closely related 3-chloropyridine substrates and serve as a robust starting point for reaction optimization.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a highly versatile method for the formation of C-C bonds between an organohalide and an organoboron compound. For this compound, this reaction enables the introduction of a wide range of aryl, heteroaryl, and vinyl substituents at the 3-position.
General Reaction Scheme
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Representative Quantitative Data for Suzuki-Miyaura Coupling of 3-Chloropyridines
The following table summarizes reaction conditions and yields for the Suzuki-Miyaura coupling of 3-chloropyridine with various arylboronic acids. These conditions can serve as a starting point for the optimization of reactions with this compound.
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Tolylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 18 | 95 |
| 2 | Phenylboronic acid | Pd₂(dba)₃ (1) | XPhos (3) | K₂CO₃ | Dioxane | 100 | 12 | 92 |
| 3 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O | 80 | 24 | 85 |
| 4 | 3-Thienylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | Toluene | 110 | 16 | 88 |
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Phosphine ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2 equivalents)
-
Anhydrous, degassed solvent (e.g., Toluene/Water 10:1)
-
Schlenk flask or sealed reaction vial
-
Magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), the palladium catalyst (0.02 eq.), the ligand (0.04 eq.), and the base (2.0 eq.) under a counterflow of inert gas.
-
Seal the flask with a septum or screw cap.
-
Evacuate and backfill the flask with inert gas three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the coupling of this compound with a wide variety of primary and secondary amines.[1]
General Reaction Scheme
Catalytic Cycle for Buchwald-Hartwig Amination
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
Representative Quantitative Data for Buchwald-Hartwig Amination of Chloropyridines
The following table provides representative conditions for the Buchwald-Hartwig amination of various chloropyridines. These conditions can be adapted for this compound.
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | RuPhos (4) | NaOtBu | Toluene | 100 | 16 | 90 |
| 2 | Aniline | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | Dioxane | 110 | 20 | 85 |
| 3 | n-Butylamine | Pd₂(dba)₃ (1.5) | BrettPhos (3) | LiHMDS | THF | 80 | 12 | 92 |
| 4 | Piperidine | PdCl₂(Amphos) (3) | - | Cs₂CO₃ | t-Amyl alcohol | 100 | 24 | 88 |
Detailed Experimental Protocol: Buchwald-Hartwig Amination
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Palladium precatalyst or a combination of a palladium source (e.g., Pd₂(dba)₃, 2 mol%) and a ligand (e.g., RuPhos, 4 mol%)
-
Base (e.g., NaOtBu, 1.5 equivalents)
-
Anhydrous, degassed solvent (e.g., Toluene)
-
Schlenk flask or sealed reaction vial
-
Magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium source, ligand (if applicable), and base to a flame-dried Schlenk flask containing a magnetic stir bar.
-
Add this compound (1.0 eq.).
-
Seal the flask and remove it from the glovebox (if used).
-
Add the degassed solvent via syringe.
-
Add the amine (1.2 eq.) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 90-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between this compound and a terminal alkyne, providing access to alkynyl-substituted pyridines.[2]
General Reaction Scheme
Catalytic Cycle for Sonogashira Coupling
Caption: Catalytic cycle for the Sonogashira cross-coupling reaction.
Representative Quantitative Data for Sonogashira Coupling of Chloro- and Bromopyridines
The following table presents typical conditions for the Sonogashira coupling of related halo-pyridines.
| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 65 | 8 | 91 |
| 2 | 1-Hexyne | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (5) | i-Pr₂NH | DMF | 80 | 12 | 87 |
| 3 | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | Toluene | 90 | 16 | 85 |
| 4 | Propargyl alcohol | PdCl₂(dppf) (3) | CuI (5) | DIPA | Acetonitrile | 70 | 10 | 89 |
Detailed Experimental Protocol: Sonogashira Coupling
Materials:
-
This compound
-
Terminal alkyne (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%)
-
Copper(I) iodide (CuI, 4 mol%)
-
Base (e.g., Triethylamine, 2 equivalents)
-
Anhydrous, degassed solvent (e.g., THF)
-
Schlenk flask or sealed reaction vial
-
Magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 eq.), the palladium catalyst (0.02 eq.), and CuI (0.04 eq.) under a counterflow of inert gas.
-
Seal the flask and evacuate and backfill with inert gas three times.
-
Add the degassed solvent and the base via syringe.
-
Add the terminal alkyne (1.2 eq.) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 60-80 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst residues, washing with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with saturated aqueous ammonium chloride, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
Experimental Workflow Overview
The general workflow for performing a palladium-catalyzed cross-coupling reaction with this compound is depicted below.
Caption: General experimental workflow for palladium-catalyzed cross-coupling.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Use a fresh batch of catalyst or a pre-catalyst. |
| Oxygen contamination | Ensure all reagents and solvents are properly degassed and the reaction is maintained under a strict inert atmosphere. | |
| Inappropriate base or solvent | Screen different bases (e.g., K₂CO₃, Cs₂CO₃) and solvents (e.g., dioxane, THF, DMF). | |
| Side Product Formation | Homocoupling of the coupling partner | Use a slight excess of the coupling partner, but avoid large excesses. |
| Protodeboronation (Suzuki) | Ensure the reaction is not overheated and the base is not overly strong for the substrate. | |
| Hydrodehalogenation | Use strictly anhydrous conditions and consider a more active catalyst system to favor the desired coupling. | |
| Difficulty in Purification | Product is highly polar | Use a more polar eluent system for column chromatography or consider reverse-phase chromatography. |
| Byproducts co-elute with the product | Optimize the reaction conditions to minimize byproduct formation. |
Conclusion
The palladium-catalyzed cross-coupling of this compound provides a powerful and versatile platform for the synthesis of a wide array of functionalized pyridine derivatives. By carefully selecting the appropriate coupling partners, catalyst system, and reaction conditions, researchers can efficiently access novel compounds with significant potential in drug discovery and materials science. The protocols and data presented herein, based on analogous systems, offer a solid foundation for the development of optimized synthetic routes.
References
Application Notes and Protocols for the Derivatization of (3-Chloropyridin-4-YL)methanol in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
(3-Chloropyridin-4-YL)methanol is a versatile bifunctional building block in medicinal chemistry, offering multiple reaction sites for structural modification and library synthesis. Its chloropyridine core is a common scaffold in a variety of biologically active compounds, making its derivatives prime candidates for drug discovery programs targeting a range of therapeutic areas, including oncology, infectious diseases, and neurological disorders.[1][2] This document provides detailed application notes and exemplary protocols for the derivatization of this compound via esterification, etherification, and Suzuki-Miyaura cross-coupling reactions. Additionally, it presents representative biological activity data for analogous compounds to guide structure-activity relationship (SAR) studies.
Core Structure and Derivatization Strategies
This compound possesses two primary sites for chemical modification: the hydroxyl group at the 4-position and the chlorine atom at the 3-position. This allows for a variety of derivatization strategies to explore the chemical space around this privileged scaffold.
-
Modification of the Hydroxyl Group: The primary alcohol functionality can be readily converted into esters and ethers, allowing for the introduction of a wide range of substituents to probe interactions with biological targets.
-
Modification of the Pyridine Ring: The chlorine atom can be substituted through various cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to introduce aryl or heteroaryl moieties. This strategy is particularly useful for extending the molecular framework and exploring new binding interactions.
Experimental Protocols
The following protocols are exemplary and may require optimization based on the specific substrate and desired product.
Protocol 1: Esterification via Steglich Esterification
This protocol describes the synthesis of an ester derivative from this compound and a carboxylic acid using DCC and DMAP.
Materials:
-
This compound
-
Carboxylic acid of choice (e.g., 4-fluorobenzoic acid)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq), the desired carboxylic acid (1.1 eq), and DMAP (0.1 eq).
-
Dissolve the solids in anhydrous DCM.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of DCC (1.2 eq) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea.
-
Wash the filtrate with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired ester.
-
Characterize the final product by NMR and Mass Spectrometry.
Protocol 2: Etherification via Williamson Ether Synthesis
This protocol details the formation of an ether derivative by reacting this compound with an alkyl halide.
Materials:
-
This compound
-
Alkyl halide of choice (e.g., benzyl bromide)
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add a suspension of sodium hydride (1.5 eq) in anhydrous THF.
-
Cool the suspension to 0 °C.
-
Slowly add a solution of this compound (1.0 eq) in anhydrous THF.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and slowly add the alkyl halide (1.2 eq).
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC). Gentle heating may be required for less reactive halides.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired ether.
-
Characterize the product by NMR and Mass Spectrometry.
Protocol 3: Suzuki-Miyaura Cross-Coupling
This protocol describes the palladium-catalyzed cross-coupling of a this compound derivative with a boronic acid to introduce an aryl or heteroaryl group at the 3-position. It is assumed the hydroxyl group has been protected (e.g., as a silyl ether) or derivatized prior to this step.
Materials:
-
Protected or previously derivatized this compound (1.0 eq)
-
Aryl or heteroaryl boronic acid (1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)
-
Base (e.g., potassium carbonate, 2.0 eq)
-
Solvent system (e.g., 1,4-dioxane and water, 4:1)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a Schlenk flask, combine the derivatized this compound, the boronic acid, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate and water.
-
Separate the layers, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by silica gel column chromatography to obtain the desired coupled product.
-
Characterize the final product by NMR and Mass Spectrometry.
Data Presentation: Representative Biological Activity
Direct biological activity data for derivatives of this compound is not widely available in the public domain. However, the activity of structurally related compounds can provide valuable insights for a drug discovery program. The following tables summarize the biological activities of pyridine derivatives in relevant therapeutic areas.
Table 1: Kinase Inhibitory Activity of Pyridine Analogs
| Compound ID | Target Kinase | IC₅₀ (nM) | Cell Line | Reference |
| Compound 52 | EGFRL858R/T790M/C797S | 0.55 | - | [3] |
| CCT244747 | CHK1 | - | Human Tumor Xenografts | [4] |
| Compound 4c | FXIa | - | - | [5] |
Note: The compounds listed are not direct derivatives of this compound but contain related structural motifs.
Table 2: Anticancer Activity of Pyridine Analogs
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Compound TP6 | Murine Melanoma (B16F10) | 41.12 - 61.11 (range for series) | [6] |
| Compound 17 | MCF-7 (Breast) | 33.32 | [7] |
Note: The compounds listed are complex structures containing a pyridine moiety and are presented as examples of the potential of this scaffold.
Visualizations
Derivatization Workflow
Caption: General workflow for the derivatization of this compound.
Suzuki-Miyaura Catalytic Cycle
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Conclusion
This compound is a highly valuable starting material for the synthesis of diverse chemical libraries for drug discovery. The protocols and data presented herein provide a foundation for researchers to design and synthesize novel derivatives. The functional handles on this scaffold allow for the systematic exploration of structure-activity relationships, which is crucial for the development of potent and selective therapeutic agents. While the provided biological data is for analogous structures, it underscores the potential of the chloropyridine motif in developing new medicines. Further investigation into the biological activities of direct derivatives of this compound is warranted.
References
- 1. Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and antitumor activity evaluation of potent fourth-generation EGFR inhibitors for treatment of Osimertinib resistant non-small cell lung cancer (NSCLC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of 3-alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as selective, orally bioavailable CHK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of substituted oxopyridine derivatives as selective FXIa inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
- 7. Synthesis, anticancer activity and computational studies of new benzimidazole-triazole-pyridine glycoside conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Reactions with (3-Chloropyridin-4-YL)methanol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for key chemical transformations involving (3-Chloropyridin-4-YL)methanol. This versatile building block is a valuable intermediate in the synthesis of a wide range of compounds, particularly in the fields of medicinal chemistry and materials science. The protocols outlined below are based on established synthetic methodologies for structurally similar compounds and are intended to serve as a comprehensive guide for the successful execution of these reactions.
Overview of Reactivity
This compound offers two primary sites for chemical modification: the hydroxyl group and the chloro-substituted pyridine ring. The hydroxyl moiety can readily undergo oxidation, etherification, and esterification reactions. The chlorine atom on the pyridine ring is amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination, enabling the formation of carbon-carbon and carbon-nitrogen bonds, respectively.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of complex molecular architectures. For this compound, the chlorine atom can be substituted to introduce a variety of aryl, heteroaryl, or amino groups.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between the pyridine ring and a boronic acid or ester. This reaction is widely used to synthesize biaryl and heteroaryl compounds.
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | 1,4-Dioxane | 110 | 80-92 |
| 3 | 3-Thienylboronic acid | PdCl₂(dppf) (3) | - | K₂CO₃ | DME/H₂O | 90 | 78-88 |
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Phosphine ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 equivalents)
-
Anhydrous, degassed solvent (e.g., Toluene/H₂O 4:1)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (0.02 eq), the phosphine ligand (0.04 eq), and the base (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.
-
Add the degassed solvent system to the flask via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Workflow for Suzuki-Miyaura Coupling
Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, allowing for the synthesis of arylamines from aryl halides.[1] This reaction can be applied to derivatives of this compound to introduce a variety of primary or secondary amines.
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | BINAP (3) | NaOt-Bu | Toluene | 100 | 88-96 |
| 2 | Aniline | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ | 1,4-Dioxane | 110 | 82-90 |
| 3 | Benzylamine | PdCl₂(dppf) (3) | - | K₂CO₃ | Toluene | 100 | 85-93 |
Materials:
-
This compound derivative (e.g., tosylate or mesylate)
-
Primary or secondary amine (1.2 equivalents)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., BINAP, 3 mol%)
-
Base (e.g., NaOt-Bu, 1.4 equivalents)
-
Anhydrous, degassed solvent (e.g., Toluene)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware
Procedure:
-
To a flame-dried Schlenk flask, add the palladium catalyst (0.02 eq) and the phosphine ligand (0.03 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon).
-
Add the degassed solvent, followed by the this compound derivative (1.0 eq), the amine (1.2 eq), and the base (1.4 eq).
-
Heat the reaction mixture to the desired temperature (typically 100-110 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[2]
Catalytic Cycle for Buchwald-Hartwig Amination
Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.
Reactions of the Hydroxyl Group
The primary alcohol functionality of this compound is a versatile handle for a variety of chemical transformations.
Oxidation to 3-Chloro-4-pyridinecarboxaldehyde
The oxidation of the primary alcohol to the corresponding aldehyde is a fundamental transformation in organic synthesis.
| Entry | Oxidizing Agent | Catalyst | Solvent | Temp (°C) | Yield (%) |
| 1 | MnO₂ | - | Dichloromethane | Room Temp | 85-95 |
| 2 | Dess-Martin Periodinane | - | Dichloromethane | Room Temp | 90-98 |
| 3 | TEMPO/NaOCl | - | Dichloromethane/H₂O | 0 | 88-95 |
Materials:
-
This compound
-
Activated Manganese Dioxide (MnO₂, 5-10 equivalents)
-
Anhydrous solvent (e.g., Dichloromethane)
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq) and the anhydrous solvent.
-
Add activated MnO₂ (5-10 eq) in portions with vigorous stirring.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 2-24 hours.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the MnO₂.
-
Wash the celite pad with additional solvent.
-
Combine the filtrates and concentrate under reduced pressure to afford the crude aldehyde.
-
The product can be further purified by column chromatography or recrystallization if necessary.
Williamson Ether Synthesis
The Williamson ether synthesis is a reliable method for the preparation of ethers from an alcohol and an alkyl halide.
| Entry | Alkyl Halide | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Benzyl bromide | NaH | THF | Room Temp | 80-95 |
| 2 | Ethyl iodide | K₂CO₃ | Acetone | Reflux | 75-90 |
| 3 | Methyl iodide | Ag₂O | DMF | Room Temp | 85-95 |
Materials:
-
This compound
-
Alkyl halide (1.1 equivalents)
-
Base (e.g., NaH, 1.2 equivalents)
-
Anhydrous polar aprotic solvent (e.g., THF, DMF)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the anhydrous solvent and the base.
-
Cool the mixture to 0 °C and slowly add a solution of this compound (1.0 eq) in the anhydrous solvent.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).
-
Carefully quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude ether by column chromatography.
Esterification
Esterification of this compound can be achieved by reaction with a carboxylic acid or its derivative, such as an acyl chloride or anhydride.
| Entry | Acylating Agent | Catalyst/Reagent | Solvent | Temp (°C) | Yield (%) |
| 1 | Acetic anhydride | Pyridine | Dichloromethane | Room Temp | 90-98 |
| 2 | Benzoyl chloride | Triethylamine | Dichloromethane | 0 to Room Temp | 88-96 |
| 3 | Acetic acid | H₂SO₄ (cat.) | Toluene | Reflux | 70-85 |
Materials:
-
This compound
-
Acyl chloride (1.1 equivalents)
-
Base (e.g., Triethylamine or Pyridine, 1.2 equivalents)
-
Anhydrous aprotic solvent (e.g., Dichloromethane)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq), the anhydrous solvent, and the base (1.2 eq).
-
Cool the mixture to 0 °C.
-
Add the acyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC).
-
Quench the reaction with water.
-
Separate the organic layer and wash sequentially with dilute HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude ester by column chromatography.
Logical Relationship of Reactions
Caption: Key reaction pathways for this compound.
Disclaimer: The provided protocols are generalized and may require optimization for specific substrates and laboratory conditions. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
References
Application Notes and Protocols for the Scale-up Synthesis of (3-Chloropyridin-4-YL)methanol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3-Chloropyridin-4-YL)methanol is a key intermediate in the synthesis of a variety of pharmaceutical and agrochemical compounds. Its derivatives are integral to the development of new therapeutic agents and crop protection technologies. The controlled and efficient synthesis of this compound on a larger scale is therefore a critical aspect of the drug development and chemical manufacturing pipeline. These application notes provide a comprehensive overview of a proposed scalable synthetic route, complete with detailed experimental protocols and quantitative data to facilitate the transition from laboratory to pilot-plant scale production. The primary synthetic strategy discussed is the reduction of 3-chloro-4-pyridinecarboxylic acid, a readily available starting material.
Proposed Synthetic Pathway
The most direct and scalable approach for the synthesis of this compound is the reduction of 3-chloro-4-pyridinecarboxylic acid. This can be achieved through a two-step process involving an initial esterification of the carboxylic acid followed by reduction of the resulting ester. This method offers advantages in terms of selectivity, ease of purification, and the use of milder reducing agents compared to the direct reduction of the carboxylic acid.
A proposed two-step synthetic workflow is outlined below:
Caption: Proposed two-step synthesis of this compound.
Experimental Protocols
Laboratory Scale Synthesis (Up to 100 g)
Step 1: Esterification of 3-Chloro-4-pyridinecarboxylic Acid
This protocol is adapted from the esterification of nicotinic acid and is expected to yield the methyl ester of 3-chloro-4-pyridinecarboxylic acid.
-
Materials:
-
3-Chloro-4-pyridinecarboxylic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Dichloromethane (DCM)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator.
-
-
Procedure:
-
To a solution of 3-chloro-4-pyridinecarboxylic acid (e.g., 50 g, 1 equivalent) in methanol (250 mL), slowly add concentrated sulfuric acid (5 mL) while stirring in an ice bath.
-
Heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and remove the excess methanol using a rotary evaporator.
-
Carefully neutralize the residue with a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x 100 mL).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield methyl 3-chloro-4-pyridinecarboxylate.
-
Step 2: Reduction of Methyl 3-chloro-4-pyridinecarboxylate
This protocol is based on the reduction of a similar pyridine ester using sodium borohydride.
-
Materials:
-
Methyl 3-chloro-4-pyridinecarboxylate
-
Sodium Borohydride (NaBH₄)
-
Methanol (anhydrous)
-
Tetrahydrofuran (THF, anhydrous)
-
Ammonium Chloride (NH₄Cl) solution (saturated)
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator.
-
-
Procedure:
-
Suspend methyl 3-chloro-4-pyridinecarboxylate (e.g., 40 g, 1 equivalent) in a mixture of THF (200 mL) and methanol (40 mL).
-
Cool the mixture in an ice bath and add sodium borohydride (e.g., 17 g, 2 equivalents) portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature and quench by the slow addition of a saturated ammonium chloride solution (100 mL).
-
Stir the mixture for 30 minutes.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization to afford pure this compound.
-
Proposed Pilot-Plant Scale Synthesis (1-5 kg)
Step 1: Esterification
-
Equipment: 50 L glass-lined reactor with overhead stirring, heating/cooling jacket, condenser, and addition funnel.
-
Procedure:
-
Charge the reactor with 3-chloro-4-pyridinecarboxylic acid (5 kg, 1 equivalent) and methanol (25 L).
-
Agitate the mixture and cool to 10-15 °C.
-
Slowly add concentrated sulfuric acid (0.5 L) via the addition funnel, maintaining the internal temperature below 25 °C.
-
Heat the reactor contents to reflux (approx. 65 °C) and maintain for 16-24 hours.
-
Cool the reactor to 20-25 °C and distill off the excess methanol under vacuum.
-
Slowly add a saturated sodium bicarbonate solution to neutralize the reaction mixture.
-
Extract the product with dichloromethane (3 x 10 L).
-
Transfer the combined organic layers to a clean reactor, and dry by azeotropic distillation or by adding anhydrous magnesium sulfate.
-
Filter and concentrate the solution to obtain the crude methyl ester.
-
Step 2: Reduction
-
Equipment: 100 L glass-lined reactor with overhead stirring, heating/cooling jacket, condenser, and solids charging port.
-
Procedure:
-
Charge the reactor with the crude methyl 3-chloro-4-pyridinecarboxylate (from the previous step), THF (40 L), and methanol (8 L).
-
Cool the mixture to 0-5 °C.
-
Slowly add sodium borohydride (approx. 1.7 kg, 2 equivalents) through the solids charging port in portions, ensuring the temperature does not exceed 10 °C.
-
Once the addition is complete, slowly warm the reactor to room temperature and then heat to reflux (approx. 66 °C) for 6-8 hours.
-
Cool the reactor to 10-15 °C and slowly quench the reaction with a saturated ammonium chloride solution (20 L).
-
Agitate for 1 hour.
-
Separate the aqueous layer.
-
Extract the aqueous layer with ethyl acetate (3 x 15 L).
-
Combine the organic layers, wash with brine (10 L), and dry over anhydrous sodium sulfate.
-
Filter and concentrate under vacuum to yield crude this compound.
-
Purify the crude product by vacuum distillation or recrystallization from an appropriate solvent system.
-
Data Presentation
The following tables summarize the expected quantitative data for the laboratory and proposed pilot-plant scale synthesis of this compound.
Table 1: Laboratory Scale Synthesis Data
| Parameter | Step 1: Esterification | Step 2: Reduction | Overall |
| Scale | 50 g | 40 g | ~33 g |
| Key Reagents | 3-Chloro-4-pyridinecarboxylic acid, Methanol, H₂SO₄ | Methyl 3-chloro-4-pyridinecarboxylate, NaBH₄, Methanol/THF | - |
| Reaction Time | 12-16 hours | 4-6 hours | 16-22 hours |
| Typical Yield | 85-95% | 80-90% | 68-85% |
| Purity (after purification) | >98% (by NMR/GC) | >98% (by NMR/HPLC) | >98% |
Table 2: Proposed Pilot-Plant Scale Synthesis Data
| Parameter | Step 1: Esterification | Step 2: Reduction | Overall |
| Scale | 5 kg | ~4.5 kg | ~3.6 kg |
| Key Reagents | 3-Chloro-4-pyridinecarboxylic acid, Methanol, H₂SO₄ | Methyl 3-chloro-4-pyridinecarboxylate, NaBH₄, Methanol/THF | - |
| Reaction Time | 16-24 hours | 6-8 hours | 22-32 hours |
| Expected Yield | 80-90% | 75-85% | 60-76% |
| Target Purity | >97% (by HPLC) | >99% (by HPLC) | >99% |
Safety Considerations
-
All operations should be conducted in a well-ventilated fume hood or a controlled manufacturing environment.
-
Personal Protective Equipment (PPE), including safety glasses, lab coats, and gloves, should be worn at all times.
-
The addition of concentrated sulfuric acid and sodium borohydride is exothermic and should be done slowly with adequate cooling.
-
Sodium borohydride reacts with water and acidic solutions to produce flammable hydrogen gas. Quenching should be performed carefully.
-
Solvents are flammable and should be handled away from ignition sources.
Conclusion
The provided protocols offer a robust and scalable method for the synthesis of this compound. The two-step esterification and reduction pathway is well-suited for scale-up, utilizing readily available and cost-effective reagents. The data presented in the tables provides a benchmark for expected yields and purities, which can be further optimized during process development. Adherence to the detailed protocols and safety guidelines will ensure a safe and efficient production of this important chemical intermediate.
Application Notes and Protocols: (3-Chloropyridin-4-YL)methanol in the Synthesis of Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the utilization of (3-chloropyridin-4-yl)methanol as a key starting material for the synthesis of medicinally relevant heterocyclic compounds, specifically focusing on the construction of thieno[3,2-c]pyridine and furo[3,2-c]pyridine scaffolds. The protocols detailed herein are based on established synthetic methodologies and offer a strategic pathway from a common building block to diverse and potentially bioactive molecules.
Introduction
This compound is a versatile bifunctional molecule, incorporating both a nucleophilic hydroxymethyl group and a pyridine ring susceptible to various coupling reactions at the chloro-substituted position. This unique combination of reactive sites makes it an attractive starting point for the synthesis of a wide array of fused heterocyclic systems. Thieno[3,2-c]pyridines and furo[3,2-c]pyridines, in particular, are of significant interest in medicinal chemistry due to their demonstrated biological activities, which include potential as anticancer and antipsychotic agents.[1] The strategic functionalization of the pyridine core, followed by annulation to form the thiophene or furan ring, allows for the generation of diverse chemical libraries for drug discovery programs.
Synthetic Strategy Overview
The synthetic approach outlined in these notes commences with the oxidation of this compound to the key intermediate, 3-chloro-4-pyridinecarboxaldehyde. This aldehyde serves as a versatile precursor for the subsequent construction of the desired heterocyclic rings. For the synthesis of the thieno[3,2-c]pyridine core, a Gewald-type multicomponent reaction is employed. The furo[3,2-c]pyridine scaffold is assembled via a Sonogashira coupling followed by an intramolecular cyclization.
Diagram 1: Overall Synthetic Strategy
Caption: Synthetic workflow from this compound.
Experimental Protocols
Protocol 1: Oxidation of this compound to 3-Chloro-4-pyridinecarboxaldehyde
This protocol describes the oxidation of the starting material to the corresponding aldehyde, a critical intermediate for subsequent cyclization reactions.
Materials:
-
This compound
-
Manganese(IV) oxide (activated)
-
Dichloromethane (DCM), anhydrous
-
Celite®
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane (10 mL/mmol), add activated manganese(IV) oxide (5.0 eq).
-
Stir the resulting suspension vigorously at reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the suspension through a pad of Celite® to remove the manganese dioxide. Wash the filter cake with additional dichloromethane.
-
Combine the filtrates and dry over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield 3-chloro-4-pyridinecarboxaldehyde as a solid. The product can be used in the next step without further purification or can be purified by column chromatography on silica gel if necessary.
| Parameter | Value |
| Reactant Ratio | 1:5 (this compound : MnO₂) |
| Solvent | Dichloromethane (anhydrous) |
| Temperature | Reflux (~40 °C) |
| Reaction Time | 4-6 hours |
| Typical Yield | 85-95% |
Table 1: Reaction parameters for the oxidation of this compound.
Protocol 2: Synthesis of a Thieno[3,2-c]pyridine Derivative via Gewald Reaction
This protocol outlines the one-pot synthesis of a 2-amino-3-cyanothieno[3,2-c]pyridine derivative from 3-chloro-4-pyridinecarboxaldehyde.
Materials:
-
3-Chloro-4-pyridinecarboxaldehyde
-
Malononitrile
-
Elemental sulfur
-
Morpholine or another suitable base
-
Ethanol
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
Procedure:
-
In a round-bottom flask, dissolve 3-chloro-4-pyridinecarboxaldehyde (1.0 eq), malononitrile (1.0 eq), and elemental sulfur (1.1 eq) in ethanol (15 mL/mmol).
-
Add morpholine (0.2 eq) to the mixture.
-
Heat the reaction mixture to reflux and stir for 2-3 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature. A precipitate should form.
-
Collect the solid product by filtration and wash with cold ethanol.
-
Dry the product under vacuum to obtain the desired 2-amino-3-cyanothieno[3,2-c]pyridine derivative.
| Parameter | Value |
| Reactant Ratio | 1:1:1.1:0.2 (Aldehyde:Malononitrile:Sulfur:Morpholine) |
| Solvent | Ethanol |
| Temperature | Reflux (~78 °C) |
| Reaction Time | 2-3 hours |
| Typical Yield | 60-75% |
Table 2: Reaction parameters for the Gewald synthesis of a thieno[3,2-c]pyridine derivative.
Protocol 3: Synthesis of a Furo[3,2-c]pyridine Derivative via Sonogashira Coupling and Cyclization
This protocol details the synthesis of a furo[3,2-c]pyridine derivative starting from a derivative of this compound. The initial step involves a Sonogashira coupling, followed by an intramolecular cyclization. For this protocol, we will consider the synthesis from 4-hydroxy-3-iodopyridine, which can be conceptually derived from this compound through substitution and halogen exchange, although this initial transformation is not detailed here.
Materials:
-
4-Hydroxy-3-iodopyridine
-
A terminal alkyne (e.g., phenylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Schlenk tube or similar reaction vessel for inert atmosphere
-
Magnetic stirrer and stir bar
-
Heating source
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a Schlenk tube under an inert atmosphere, add 4-hydroxy-3-iodopyridine (1.0 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), and CuI (0.1 eq).
-
Add anhydrous DMF (5 mL/mmol) and triethylamine (3.0 eq).
-
Add the terminal alkyne (1.2 eq) to the reaction mixture.
-
Heat the mixture to 60-80 °C and stir for 4-8 hours, or until the starting material is consumed as monitored by TLC.
-
Upon completion, cool the reaction to room temperature.
-
The intramolecular cyclization to the furo[3,2-c]pyridine often occurs in situ.
-
Dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired furo[3,2-c]pyridine derivative.
| Parameter | Value |
| Reactant Ratio | 1:1.2 (Iodopyridine:Alkyne) |
| Catalyst Loading | 5 mol% Pd(PPh₃)₂Cl₂, 10 mol% CuI |
| Base | Triethylamine (3.0 eq) |
| Solvent | Anhydrous DMF |
| Temperature | 60-80 °C |
| Reaction Time | 4-8 hours |
| Typical Yield | 50-70% |
Table 3: Reaction parameters for the Sonogashira coupling and cyclization to a furo[3,2-c]pyridine derivative.
Application Notes: Biological Relevance and Potential Signaling Pathways
Derivatives of thieno[3,2-c]pyridine and furo[3,2-c]pyridine have been reported to exhibit a range of biological activities, making them attractive scaffolds for drug discovery.
Anticancer Activity: Certain furo[3,2-c]pyridine derivatives have demonstrated cytotoxic effects against various cancer cell lines.[2] The mechanism of action for some of these compounds is believed to involve the inhibition of key signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt/mTOR and JAK/STAT pathways.[3] These pathways are crucial for cell growth, proliferation, survival, and angiogenesis. Inhibition of these pathways can lead to apoptosis and a reduction in tumor growth.
Diagram 2: Potential Anticancer Signaling Pathway Inhibition
Caption: Inhibition of PI3K/Akt/mTOR and JAK/STAT pathways.
Antipsychotic Activity: Arylpiperazine derivatives of both thieno[3,2-c]pyridine and furo[3,2-c]pyridine have shown potential as antipsychotic agents.[1] Their activity is attributed to their interaction with serotonin (5-HT) and dopamine receptors in the central nervous system. Specifically, they exhibit high affinity for 5-HT1 and 5-HT2 receptors with weaker interactions at dopamine D2 receptors, suggesting a mechanism of action that may differ from typical antipsychotics and potentially offer a better side-effect profile.[1]
Diagram 3: Interaction with Neurotransmitter Receptors
Caption: Receptor binding profile for antipsychotic activity.
Conclusion
This compound is a readily accessible and highly versatile starting material for the synthesis of thieno[3,2-c]pyridine and furo[3,2-c]pyridine derivatives. The protocols provided herein offer robust and efficient methods for the construction of these important heterocyclic scaffolds. The demonstrated biological activities of these compound classes highlight their potential for the development of novel therapeutics in oncology and neuroscience. Further exploration of the chemical space around these cores, facilitated by the synthetic routes described, is a promising avenue for future drug discovery efforts.
References
Troubleshooting & Optimization
Technical Support Center: Purification of (3-Chloropyridin-4-YL)methanol
Welcome to the technical support center for the purification of (3-Chloropyridin-4-YL)methanol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this important pharmaceutical intermediate.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
Problem 1: Low Purity After Initial Synthesis
-
Question: My initial crude product of this compound shows multiple spots on a Thin Layer Chromatography (TLC) analysis. What are the likely impurities and how can I remove them?
-
Answer: Common impurities in the synthesis of this compound can include unreacted starting materials (e.g., 3-chloro-4-methylpyridine), over-oxidized products (e.g., 3-chloropyridine-4-carboxylic acid), or residual solvents.[1] The purification strategy depends on the nature of these impurities. A general approach is to start with an aqueous workup to remove any water-soluble byproducts, followed by either recrystallization or column chromatography.
Problem 2: Oiling Out During Recrystallization
-
Question: I am trying to recrystallize this compound, but it is "oiling out" instead of forming crystals. What should I do?
-
Answer: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens if the solution is cooled too quickly or if the solvent is not ideal. To troubleshoot this:
-
Re-heat the solution until the oil completely redissolves.
-
Add a small amount of additional solvent to ensure the compound is fully dissolved at the elevated temperature.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath.[2]
-
If the problem persists, consider a different solvent system. A mixture of solvents, such as ethanol/water or ethyl acetate/hexanes, can be effective.[3]
-
Problem 3: Poor Separation in Column Chromatography
-
Question: I am using column chromatography to purify this compound, but the separation between my product and impurities is poor. How can I improve this?
-
Answer: Poor separation on a column can be due to several factors. Here are some troubleshooting steps:
-
Optimize the solvent system: Use TLC to test different solvent systems (mobile phases) to find one that gives good separation (a significant difference in Rf values) between your product and the impurities. For a polar compound like this compound, a gradient elution from a non-polar solvent (like hexanes) to a more polar solvent (like ethyl acetate or a mixture of dichloromethane and methanol) is often effective.[4][5]
-
Check the column packing: Ensure the column is packed uniformly without any air bubbles or cracks, as these can lead to poor separation.[6]
-
Sample loading: Load the crude product onto the column in a minimal amount of the initial mobile phase to ensure a narrow starting band.
-
Flow rate: A slower flow rate can often improve resolution.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for purifying crude this compound?
A1: The choice of purification method depends on the scale of the reaction and the nature of the impurities. For small-scale purification with relatively minor impurities, recrystallization is often a good first choice.[2][7] For larger scales or when dealing with multiple, closely related impurities, column chromatography is generally more effective.[4]
Q2: Which solvents are suitable for the recrystallization of this compound?
A2: A good recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.[2] For a polar molecule like this compound, suitable solvents could include:
-
Ethanol
-
Isopropanol
-
Ethyl acetate
-
A mixture of solvents, such as ethyl acetate/hexanes or ethanol/water.
It is recommended to perform small-scale solvent screening to determine the optimal solvent or solvent system.
Q3: How can I confirm the purity of my final this compound product?
A3: The purity of the final product can be assessed using several analytical techniques:
-
Thin Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems is a good indication of purity.
-
Melting Point Analysis: A sharp melting point range that is consistent with the literature value suggests high purity. Impurities tend to broaden and depress the melting point range.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify the presence of any impurities.
-
High-Performance Liquid Chromatography (HPLC): This provides a quantitative measure of purity.
Data Presentation
Table 1: Comparison of Purification Techniques for this compound (Illustrative Data)
| Purification Technique | Purity Achieved (%) | Yield (%) | Key Advantages | Key Disadvantages |
| Single Solvent Recrystallization | 95 - 98 | 70 - 85 | Simple, cost-effective | May not remove all impurities |
| Mixed Solvent Recrystallization | > 98 | 65 - 80 | Improved selectivity | Solvent selection can be tricky |
| Flash Column Chromatography | > 99 | 50 - 75 | High purity, good for complex mixtures | More time-consuming, uses more solvent |
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol).
-
Heating: Gently heat the mixture on a hot plate while stirring until the solid completely dissolves.[8] If the solid does not dissolve, add small portions of the solvent until it does.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
Crystallization: Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.[2]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[2]
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Protocol 2: Column Chromatography of this compound
-
Prepare the Column: Pack a glass column with silica gel as a slurry in a non-polar solvent (e.g., hexanes).[6]
-
Prepare the Sample: Dissolve the crude this compound in a minimal amount of the initial mobile phase (e.g., 10% ethyl acetate in hexanes).
-
Load the Sample: Carefully add the sample solution to the top of the silica gel bed.
-
Elution: Begin eluting the column with the initial mobile phase. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate or by adding methanol) to elute the compounds from the column.[4][5]
-
Collect Fractions: Collect the eluent in a series of test tubes or flasks.
-
Analyze Fractions: Monitor the fractions by TLC to identify which ones contain the purified product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
References
- 1. scispace.com [scispace.com]
- 2. youtube.com [youtube.com]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. Safer Solvents for Active Pharmaceutical Ingredient Purification Using Column Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Safer Solvents for Active Pharmaceutical Ingredient Purification Using Column Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mt.com [mt.com]
- 8. quora.com [quora.com]
Technical Support Center: Synthesis of (3-Chloropyridin-4-YL)methanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of (3-Chloropyridin-4-YL)methanol. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The most prevalent synthetic strategies commence from either 3-chloroisonicotinic acid or its derivatives. The key transformations involve the reduction of a carboxylic acid, ester, or aldehyde functionality at the 4-position of the 3-chloropyridine scaffold.
Q2: I am observing a significant amount of a byproduct with a mass corresponding to the loss of chlorine. What is happening?
A2: You are likely encountering a dehalogenation side reaction. This is a common issue in the synthesis of halogenated pyridines, particularly during reduction steps. The chlorine atom is reductively cleaved and replaced with a hydrogen atom, leading to the formation of pyridin-4-ylmethanol.
Q3: My reaction to reduce 3-chloropyridine-4-carbaldehyde is giving me two products besides the desired alcohol. What could they be?
A3: If you are using a base in your workup or if the reaction conditions are basic, you are likely observing the products of a Cannizzaro reaction.[1][2][3] This disproportionation reaction occurs with aldehydes that lack α-hydrogens, where one molecule of the aldehyde is reduced to the alcohol (your desired product) and another is oxidized to a carboxylic acid (3-chloroisonicotinic acid).[1][2]
Q4: After reducing my 3-chloroisonicotinic acid methyl ester, I am having trouble separating the product from the starting material. What can I do?
A4: Incomplete reduction is a common problem. You can try increasing the equivalents of the reducing agent, extending the reaction time, or using a stronger reducing agent. Purification can be achieved by column chromatography, carefully selecting a solvent system that provides good separation between the more polar alcohol product and the less polar ester starting material.
Troubleshooting Guides
Problem 1: Low Yield of this compound due to Dehalogenation
Symptoms:
-
Mass spectrometry analysis of the crude product shows a significant peak corresponding to pyridin-4-ylmethanol.
-
NMR spectroscopy indicates the absence of the chlorine substituent in a major byproduct.
Possible Causes:
-
Harsh reducing agents (e.g., catalytic hydrogenation with aggressive catalysts).
-
Prolonged reaction times or elevated temperatures during reduction.
-
Presence of certain metal impurities that can catalyze dehalogenation.[4]
Solutions:
-
Choice of Reducing Agent: Opt for milder reducing agents. For the reduction of an ester, sodium borohydride in the presence of a Lewis acid or lithium borohydride can be effective. For a carboxylic acid, borane complexes (e.g., BH₃•THF) are generally preferred over harsher reagents like LiAlH₄.
-
Reaction Conditions: Maintain a low reaction temperature and monitor the reaction closely to avoid unnecessarily long reaction times.
-
Catalyst Selection: If using catalytic hydrogenation, choose a less active catalyst or use a catalyst poison to mitigate dehalogenation.
Quantitative Data Summary: Effect of Reducing Agent on Dehalogenation
| Reducing Agent | Temperature (°C) | Reaction Time (h) | Desired Product Yield (%) | Dehalogenated Byproduct (%) |
| H₂, Pd/C (10%) | 25 | 12 | 45 | 50 |
| NaBH₄, MeOH | 0 - 25 | 4 | 85 | 10 |
| BH₃•THF | 0 - 65 | 6 | 90 | 5 |
| LiAlH₄, THF | 0 - 25 | 2 | 70 | 25 |
Note: These are representative data and actual results may vary.
Problem 2: Formation of Cannizzaro Reaction Byproducts
Symptoms:
-
When starting from 3-chloropyridine-4-carbaldehyde, you isolate the desired alcohol, the corresponding carboxylic acid (3-chloroisonicotinic acid), and unreacted aldehyde.
-
The reaction is performed under basic conditions or involves a basic workup.
Possible Causes:
-
The Cannizzaro reaction is a base-induced disproportionation of two molecules of a non-enolizable aldehyde to yield a primary alcohol and a carboxylic acid.[1][5]
Solutions:
-
pH Control: Ensure that the reaction and workup conditions are not strongly basic. If a basic quench is necessary, use a milder base like sodium bicarbonate and add it at low temperatures.
-
Crossed Cannizzaro Reaction: A more advanced approach is to perform a "crossed" Cannizzaro reaction by introducing a more reactive aldehyde, like formaldehyde, as a sacrificial reductant.[2]
Experimental Protocol: Reduction of 3-chloropyridine-4-carbaldehyde with Sodium Borohydride
-
Dissolve 3-chloropyridine-4-carbaldehyde (1.0 eq) in methanol at 0 °C in an inert atmosphere.
-
Slowly add sodium borohydride (1.1 eq) portion-wise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to 0 °C and slowly quench with a saturated aqueous solution of ammonium chloride (NH₄Cl) instead of a strong base.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Signaling Pathways and Logical Relationships
Caption: Key synthetic routes and associated side reactions.
Experimental Workflow: Troubleshooting Dehalogenation
Caption: A logical workflow for troubleshooting dehalogenation.
References
Technical Support Center: Optimizing Suzuki Coupling for 3-Chloropyridines
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and practical solutions for the Suzuki-Miyaura cross-coupling of 3-chloropyridines. Given their challenging nature as electron-deficient heteroaryl chlorides, this resource offers detailed protocols, quantitative data, and logical workflows to help overcome common experimental hurdles.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues users may encounter during their experiments in a direct question-and-answer format.
Question 1: I am observing very low to no yield in my Suzuki coupling reaction with 3-chloropyridine. What are the primary causes and how can I troubleshoot this?
Answer: Low or no product formation is the most common challenge when working with 3-chloropyridines. This is primarily due to the high strength of the Carbon-Chlorine (C-Cl) bond, which makes the initial oxidative addition step of the catalytic cycle difficult.[1] Systematically evaluating each reaction component is key to identifying and resolving the issue.
-
Catalyst and Ligand Inactivity: The choice of the palladium catalyst and, more importantly, the ligand is critical for activating the C-Cl bond. Standard catalysts like Pd(PPh₃)₄ are often insufficient for this transformation.[1]
-
Recommendation: Switch to a more active catalytic system. Buchwald ligands, such as SPhos, XPhos, and RuPhos, are highly effective for coupling heteroaryl chlorides due to their steric bulk and electron-rich nature.[1] These properties promote the formation of the active monoligated palladium(0) species required for the challenging oxidative addition. N-heterocyclic carbene (NHC) ligands are also a powerful alternative.[1][2]
-
-
Ineffective Base: The base is crucial for activating the boronic acid in the transmetalation step. Its strength, solubility, and steric properties are important factors.
-
Recommendation: Screen several bases. Strong, non-nucleophilic inorganic bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective.[1][3] If base solubility is an issue, consider a solvent system that partially dissolves it (e.g., dioxane/water) or a soluble organic base.
-
-
Inappropriate Solvent System: The solvent must effectively dissolve the reactants and facilitate the catalytic cycle.
-
Oxygen Sensitivity: The active Pd(0) catalyst is highly sensitive to oxidation, which leads to irreversible deactivation.
-
Recommendation: Ensure all solvents are thoroughly degassed before use by bubbling with an inert gas (e.g., Argon or Nitrogen) or by using freeze-pump-thaw cycles.[1][5] The reaction vessel should be evacuated and backfilled with an inert gas multiple times before adding the catalyst, and a positive pressure of inert gas should be maintained throughout the reaction.
-
Question 2: My reaction is producing significant side products, such as homocoupled boronic acid (Ar-Ar) and protodeboronated starting material (Ar-H). How can I minimize these?
Answer: These side reactions indicate issues with the stability of your boronic acid or an inefficient catalytic cycle that allows for undesired pathways to compete.
-
Protodeboronation (Ar-H formation): This occurs when the C-B bond of the boronic acid is cleaved by a proton source, which can come from water or acidic impurities in the reaction mixture. Pyridylboronic acids are particularly susceptible to this side reaction.[3][4]
-
Recommendation:
-
Use anhydrous solvents and reagents where possible, although a small amount of water is often necessary for the reaction.
-
Employing a less nucleophilic or weaker base can sometimes mitigate this issue.
-
Switching from a boronic acid to a more stable boronic ester (e.g., pinacol esters) or a trifluoroborate salt can significantly enhance stability and reduce protodeboronation.[1][6]
-
-
-
Homocoupling (Ar-Ar formation): This side reaction is often promoted by the presence of oxygen or can be catalyzed by palladium.
-
Recommendation: Rigorous degassing of all solvents and maintaining a strict inert atmosphere is the most effective way to prevent homocoupling.[3] Additionally, ensuring a rapid and efficient catalytic cycle by using an optimal catalyst/ligand system can outcompete the homocoupling pathway.
-
Question 3: The Suzuki coupling works for some of my arylboronic acids but fails for others when coupling with 3-chloropyridine. What causes this substrate-dependent reactivity?
Answer: The electronic properties of the arylboronic acid coupling partner can significantly influence the reaction outcome.
-
Electron-Rich vs. Electron-Poor Boronic Acids: Electron-rich arylboronic acids are generally more nucleophilic and undergo transmetalation more readily. Conversely, electron-deficient arylboronic acids can be sluggish in the transmetalation step.
-
Recommendation: For electron-deficient arylboronic acids, you may need to increase the reaction temperature, use a stronger base, or switch to a ligand that accelerates the transmetalation step.
-
-
Steric Hindrance: Boronic acids with bulky ortho-substituents can hinder the approach to the palladium center, slowing down the transmetalation step.
-
Recommendation: Employ ligands with different steric profiles. While bulky ligands are generally preferred for the oxidative addition to the chloropyridine, a slightly less bulky ligand might be beneficial in cases of severe steric clash between coupling partners. Screening different Buchwald ligands (e.g., SPhos vs. XPhos) can be informative.
-
-
Pyridine Inhibition: The nitrogen atom of the 3-chloropyridine substrate can coordinate to the palladium center, potentially inhibiting the catalyst.[3]
-
Recommendation: Using bulky, electron-rich phosphine ligands can overcome this inhibition by sterically shielding the palladium center and favoring the desired catalytic pathway. The choice of palladium precatalyst can also play a crucial role.
-
Data Presentation: Reaction Condition Optimization
The tables below summarize effective catalytic systems and general reaction conditions compiled from various sources for the Suzuki coupling of chloropyridines.
Table 1: Comparison of Catalytic Systems for Suzuki Coupling of 3-Chloropyridine
| Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ (3) | RuPhos (6) | K₃PO₄ (2) | 1,4-Dioxane/H₂O (10:1) | 100 | 24 | ~85 | [7] |
| Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ (2) | Toluene | 100 | 18 | High | Adapted from[5] |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 100 | 12-24 | >90 | [8] |
| (6-Dipp)Pd(cinn)Cl (0.5) | - | NaHCO₃ (3) | H₂O | 100 | 2 | 39-99 | [2] |
| Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (3) | KF (3) | THF | 50 | Overnight | Moderate | [9] |
Yields are highly substrate-dependent and the table serves as a guide for initial screening.
Experimental Protocols
This section provides a detailed, generalized methodology for the Suzuki-Miyaura coupling of 3-chloropyridine with an arylboronic acid using a highly active catalyst system.
Protocol: Suzuki-Miyaura Coupling of 3-Chloropyridine with Phenylboronic Acid
This protocol is based on established methods for the coupling of heteroaryl chlorides.[8]
Materials:
-
3-Chloropyridine (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (anhydrous and degassed, 8 mL)
-
Water (degassed, 2 mL)
-
Schlenk flask or microwave vial
-
Magnetic stirrer and heating mantle or oil bath
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 3-chloropyridine, phenylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and then backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Add the anhydrous, degassed 1,4-dioxane and degassed water to the flask via syringe under a positive pressure of inert gas.
-
Reaction: Place the flask in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the pure 3-phenylpyridine.
Mandatory Visualizations
The following diagrams illustrate key concepts for understanding and troubleshooting the Suzuki coupling of 3-chloropyridines.
Caption: The Suzuki-Miyaura catalytic cycle, highlighting the challenging oxidative addition step.
Caption: A logical workflow for troubleshooting low-yield Suzuki coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. researchgate.net [researchgate.net]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing (3-Chloropyridin-4-YL)methanol Synthesis
Welcome to the technical support center for the synthesis of (3-Chloropyridin-4-YL)methanol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve yields in their reactions. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and data to support your research.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common problems encountered during the synthesis of this compound, providing potential causes and actionable solutions.
Q1: My reaction yield is consistently low. What are the common causes and how can I improve it?
A1: Low yields in the synthesis of this compound can stem from several factors, primarily related to the chosen synthetic route and reaction conditions. The two most common routes involve the reduction of a functional group at the 4-position of the 3-chloropyridine ring.
Route A: Reduction of 3-Chloro-4-cyanopyridine
This is a widely used method, but low yields can occur due to:
-
Incomplete reaction: The reduction of the nitrile group may not go to completion.
-
Side reactions: The strong reducing agents required can sometimes lead to over-reduction or decomposition of the starting material or product.
-
Difficult purification: Separation of the desired product from byproducts and unreacted starting material can be challenging, leading to loss of product during workup.
Route B: Reduction of 3-Chloro-4-pyridinecarboxaldehyde or its corresponding carboxylic acid/ester
This route is also common, with potential pitfalls including:
-
Purity of starting material: The purity of the starting aldehyde, carboxylic acid, or ester is crucial. Impurities can interfere with the reduction.
-
Suboptimal reducing agent: The choice and amount of reducing agent are critical for achieving high yields.
-
Reaction conditions: Temperature, solvent, and reaction time all play a significant role and need to be optimized.
Troubleshooting Flowchart for Low Yield
Caption: Troubleshooting workflow for low yield.
Q2: I am observing significant impurity peaks in my crude product analysis. What are the likely side products?
A2: The nature of impurities largely depends on the synthetic route and the reagents used.
-
From Route A (Reduction of 3-Chloro-4-cyanopyridine):
-
Unreacted 3-Chloro-4-cyanopyridine: Incomplete reduction will lead to the presence of the starting material.
-
3-Chloro-4-aminomethylpyridine: This is the primary amine intermediate. Its presence suggests that the hydrolysis step to the alcohol was incomplete or that the reaction conditions favored amine formation.
-
Over-reduction products: Strong reducing agents might lead to the reduction of the chloro-substituent, although this is less common under controlled conditions.
-
-
From Route B (Reduction of Aldehyde/Acid/Ester):
-
Unreacted starting material: Incomplete reduction is a common issue.
-
Corresponding carboxylic acid (if starting from aldehyde): Oxidation of the starting aldehyde can occur if the reaction is exposed to air for prolonged periods.
-
Dimerization or polymerization products: Aldehydes can sometimes undergo side reactions, especially under basic or acidic conditions.
-
Q3: My reaction seems to stall before all the starting material is consumed. What should I do?
A3: A stalled reaction can be due to several factors:
-
Deactivation of the reducing agent: Moisture in the reaction solvent or on the glassware can quench hydride-based reducing agents like Lithium Aluminum Hydride (LAH). Ensure all glassware is oven-dried and solvents are anhydrous.
-
Insufficient reducing agent: The stoichiometry of the reducing agent is critical. It's often necessary to use a molar excess.
-
Low reaction temperature: Some reductions require higher temperatures to proceed at a reasonable rate.
-
Poor solubility: If the starting material is not fully dissolved in the reaction solvent, the reaction rate will be slow.
Troubleshooting a Stalled Reaction:
-
Check for moisture: If using a moisture-sensitive reagent, ensure your setup is completely dry.
-
Add more reducing agent: Carefully add an additional portion of the reducing agent to the reaction mixture.
-
Increase the temperature: Gradually increase the reaction temperature while monitoring the progress by TLC or LC-MS.
-
Consider a different solvent: A solvent that better solubilizes your starting material may improve the reaction rate.
Experimental Protocols
Below are detailed methodologies for the key synthetic routes to this compound.
Protocol 1: Reduction of 3-Chloro-4-cyanopyridine using Sodium Borohydride
This protocol is a common method for the synthesis of this compound.
Materials:
-
3-Chloro-4-cyanopyridine
-
Sodium Borohydride (NaBH₄)
-
Methanol (MeOH)
-
Hydrochloric acid (HCl), 1M solution
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
In a round-bottom flask, dissolve 3-Chloro-4-cyanopyridine (1.0 eq) in methanol (10 mL per gram of starting material).
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Slowly add Sodium Borohydride (2.0 - 3.0 eq) portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture back to 0 °C and slowly quench the reaction by adding 1M HCl until the pH is ~7.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Partition the residue between ethyl acetate and saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to afford pure this compound.
Experimental Workflow for Protocol 1
Caption: Workflow for the reduction of 3-Chloro-4-cyanopyridine.
Protocol 2: Reduction of 3-Chloro-4-pyridinecarboxaldehyde using Lithium Aluminum Hydride
This protocol utilizes a stronger reducing agent and requires strictly anhydrous conditions.
Materials:
-
3-Chloro-4-pyridinecarboxaldehyde
-
Lithium Aluminum Hydride (LAH)
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium sulfate decahydrate (Na₂SO₄·10H₂O) or Rochelle's salt solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Three-neck round-bottom flask
-
Dropping funnel
-
Reflux condenser
-
Nitrogen or Argon atmosphere setup
Procedure:
-
Set up a dry three-neck round-bottom flask equipped with a dropping funnel, reflux condenser, and nitrogen/argon inlet.
-
To the flask, add a suspension of Lithium Aluminum Hydride (1.0 - 1.5 eq) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve 3-Chloro-4-pyridinecarboxaldehyde (1.0 eq) in anhydrous THF and add it to the dropping funnel.
-
Add the aldehyde solution dropwise to the LAH suspension over 30-60 minutes, maintaining the internal temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.
-
Monitor the reaction by TLC. If the reaction is sluggish, it can be gently heated to reflux.
-
Once the reaction is complete, cool the mixture back to 0 °C.
-
Carefully quench the reaction by the sequential dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LAH in grams (Fieser workup).
-
Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF.
-
Combine the filtrate and washings, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
Data Presentation
The following table summarizes typical yields for the synthesis of this compound under different conditions. Please note that these are representative values and actual yields may vary.
| Starting Material | Reducing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| 3-Chloro-4-cyanopyridine | NaBH₄ | MeOH | 0 to RT | 2 - 4 | 60 - 75 |
| 3-Chloro-4-cyanopyridine | LiAlH₄ | THF | 0 to RT | 1 - 3 | 70 - 85 |
| 3-Chloro-4-pyridinecarboxaldehyde | NaBH₄ | MeOH | 0 to RT | 1 - 2 | 85 - 95 |
| 3-Chloro-4-pyridinecarboxaldehyde | LiAlH₄ | THF | 0 to RT | 1 - 2 | 90 - 98 |
| 3-Chloro-4-pyridinecarboxylic acid | LiAlH₄ | THF | RT to reflux | 4 - 8 | 75 - 85 |
Signaling Pathways and Logical Relationships
Logical Relationship for Reagent Selection
The choice of reducing agent is a critical decision in the synthesis of this compound. The following diagram illustrates the logical considerations for selecting an appropriate reagent.
Caption: Decision tree for selecting a reducing agent.
Technical Support Center: Overcoming Challenges in the Halogenation of Pyridyl Methanols
Welcome to the technical support center for the halogenation of pyridyl methanols. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the conversion of pyridyl methanols to their corresponding halides.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in halogenating pyridyl methanols?
A1: The primary challenges stem from the electronic nature of the pyridine ring and the reactivity of the benzylic-like alcohol. The electron-withdrawing nature of the pyridine nitrogen deactivates the ring, making some reactions difficult.[1] Key challenges include:
-
N-Alkylation and Pyridinium Salt Formation: The basic nitrogen of the pyridine ring can react with the halogenating agent or the product to form a pyridinium salt, leading to low yields and purification difficulties.
-
Acid Sensitivity: Many halogenation reagents generate strong acids (e.g., HCl, HBr) as byproducts, which can lead to the formation of pyridinium salts and promote side reactions.
-
Over-reaction and Side Product Formation: The reactivity of the hydroxyl group can lead to the formation of ethers (dipyridylmethane ethers) or other undesired byproducts.
-
Ring Halogenation: Under harsh conditions, halogenation of the pyridine ring itself can occur.
Q2: Which halogenation method is best for my pyridyl methanol?
A2: The optimal method depends on the position of the hydroxymethyl group (2-, 3-, or 4-), the desired halogen (Cl, Br, or I), and the presence of other functional groups. Here is a general comparison:
| Method | Best For | Advantages | Disadvantages |
| SOCl₂ | Chlorination | Readily available, effective for primary and secondary alcohols. | Generates HCl, can lead to pyridinium salt formation and charring. Requires careful temperature control. |
| Appel Reaction | Bromination, Iodination | Mild conditions, high yields are often achievable.[2] | Requires stoichiometric triphenylphosphine, leading to triphenylphosphine oxide byproduct which can complicate purification. |
| PBr₃ / PCl₅ | Bromination / Chlorination | Effective for converting primary and secondary alcohols. | Can be aggressive, leading to side reactions. PBr₃ can be sensitive to moisture.[3] |
| Vilsmeier-Haack | Chlorination | Can be effective, but typically used for formylation. | Reagent preparation is an extra step; can have side reactions. |
Q3: How can I prevent the formation of pyridinium salts during halogenation?
A3: Pyridinium salt formation is a common issue due to the basicity of the pyridine nitrogen. Strategies to mitigate this include:
-
Use of a Non-polar Solvent: Running the reaction in a non-polar solvent can reduce the stability of the ionic pyridinium salt.
-
Inverse Addition: Slowly adding the pyridyl methanol to the halogenating agent can keep the concentration of the starting material low, minimizing its reaction as a base.
-
Use of an Acid Scavenger: For reactions that generate acid (like SOCl₂), a non-nucleophilic base such as triethylamine can be added to neutralize the acid as it forms. However, this must be done carefully to avoid other side reactions.[4]
-
N-Oxide Protection: The pyridine nitrogen can be protected as an N-oxide. This deactivates the nitrogen towards electrophiles and can be removed after the halogenation step.[5]
Troubleshooting Guides
Thionyl Chloride (SOCl₂) Chlorination
Problem: Low or no yield of the desired chloromethylpyridine.
| Potential Cause | Suggested Solution |
| Pyridinium Salt Formation: The pyridine nitrogen is protonated by the HCl generated, taking the starting material out of the reaction. | Add a non-nucleophilic base like triethylamine to scavenge the HCl. Alternatively, use pyridine as the solvent, which will also act as an acid scavenger.[6] |
| Reaction Temperature Too High: Pyridyl methanols can be sensitive to heat, leading to decomposition and charring. | Perform the reaction at a lower temperature (e.g., 0 °C or even -10 °C) and allow it to warm slowly to room temperature. |
| Incomplete Reaction: The reaction may not have gone to completion. | Increase the reaction time or use a slight excess (1.1-1.3 equivalents) of thionyl chloride.[6][7] Monitor the reaction by TLC. |
Problem: The reaction mixture turns dark or forms a tar-like substance.
| Potential Cause | Suggested Solution |
| Decomposition of the Pyridyl Methanol: The acidic conditions and heat can cause decomposition. | Run the reaction at a lower temperature and consider using a solvent like toluene or dichloromethane instead of neat thionyl chloride to better control the reaction temperature. |
| Side Reactions with Solvent: If using a reactive solvent, it may be participating in side reactions. | Switch to a more inert solvent like toluene or dichloromethane. |
Appel Reaction (CBr₄/PPh₃ or CCl₄/PPh₃)
Problem: Low yield of the halomethylpyridine.
| Potential Cause | Suggested Solution |
| Incomplete Reaction: The reaction may be slow or require more forcing conditions. | Increase the reaction time and/or temperature. Ensure all reagents are anhydrous. |
| Formation of Dipyridylmethane Ether: The alkoxide intermediate can react with another molecule of the starting pyridyl methanol. | Use a higher concentration of the halogen source and triphenylphosphine to favor the desired reaction pathway. |
| Difficult Purification: The triphenylphosphine oxide byproduct can be difficult to separate from the product. | Use polymer-supported triphenylphosphine to simplify workup. Alternatively, precipitation of triphenylphosphine oxide can sometimes be achieved by the addition of a non-polar solvent. |
Problem: The reaction is not proceeding to completion, even with extended reaction times.
| Potential Cause | Suggested Solution |
| Steric Hindrance: If the pyridyl methanol is sterically hindered, the SN2 reaction may be slow. | Consider using a more reactive phosphine reagent or a different halogenation method. |
| Poor Solubility of Reagents: If the reagents are not fully dissolved, the reaction will be slow. | Choose a solvent in which all components are soluble at the reaction temperature. Dichloromethane or acetonitrile are common choices. |
Phosphorus Halides (PBr₃, PCl₅)
Problem: Low yield and multiple side products.
| Potential Cause | Suggested Solution |
| Over-reaction: PBr₃ and PCl₅ are highly reactive and can cause multiple side reactions. | Use a less reactive halogenating agent if possible. Perform the reaction at a low temperature and add the phosphorus halide slowly. Use a slight excess of the phosphorus halide (e.g., 1.2 equivalents).[3] |
| Hydrolysis of the Reagent: PBr₃ is sensitive to moisture, which can quench the reagent and generate HBr, leading to pyridinium salt formation. | Ensure all glassware is dry and use anhydrous solvents. |
| Formation of Phosphorus-derived byproducts: These can complicate the workup and purification. | A careful aqueous workup is necessary to remove these byproducts. A wash with a mild base like sodium bicarbonate can help.[3] |
Experimental Protocols
Chlorination of 2-Pyridinemethanol using Thionyl Chloride
-
Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube, add 2-pyridinemethanol (1.0 eq).
-
Solvent: Add anhydrous dichloromethane (DCM) or toluene to dissolve the starting material.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add thionyl chloride (1.2 eq) dropwise via the dropping funnel over 30 minutes.[6]
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by TLC.
-
Workup: Carefully quench the reaction by pouring it into ice-cold saturated sodium bicarbonate solution. Extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Bromination of 3-Pyridinemethanol using the Appel Reaction
-
Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add triphenylphosphine (1.5 eq) and carbon tetrabromide (1.5 eq).
-
Solvent: Add anhydrous acetonitrile.
-
Cooling: Cool the mixture to 0 °C in an ice bath.
-
Starting Material Addition: Slowly add a solution of 3-pyridinemethanol (1.0 eq) in anhydrous acetonitrile.
-
Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.
-
Workup: Remove the solvent under reduced pressure. Add diethyl ether to the residue to precipitate the triphenylphosphine oxide. Filter the solid and wash with cold diethyl ether.
-
Purification: Concentrate the filtrate and purify the crude product by column chromatography on silica gel.
Data Presentation
The following table summarizes typical yields for the halogenation of pyridyl methanols. Note that yields can vary significantly based on the specific substrate and reaction conditions.
| Pyridyl Methanol Isomer | Halogenation Method | Halogen | Typical Yield (%) | Reference |
| 2-Pyridinemethanol | SOCl₂ | Cl | ~70-85% (as HCl salt) | [6][7] |
| 2-Pyridinemethanol | PCl₅ | Cl | Moderate to Good | [4] |
| 3-Pyridinemethanol | PBr₃ | Br | ~50-70% | [3] |
| 4-Pyridinemethanol | Appel (CBr₄/PPh₃) | Br | ~60-80% | [2] |
| 2-Picoline-N-Oxide | POCl₃/Triethylamine | Cl | ~90% | [5] |
Visualizations
Troubleshooting Workflow for Low Yield in SOCl₂ Chlorination
References
- 1. benchchem.com [benchchem.com]
- 2. Appel Reaction [organic-chemistry.org]
- 3. reddit.com [reddit.com]
- 4. US4221913A - Preparation of 2-(Chloromethyl)pyridine - Google Patents [patents.google.com]
- 5. 2-Chloromethylpyridine - Wikipedia [en.wikipedia.org]
- 6. CN104974077A - Synthetic method of 2-chloromethylpyridinehydrochloride - Google Patents [patents.google.com]
- 7. CN111056992A - Synthetic method of 2-chloromethylpyridine hydrochloride - Google Patents [patents.google.com]
Technical Support Center: Synthesis of (3-Chloropyridin-4-YL)methanol
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during the synthesis of (3-Chloropyridin-4-YL)methanol. It includes detailed experimental protocols, data summaries for byproduct formation, and visualizations to clarify reaction pathways and troubleshooting workflows.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is designed to help you troubleshoot and resolve common problems encountered during the synthesis of this compound. The issues are presented in a question-and-answer format.
Issue 1: Low Yield of this compound
Question: I am consistently obtaining a low yield of my target product. What are the potential causes and how can I improve it?
Answer: Low yields in the synthesis of this compound can stem from several factors, depending on the synthetic route employed. Below are troubleshooting strategies for the two most common synthetic pathways.
Route A: Reduction of 3-Chloropyridine-4-carboxaldehyde
-
Incomplete Reaction: The reducing agent may not be sufficiently reactive or may have degraded.
-
Solution: Ensure your reducing agent (e.g., Sodium Borohydride, NaBH₄) is fresh and has been stored under appropriate anhydrous conditions. Consider using a stronger reducing agent like Lithium Aluminum Hydride (LiAlH₄) if you consistently face issues with NaBH₄, but be mindful of its higher reactivity and more stringent handling requirements.
-
-
Over-reduction: While less common with NaBH₄, stronger reducing agents can potentially lead to the formation of 3-chloro-4-methylpyridine.
-
Solution: Maintain a low reaction temperature (0-5 °C) during the addition of the reducing agent. Add the reducing agent portion-wise to control the reaction exotherm.
-
-
Side Reactions: The aldehyde starting material can be prone to side reactions if the reaction conditions are not optimal.
-
Solution: Ensure the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation of the aldehyde.
-
Route B: Grignard Reaction with 3-Chloro-4-cyanopyridine followed by hydrolysis
-
Grignard Reagent Formation Failure: The primary reason for low yields in Grignard reactions is the failure of the Grignard reagent to form. This is often due to the presence of moisture or a passivated magnesium surface.
-
Solution: All glassware must be rigorously dried (oven-dried or flame-dried) and the reaction should be conducted under strictly anhydrous conditions. Use anhydrous solvents. Activate the magnesium turnings with a small crystal of iodine or a few drops of 1,2-dibromoethane.
-
-
Dimerization of the Grignard Reagent (Wurtz Coupling): The Grignard reagent can react with the starting alkyl/aryl halide to form a dimer.
-
Solution: Add the halide dropwise to the magnesium suspension to maintain a low concentration of the halide in the reaction mixture.
-
-
Reaction with the Pyridine Nitrogen: The Grignard reagent can be deactivated by coordinating to the Lewis basic nitrogen atom of the pyridine ring.
-
Solution: This can be mitigated by performing the reaction at a low temperature.
-
Issue 2: Presence of Unreacted Starting Material in the Final Product
Question: My final product is contaminated with a significant amount of unreacted 3-chloropyridine-4-carboxaldehyde (or 3-chloro-4-cyanopyridine). How can I improve the conversion and purify my product?
Answer: The presence of unreacted starting material indicates an incomplete reaction.
-
Improving Conversion:
-
Increase Reaction Time: Allow the reaction to stir for a longer period to ensure completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Increase Molar Excess of Reagent: A slight increase in the molar equivalents of the reducing agent or Grignard reagent can drive the reaction to completion. However, be cautious of potential side reactions with a large excess.
-
-
Purification:
-
Column Chromatography: Silica gel column chromatography is an effective method for separating the more polar this compound from the less polar starting materials. A gradient elution with a mixture of hexane and ethyl acetate is typically effective.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be used to remove impurities.
-
Issue 3: Identification of an Unknown Byproduct
Question: I have an unknown impurity in my product according to my analytical data (HPLC, GC-MS, NMR). What are the likely byproducts and how can I identify them?
Answer: The nature of the byproduct will depend on your synthetic route. Below are the most common byproducts for the primary synthetic pathways.
Potential Byproducts in the Reduction of 3-Chloropyridine-4-carboxaldehyde:
-
3-Chloropyridine-4-carboxylic acid: This can form if the aldehyde starting material is oxidized by air. Its presence can be confirmed by a broad peak in the ¹H NMR spectrum and a characteristic C=O stretch in the IR spectrum.
-
3-Chloro-4-methylpyridine: This is a product of over-reduction, especially if a strong reducing agent is used. It will have a characteristic singlet for the methyl group in the ¹H NMR spectrum.
Potential Byproducts in the Grignard Reaction with 3-Chloro-4-cyanopyridine:
-
Dimerized Byproduct (e.g., 4,4'-dichloro-biphenyl if using 4-chlorophenylmagnesium bromide): This is a common byproduct of Grignard reactions. It is non-polar and can be identified by GC-MS.
-
Unreacted Ketone Intermediate: If the hydrolysis of the imine intermediate is incomplete, you may have the corresponding ketone as an impurity. This will show a characteristic carbonyl peak in the ¹³C NMR and IR spectra.
-
Pyridine: If the Grignard reagent acts as a base and deprotonates a source of protons in the reaction, you might see pyridine as a byproduct.
To definitively identify the unknown impurity, it is recommended to isolate it using preparative HPLC or column chromatography and then characterize it using a combination of NMR, MS, and IR spectroscopy.
Data on Byproduct Formation (Illustrative Examples)
The following tables provide illustrative data on how reaction conditions can influence the formation of byproducts. Note: This data is for demonstration purposes and may not reflect actual experimental results.
Table 1: Effect of Reducing Agent on Byproduct Formation in the Reduction of 3-Chloropyridine-4-carboxaldehyde
| Reducing Agent | Temperature (°C) | Reaction Time (h) | This compound (%) | 3-Chloropyridine-4-carboxylic acid (%) | 3-Chloro-4-methylpyridine (%) |
| NaBH₄ | 0 | 2 | 92 | 5 | 3 |
| NaBH₄ | 25 | 2 | 85 | 8 | 7 |
| LiAlH₄ | 0 | 1 | 88 | 2 | 10 |
| LiAlH₄ | 25 | 1 | 75 | 3 | 22 |
Table 2: Influence of Reaction Conditions on Byproduct Formation in the Grignard Synthesis
| Grignard Reagent Addition | Temperature (°C) | Reaction Time (h) | This compound (%) | Dimer Byproduct (%) | Unreacted Ketone (%) |
| Dropwise | -10 | 4 | 85 | 10 | 5 |
| Rapid | -10 | 4 | 70 | 20 | 10 |
| Dropwise | 25 | 4 | 75 | 15 | 10 |
Experimental Protocols
Protocol 1: Synthesis of this compound via Reduction of 3-Chloropyridine-4-carboxaldehyde
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-chloropyridine-4-carboxaldehyde (1.0 eq) and dissolve it in anhydrous methanol (10 mL per gram of aldehyde).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Reducing Agent: Slowly add sodium borohydride (1.1 eq) portion-wise over 30 minutes, ensuring the temperature does not exceed 5 °C.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Quenching: Carefully quench the reaction by the slow addition of water at 0 °C.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient).
Protocol 2: HPLC-UV Method for Purity Assessment
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 260 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase starting condition.
Protocol 3: GC-MS Method for Volatile Impurity Analysis
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Injector Temperature: 250 °C.
-
MS Detector: Electron ionization (EI) at 70 eV, scanning from m/z 40 to 400.
-
Sample Preparation: Dilute the sample in a suitable solvent like dichloromethane.
Protocol 4: ¹H and ¹³C NMR Spectroscopy
-
Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Internal Standard: Tetramethylsilane (TMS).
-
¹H NMR: Acquire a standard proton spectrum to observe the chemical shifts and coupling constants of the aromatic and methylene protons.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify the number of unique carbon environments.
Visualizations
Caption: Synthetic pathways to this compound.
Caption: Common byproduct formation pathways.
Caption: Troubleshooting workflow for synthesis issues.
Stability issues of (3-Chloropyridin-4-YL)methanol under reaction conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (3-Chloropyridin-4-YL)methanol. The information addresses common stability and reactivity challenges encountered during synthetic reactions.
Frequently Asked Questions (FAQs)
Q1: What are the general storage recommendations for this compound to ensure its stability?
This compound should be stored in a cool, dry place. While some suppliers recommend room temperature storage, others suggest refrigeration between 0-8°C.[1] For long-term stability and to minimize potential degradation, it is advisable to store the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures.
Q2: I am observing low to no yield in my cross-coupling reaction using this compound. What are the likely causes related to the stability of this starting material?
Low yields in cross-coupling reactions with this compound are often attributed to the inherent low reactivity of the chloropyridine moiety rather than the instability of the molecule as a whole under typical conditions. The Carbon-Chlorine (C-Cl) bond in chloropyridines is strong, making the initial oxidative addition step in catalytic cycles like Suzuki or Buchwald-Hartwig amination challenging.[2] This can lead to the recovery of unreacted starting material. To overcome this, more forcing reaction conditions, including higher temperatures and more active catalyst systems, are often necessary.[2]
Q3: Can the hydroxymethyl group of this compound interfere with my reaction?
The hydroxymethyl group is a potential site for side reactions, particularly in the presence of strong bases or oxidizing agents. Under strongly basic conditions, deprotonation of the alcohol can occur, potentially leading to undesired etherification or other side reactions. While specific data on this compound is limited, it is a possibility to consider if unexpected byproducts are observed. Protecting the hydroxymethyl group as a more inert ether (e.g., silyl ether) may be a prudent strategy if side reactions involving this group are suspected.
Q4: Are there known degradation pathways for this compound under acidic or basic conditions?
Troubleshooting Guides
Issue 1: Low Yield in Suzuki-Miyaura Cross-Coupling
When using this compound as a substrate in Suzuki-Miyaura coupling, low product yield is a common challenge. The primary reason is the difficulty in achieving oxidative addition across the C-Cl bond.
Troubleshooting Steps:
-
Catalyst and Ligand Selection: Standard palladium catalysts like Pd(PPh₃)₄ may be ineffective.[3] Switch to more active, electron-rich, and bulky ligands that promote the formation of the active monoligated palladium(0) species.[2]
-
Reaction Temperature: Higher temperatures (80-120 °C) are often required to facilitate the oxidative addition.[2] Microwave irradiation can also be beneficial.
-
Choice of Base: Strong, non-nucleophilic bases are recommended. The choice of base can be critical and may require screening.
-
Inert Atmosphere: The active Pd(0) catalyst is oxygen-sensitive.[3] Ensure the reaction is performed under a strict inert atmosphere (argon or nitrogen) and that all solvents are thoroughly degassed.[2][3]
Summary of Recommended Conditions for Suzuki Coupling of Chloropyridines:
| Parameter | Recommendation | Rationale |
| Catalyst/Ligand | Pd(OAc)₂ or Pd₂(dba)₃ with Buchwald ligands (e.g., SPhos, XPhos) or NHC ligands. | Enhances the rate of oxidative addition for the unreactive C-Cl bond.[2] |
| Base | K₃PO₄, Cs₂CO₃ | Strong, non-nucleophilic bases that are effective in these couplings.[2] |
| Solvent | Dioxane, Toluene, or DMF (anhydrous) | Common solvents for Suzuki couplings that can be heated to required temperatures. |
| Temperature | 80 - 120 °C | Provides the necessary energy to overcome the activation barrier of the C-Cl bond cleavage.[2] |
| Atmosphere | Inert (Argon or Nitrogen) | Protects the Pd(0) catalyst from oxidation.[3] |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
To an oven-dried reaction vessel, add this compound (1.0 equiv.), the boronic acid or ester partner (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).
-
Evacuate and backfill the vessel with an inert gas (argon or nitrogen) three times.
-
Add the palladium precatalyst and ligand in a glovebox or under a positive flow of inert gas.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature and monitor by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature, dilute with a suitable solvent, and filter through a pad of celite.
-
Proceed with aqueous workup and purification.
Potential Side Reactions and Solutions:
-
Protodeboronation: The cleavage of the C-B bond of the boronic acid.
-
Solution: Use anhydrous solvents and reagents. Boronic esters (e.g., pinacol esters) can be more stable.[2]
-
-
Homocoupling: Dimerization of the boronic acid partner.
-
Solution: Strictly exclude oxygen from the reaction.[3]
-
Issue 2: Low Yield or Decomposition in Buchwald-Hartwig Amination
Similar to Suzuki couplings, the C-Cl bond of this compound presents a hurdle for Buchwald-Hartwig amination. Additionally, the pyridine nitrogen can coordinate to the palladium catalyst, potentially leading to inhibition.
Troubleshooting Steps:
-
Catalyst and Ligand Choice: Aryl chlorides are challenging substrates for this reaction.[4] Highly active catalyst systems with bulky, electron-rich phosphine ligands are generally required.
-
Base Selection: The choice of base is critical. Strong, non-nucleophilic bases like NaOtBu, KOtBu, or LiHMDS are commonly used. However, be aware that the TBDMS protecting group, if used for the hydroxymethyl function, can be sensitive to strong bases at high temperatures.[4]
-
Solvent: Anhydrous, non-protic solvents such as toluene, dioxane, or THF are typically employed.
-
Catalyst Inhibition: The pyridine nitrogen can act as a ligand for the palladium center, leading to catalyst deactivation. Using bulky ligands can sterically disfavor this coordination.[3]
Summary of Recommended Conditions for Buchwald-Hartwig Amination of Chloropyridines:
| Parameter | Recommendation | Rationale |
| Catalyst/Ligand | Pd precatalyst with bulky, electron-rich phosphine ligands (e.g., RuPhos, BrettPhos). | Overcomes the high activation barrier of C-Cl bond cleavage and can mitigate catalyst inhibition. |
| Base | NaOtBu, KOtBu, LiHMDS, K₂CO₃, Cs₂CO₃ | The choice depends on the amine and substrate; stronger bases are often needed for less reactive amines. |
| Solvent | Toluene, Dioxane, THF (anhydrous) | Aprotic solvents that are compatible with the reaction conditions. |
| Temperature | 80 - 110 °C | Typically required for the amination of aryl chlorides. |
| Atmosphere | Inert (Argon or Nitrogen) | Protects the active catalyst from oxygen. |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
To an oven-dried Schlenk tube, add the palladium precatalyst, ligand, and base.
-
Evacuate and backfill the tube with argon three times.
-
Add this compound, the amine coupling partner, and the anhydrous, degassed solvent.
-
Heat the reaction mixture with stirring for the required time, monitoring by TLC or LC-MS.
-
After cooling, quench the reaction and perform an appropriate workup, followed by purification.
References
Technical Support Center: (3-Chloropyridin-4-YL)methanol Suzuki Reactions
This guide provides comprehensive troubleshooting advice, experimental protocols, and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Suzuki-Miyaura cross-coupling reactions involving (3-Chloropyridin-4-YL)methanol.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common challenges encountered when using this compound, a potentially challenging electron-deficient heteroaryl chloride, in Suzuki coupling reactions.
Q1: I am observing very low to no yield. What are the primary causes and how can I troubleshoot this?
A1: Low or no product formation is a frequent challenge with less reactive aryl chlorides like 3-chloropyridines.[1] This is primarily due to the strong Carbon-Chlorine (C-Cl) bond, which makes the initial oxidative addition step of the catalytic cycle difficult.[1] Additionally, the pyridine nitrogen can coordinate to the palladium catalyst, leading to inhibition or deactivation.[2][3] A systematic approach is crucial.
-
Catalyst & Ligand System: The choice of catalyst and ligand is critical for activating the C-Cl bond.[1] Standard catalysts like Pd(PPh₃)₄ may be insufficient.[1]
-
Recommendation: Switch to a more active catalytic system. Bulky, electron-rich biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are highly effective for coupling heteroaryl chlorides.[1][4][5] These promote the formation of the active monoligated palladium(0) species required for the challenging oxidative addition step.[1][6]
-
-
Ineffective Base: The base is essential for activating the boronic acid for the transmetalation step.[1][7] Its strength, type, and solubility are important factors.[1]
-
Insufficient Temperature: The oxidative addition to a C-Cl bond often requires thermal energy.[4]
-
Catalyst Deactivation (Oxygen Sensitivity): The active Pd(0) catalyst is sensitive to atmospheric oxygen and can be easily oxidized and deactivated.[1][4]
-
Recommendation: Ensure all solvents and reagents are thoroughly degassed before use.[4] This can be achieved by bubbling an inert gas (Argon or Nitrogen) through the solvent or by using several freeze-pump-thaw cycles.[4][8] The reaction vessel should be purged with an inert gas, and a positive pressure should be maintained throughout the experiment.[1]
-
Q2: My reaction is producing significant side products. How can I identify and minimize them?
A2: Several side reactions can compete with the desired cross-coupling, reducing the final yield. The most common are dehalogenation, protodeboronation, and homocoupling.
-
Dehalogenation (Product is Pyridin-4-YL-methanol): This occurs when the chloro group is replaced by a hydrogen atom.[8][9] This side reaction is common for electron-deficient N-heterocyclic halides.[8] It is believed to proceed via the formation of a palladium-hydride (Pd-H) species, which can arise from the base or solvent (e.g., alcohols).[8]
-
Identification: The dehalogenated product can be identified by GC-MS (peak corresponding to the molecular weight of the arene) or ¹H NMR (appearance of a new aromatic proton signal where the chlorine atom was).[9]
-
Minimization:
-
Ligand Choice: Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) which can favor the desired reductive elimination over the dehalogenation pathway.[8]
-
Base Selection: Avoid strong alkoxide bases if possible. Weaker inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are often better choices.[8]
-
Solvent Choice: Avoid alcoholic solvents which can be a source of hydrides.[10]
-
-
-
Protodeboronation (Boronic acid starting material is lost): This is the cleavage of the C-B bond of the boronic acid coupling partner, replacing it with a hydrogen atom.[2] Heteroaryl boronic acids are particularly prone to this side reaction, especially in the presence of water.[10]
-
Minimization:
-
Use boronic esters (e.g., pinacol esters) which are more stable and less prone to protodeboronation.[11] These often hydrolyze in situ to slowly release the boronic acid, keeping its concentration low and minimizing side reactions.[12][13]
-
Use anhydrous solvents and reagents where possible.[11]
-
A weaker base may sometimes reduce the rate of this side reaction.[11]
-
-
-
Homocoupling (Dimer of the boronic acid is formed): This side reaction is the coupling of two boronic acid molecules. It is frequently promoted by the presence of oxygen, which can re-oxidize Pd(0) to Pd(II) species that facilitate the homocoupling pathway.[4][10]
Data Presentation: Reaction Parameter Guidance
Optimizing reaction parameters is key to success. The following tables summarize the effects of different components on the Suzuki-Miyaura coupling of chloropyridines, compiled from studies on analogous systems.
Table 1: Comparison of Catalyst/Ligand Systems for Chloropyridine Coupling
| Catalyst / Precatalyst | Ligand | Base | Solvent | Temp (°C) | Typical Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Dioxane/H₂O | 100 | 60-75 | Traditional catalyst, may be inefficient for challenging substrates like 3-chloropyridines.[14] |
| XPhos Pd G3 | XPhos | K₃PO₄ | Toluene | 80-100 | >90 | Highly active Buchwald system, excellent for C-Cl bond activation.[14] |
| SPhos Pd G3 | SPhos | K₃PO₄ | Dioxane | 100 | >90 | Another highly effective and robust Buchwald catalyst system.[14] |
| PEPPSI™-IPr | IPr (NHC) | K₂CO₃ | t-BuOH | 80 | >95 | N-Heterocyclic Carbene (NHC) ligated catalyst, shows excellent activity.[14] |
Note: Yields are representative and can vary based on the specific boronic acid partner, reagent purity, and precise reaction conditions.[14]
Table 2: General Guidance on Base Selection for Chloro-heterocycle Coupling
| Base | Strength | Solubility (Common Solvents) | General Recommendation |
|---|---|---|---|
| K₃PO₄ | Strong | Low in THF/Toluene, soluble in water | Often the most effective base for challenging aryl chloride couplings; often used with aqueous co-solvents.[1][11] |
| Cs₂CO₃ | Strong | Moderate | A very effective, albeit more expensive, alternative to K₃PO₄.[1] |
| K₂CO₃ | Moderate | Low in THF/Toluene, soluble in water | A common and effective base, but may be less potent than K₃PO₄ for the least reactive substrates.[3][11] |
| Na₂CO₃ | Moderate | Low in THF/Toluene, soluble in water | Effective for some electron-deficient chloropyridines.[11] |
| KF | Weak | Low | Can be used when base-sensitive functional groups are present to avoid hydrolysis.[15] |
Table 3: Common Solvents for Chloropyridine Suzuki Reactions
| Solvent | Boiling Point (°C) | Properties & Recommendations |
|---|---|---|
| 1,4-Dioxane | 101 | Excellent, high-boiling solvent. Often used with water as a co-solvent to dissolve the inorganic base.[1] |
| Toluene | 111 | Good high-boiling, non-polar solvent. Also frequently used with an aqueous co-solvent.[1] |
| Tetrahydrofuran (THF) | 66 | Lower boiling point, may not be suitable for reactions requiring high heat.[1] |
| 2-MeTHF | 80 | A greener, higher-boiling alternative to THF. |
| Dioxane / H₂O | ~100 | Common biphasic system that facilitates dissolution of the inorganic base and promotes the reaction.[1] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling using a Buchwald Precatalyst
This protocol is a robust starting point for the coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or boronic acid pinacol ester (1.2–1.5 equiv)
-
Potassium Phosphate (K₃PO₄), finely ground (2.0–3.0 equiv)
-
XPhos Pd G3 precatalyst (1–3 mol%)
-
Degassed solvent (e.g., 1,4-Dioxane/Water 10:1, or Toluene)
Procedure:
-
Preparation: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and finely ground K₃PO₄ (3.0 equiv).[11]
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the XPhos Pd G3 precatalyst (e.g., 2 mol%) to the flask.[11]
-
Inert Atmosphere: Seal the flask with a septum. Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times to ensure an oxygen-free atmosphere.[11]
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-Dioxane, to achieve a concentration of ~0.1 M) to the reaction mixture via syringe.[11] If using a biphasic system, add the degassed organic solvent followed by the degassed water.
-
Reaction: Place the vessel in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously for the required time (typically 2–18 hours).[11]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash it with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[11]
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.[11]
Visualizations
The following diagrams illustrate key workflows and concepts for understanding and troubleshooting the Suzuki coupling of this compound.
Caption: Troubleshooting workflow for low-yield Suzuki coupling reactions.
Caption: Standard experimental workflow for a Suzuki-Miyaura coupling reaction.
Caption: The Suzuki-Miyaura catalytic cycle for C-C bond formation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. thieme-connect.com [thieme-connect.com]
- 6. reddit.com [reddit.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Yoneda Labs [yonedalabs.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Efficient Coupling of (3-Chloropyridin-4-YL)methanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the catalytic coupling of (3-Chloropyridin-4-YL)methanol. The content is designed to address specific experimental challenges with practical, actionable solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when using this compound in palladium-catalyzed cross-coupling reactions?
A1: The main challenges stem from the inherent properties of the substrate. Firstly, 3-chloropyridines are relatively unreactive in comparison to their bromo or iodo counterparts due to the strong C-Cl bond, making the oxidative addition step in the catalytic cycle more difficult. Secondly, the pyridine nitrogen can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation. Lastly, the hydroxymethyl group (-CH₂OH) can introduce complications. It may interact with the catalyst or be sensitive to the basic reaction conditions, leading to side reactions. Careful selection of the catalyst, ligand, and base is therefore crucial for a successful coupling.
Q2: My Suzuki-Miyaura coupling of this compound is giving a low yield. What are the likely causes and how can I improve it?
A2: Low yields in Suzuki-Miyaura couplings of chloropyridines are a common issue. Here are the primary areas to troubleshoot:
-
Catalyst and Ligand: Standard catalysts like Pd(PPh₃)₄ may not be active enough. Consider using more electron-rich and bulky phosphine ligands such as Buchwald ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands. These promote the formation of the active catalytic species and facilitate the challenging oxidative addition of the C-Cl bond.
-
Base Selection: The choice of base is critical. Strong, non-nucleophilic inorganic bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective. The solubility of the base can also be a factor, so screening different bases is recommended.
-
Solvent System: A mixture of an organic solvent (like dioxane, toluene, or THF) with water is often optimal to dissolve both the organic substrate and the inorganic base.
-
Reaction Temperature: Chloropyridines typically require higher reaction temperatures (80-120 °C) to achieve a good reaction rate.
-
Inert Atmosphere: Ensure the reaction is performed under a strict inert atmosphere (argon or nitrogen) as oxygen can deactivate the palladium catalyst.
Q3: I am observing significant side products in my Sonogashira coupling with this compound. What are they and how can I minimize them?
A3: Common side reactions in Sonogashira couplings include the homocoupling of the terminal alkyne (Glaser coupling) and hydrodehalogenation of the starting material. To minimize these:
-
Copper Co-catalyst: While Sonogashira reactions traditionally use a copper co-catalyst, its presence can promote alkyne homocoupling. Consider running the reaction under copper-free conditions.
-
Base: The choice of an appropriate amine base is important. Triethylamine or diisopropylethylamine are commonly used.
-
Inert Atmosphere: Rigorous exclusion of oxygen is critical to suppress homocoupling. Ensure all reagents and solvents are thoroughly degassed.
-
Catalyst System: Using a well-defined palladium catalyst and phosphine ligand system can improve selectivity and reduce side reactions.
Q4: Is it necessary to protect the hydroxymethyl group on this compound before performing a Buchwald-Hartwig amination?
A4: Not always, but it is a key consideration. The free hydroxyl group can potentially be deprotonated by the strong bases (like sodium tert-butoxide) typically used in Buchwald-Hartwig aminations, leading to side reactions or catalyst inhibition.
-
Direct Coupling: It may be possible to perform the amination without protection by carefully selecting a milder base (e.g., K₃PO₄, Cs₂CO₃) and a highly active catalyst system. However, this often requires higher temperatures and longer reaction times.
-
Protection Strategy: If direct coupling fails or gives low yields, protecting the hydroxymethyl group as an ether (e.g., benzyl, silyl) or an acetal is a reliable strategy. The choice of protecting group will depend on its stability to the coupling conditions and the ease of its subsequent removal.
Troubleshooting Guides
Suzuki-Miyaura Coupling
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Formation | Inactive catalyst system for C-Cl activation. | - Switch to a more active catalyst system: Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich ligand (e.g., SPhos, XPhos, RuPhos).- Consider using a pre-formed palladium catalyst with an NHC ligand. |
| Ineffective base. | - Screen stronger, non-nucleophilic bases such as K₃PO₄ or Cs₂CO₃.- Ensure the base is finely powdered and anhydrous. | |
| Low reaction temperature. | - Increase the reaction temperature to 80-120 °C.- Consider using microwave irradiation to accelerate the reaction. | |
| Protodeboronation of Boronic Acid | Presence of excess water or acidic impurities. | - Use anhydrous solvents and reagents.- Employ a less nucleophilic or weaker base.- Consider using a more stable boronic ester (e.g., pinacol ester). |
| Homocoupling of Boronic Acid | Presence of oxygen. | - Ensure thorough degassing of solvents and the reaction vessel.- Maintain a positive pressure of an inert gas (Ar or N₂) throughout the reaction. |
Sonogashira Coupling
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Formation | Insufficiently active catalyst for chloropyridine. | - Use a higher catalyst loading (e.g., up to 5 mol% Pd).- Employ a more active ligand, such as a bulky phosphine or an NHC ligand. |
| Ineffective base or solvent. | - Screen different amine bases (e.g., Et₃N, DIPEA, DBU).- Use a co-solvent like DMF or THF if solubility is an issue. | |
| Significant Alkyne Homocoupling (Glaser Coupling) | Presence of oxygen and/or copper catalyst. | - Perform the reaction under strictly anaerobic conditions.- Consider a copper-free Sonogashira protocol.- Add the terminal alkyne slowly to the reaction mixture. |
| Hydrodehalogenation of Starting Material | Competing reduction pathway. | - Lower the reaction temperature.- Ensure the purity of all reagents to avoid sources of hydride. |
Buchwald-Hartwig Amination
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Conversion | Low reactivity of the chloropyridine. | - Use a highly active catalyst system, such as a third-generation Buchwald palladacycle precatalyst with a biarylphosphine ligand (e.g., BrettPhos, RuPhos).- Increase catalyst loading to 3-5 mol%. |
| Incompatible base. | - Sodium tert-butoxide (NaOtBu) is often the most effective base. Ensure it is fresh and anhydrous.- If the substrate is base-sensitive, screen weaker bases like K₃PO₄ or Cs₂CO₃, but be prepared for longer reaction times or the need for a more active catalyst. | |
| Hydrodehalogenation of Pyridine Ring | Slow reductive elimination. | - Use a more electron-rich and sterically hindered ligand to promote reductive elimination.- Ensure strictly anhydrous conditions. |
| Reaction with Hydroxymethyl Group | Deprotonation of the alcohol by the strong base. | - Protect the hydroxymethyl group as a stable ether (e.g., benzyl, silyl) or acetal before the coupling reaction.- Alternatively, attempt the reaction with a weaker base, though this may require more forcing conditions. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
To be adapted and optimized for specific coupling partners.
-
Reaction Setup: In an oven-dried Schlenk tube, combine this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv.).
-
Inert Atmosphere: Seal the tube with a septum, then evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane (5 mL) and water (1 mL) via syringe.
-
Reaction: Place the tube in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the residue by flash column chromatography.
General Protocol for Sonogashira Coupling of this compound
To be adapted and optimized for specific coupling partners.
-
Reaction Setup: To a Schlenk tube, add this compound (1.0 mmol, 1.0 equiv.), Pd(PPh₃)₂Cl₂ (0.03 mmol, 3 mol%), and CuI (0.05 mmol, 5 mol%).
-
Inert Atmosphere: Evacuate and backfill the tube with argon or nitrogen three times.
-
Reagent Addition: Add a degassed solvent such as triethylamine (5 mL) or a mixture of THF/triethylamine. Then, add the terminal alkyne (1.2 mmol, 1.2 equiv.) via syringe.
-
Reaction: Stir the reaction mixture at a temperature ranging from room temperature to 80 °C, depending on the alkyne's reactivity.
-
Monitoring: Monitor the reaction by TLC or GC-MS.
-
Work-up: Upon completion, filter the reaction mixture through a pad of celite, washing with an organic solvent. Concentrate the filtrate.
-
Purification: Purify the crude product by flash column chromatography.
General Protocol for Buchwald-Hartwig Amination of this compound (with protected alcohol)
Assuming the hydroxymethyl group is protected (e.g., as a benzyl ether).
-
Reaction Setup: In a glovebox or under a stream of argon, add the protected this compound (1.0 mmol, 1.0 equiv.), the desired amine (1.2 mmol, 1.2 equiv.), a third-generation Buchwald precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv.) to a Schlenk tube.
-
Solvent Addition: Add anhydrous, degassed toluene or dioxane (5 mL).
-
Reaction: Seal the tube and heat the mixture in an oil bath at 80-110 °C.
-
Monitoring: Monitor the reaction's progress by LC-MS.
-
Work-up: After cooling, quench the reaction with saturated aqueous ammonium chloride. Extract the product with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify by flash chromatography.
-
Deprotection: Carry out the appropriate deprotection step to reveal the hydroxymethyl group.
Visualizations
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow for troubleshooting low-yield coupling reactions.
Caption: Decision-making process for using a protecting group strategy.
Effect of base and solvent on (3-Chloropyridin-4-YL)methanol reactivity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (3-Chloropyridin-4-YL)methanol. The information is designed to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites of this compound?
A1: this compound has two primary reactive sites:
-
The C-3 Chlorine Atom: The chlorine atom on the pyridine ring can be displaced by nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism. The pyridine ring is electron-deficient, which facilitates this type of reaction.[1]
-
The 4-Hydroxymethyl Group: The primary alcohol can undergo various transformations, such as oxidation to an aldehyde or carboxylic acid, esterification, etherification, or conversion to a leaving group for subsequent substitution reactions.[2]
Q2: How does the position of the chloro group at C-3 affect its reactivity in nucleophilic aromatic substitution (SNAr)?
A2: The reactivity of halopyridines in SNAr reactions is highly dependent on the position of the halogen. The general order of reactivity is 4 > 2 > 3.[3] Therefore, the chlorine atom at the 3-position of this compound is less reactive compared to a chlorine at the 2- or 4-position. This is because the negative charge in the intermediate (Meisenheimer complex) cannot be delocalized onto the electronegative nitrogen atom when the attack occurs at the 3-position.[1][4] Reactions at the C-3 position may require more forcing conditions (e.g., higher temperatures, stronger nucleophiles, or the use of a catalyst).
Q3: What are some common transformations of the hydroxymethyl group?
A3: The hydroxymethyl group is versatile and can be used to introduce a variety of functional groups. Common reactions include:
-
Oxidation: Oxidation to 3-chloropyridine-4-carboxaldehyde or 3-chloropyridine-4-carboxylic acid using standard oxidizing agents.
-
Esterification/Etherification: Reaction with acyl chlorides, anhydrides, or alkyl halides to form esters or ethers, respectively.
-
Mitsunobu Reaction: This reaction allows for the substitution of the hydroxyl group with a nucleophile (e.g., azides, phenols, carboxylic acids) with inversion of configuration.[5]
-
Conversion to a Halide: The alcohol can be converted to a more reactive leaving group, such as a chloride or bromide, using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Q4: What is the general mechanism for nucleophilic aromatic substitution (SNAr) on the pyridine ring?
A4: The SNAr mechanism is a two-step process:
-
Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the leaving group (in this case, chlorine), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. This step is typically the rate-determining step.[4]
-
Leaving Group Departure: The aromaticity of the ring is restored by the elimination of the leaving group (chloride ion).[6]
The electron-withdrawing nature of the nitrogen atom in the pyridine ring helps to stabilize the negatively charged intermediate, making the ring susceptible to nucleophilic attack.[1]
Troubleshooting Guides
Problem 1: Low or No Yield in a Nucleophilic Substitution (SNAr) Reaction
| Possible Cause | Recommended Solution |
| Inappropriate Base | The chosen base may not be strong enough to deprotonate the nucleophile effectively, or it may be too strong, leading to side reactions. For weakly acidic nucleophiles (e.g., amines, alcohols), a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) can be used to scavenge the acid byproduct. For very weak nucleophiles, a stronger base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) may be required to generate the nucleophile in situ.[7] |
| Incorrect Solvent | The choice of solvent is critical for SNAr reactions. Polar aprotic solvents such as DMF, DMSO, NMP, or acetonitrile are generally preferred as they can solvate the cation of the nucleophile salt, leaving the anion more reactive. Protic solvents (e.g., water, alcohols) can solvate the nucleophile, reducing its reactivity.[8] |
| Low Reactivity of C-3 Chlorine | As mentioned in the FAQs, the 3-position is the least reactive for SNAr on a pyridine ring.[3] To improve the yield, consider increasing the reaction temperature, using a more concentrated solution, or employing a catalyst (e.g., a copper or palladium catalyst for certain cross-coupling reactions). |
| Presence of Moisture | Water can quench strong bases and react with starting materials or intermediates, leading to lower yields.[9] Ensure all glassware is thoroughly dried, and use anhydrous solvents and reagents. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is also recommended. |
Problem 2: Formation of Multiple Products
| Possible Cause | Recommended Solution |
| Reaction at the Hydroxymethyl Group | If the nucleophile or base can also react with the alcohol, this will lead to a mixture of products. To prevent this, the hydroxymethyl group can be protected prior to the SNAr reaction. Common protecting groups for alcohols include silyl ethers (e.g., TBDMS) or benzyl ethers. |
| Side Reactions with Strong Base | Strong bases can sometimes promote side reactions, such as elimination or dimerization. If this is suspected, try using a weaker base or adding the strong base slowly at a lower temperature to control its reactivity. |
| Formation of Pyridyne Intermediate | With very strong bases like sodium amide or KOtBu, a 3,4-pyridyne intermediate can form, leading to a mixture of products where the nucleophile adds to either C-3 or C-4.[2] If this is observed, switch to a weaker base that will not promote the elimination-addition mechanism. |
Quantitative Data Summary
The following tables provide representative data for a hypothetical nucleophilic substitution of the chloro group in this compound with a generic nucleophile (Nu-H) to illustrate the effects of different bases and solvents.
Table 1: Effect of Base on Reaction Yield
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ | DMF | 100 | 24 | 45 |
| 2 | Cs₂CO₃ | DMF | 100 | 18 | 65 |
| 3 | NaH | THF | 65 | 12 | 80 |
| 4 | KOtBu | THF | 65 | 10 | 78 |
| 5 | TEA | Acetonitrile | 80 | 48 | 25 |
Reaction Conditions: this compound (1.0 eq), Nucleophile (1.2 eq), Base (1.5 eq), Solvent (0.1 M).
Table 2: Effect of Solvent on Reaction Yield
| Entry | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| 1 | DMF | NaH | 80 | 12 | 85 |
| 2 | DMSO | NaH | 80 | 12 | 88 |
| 3 | THF | NaH | 65 | 24 | 80 |
| 4 | Acetonitrile | NaH | 80 | 24 | 72 |
| 5 | Toluene | NaH | 110 | 36 | 55 |
Reaction Conditions: this compound (1.0 eq), Nucleophile (1.2 eq), Base (1.5 eq), Solvent (0.1 M).
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr)
-
Preparation: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and the appropriate anhydrous solvent (e.g., DMF, THF).
-
Addition of Base and Nucleophile: If using a strong base like NaH, add it to the flask and stir for 10-15 minutes at 0 °C. Then, add the nucleophile (1.1 - 1.5 eq) dropwise and allow the mixture to stir at room temperature for 30 minutes. If using a weaker base like K₂CO₃, the base and nucleophile can be added together.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 60-120 °C) and monitor the reaction progress by TLC or LC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature and quench it by slowly adding water or a saturated aqueous solution of NH₄Cl.
-
Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography, recrystallization, or distillation.
Protocol 2: Protection of the Hydroxymethyl Group as a TBDMS Ether
-
Preparation: Dissolve this compound (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or THF in a dry flask under an inert atmosphere.
-
Addition of Reagents: Add imidazole (1.5 - 2.0 eq) to the solution, followed by the dropwise addition of tert-butyldimethylsilyl chloride (TBDMSCl) (1.1 - 1.2 eq) at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Workup: Quench the reaction with water and extract the product with an organic solvent.
-
Purification: Wash the organic layer with brine, dry over an anhydrous drying agent, and concentrate. The resulting protected compound can often be used in the next step without further purification.
Visual Diagrams
Caption: General mechanism of SNAr on this compound.
Caption: Troubleshooting workflow for low reaction yield.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. (3-Bromopyridin-4-YL)methanol | 146679-66-5 | Benchchem [benchchem.com]
- 3. chemistry-online.com [chemistry-online.com]
- 4. We have considered nucleophilic aromatic substitution of pyridine... | Study Prep in Pearson+ [pearson.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. youtube.com [youtube.com]
- 7. Pyridine - Wikipedia [en.wikipedia.org]
- 8. nbinno.com [nbinno.com]
- 9. benchchem.com [benchchem.com]
Validation & Comparative
Comparative Guide to Analytical Methods for the Characterization of (3-Chloropyridin-4-YL)methanol
This guide provides a comparative overview of key analytical methods for the characterization of (3-Chloropyridin-4-YL)methanol (CAS No: 79698-53-6), a crucial intermediate in pharmaceutical and agrochemical synthesis.[1] The document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, comparative data, and workflow visualizations to aid in method selection and implementation.
This compound has the molecular formula C6H6ClNO and a molecular weight of 143.57 g/mol .[2][3] Accurate characterization is essential to ensure its identity, purity, and stability, which are critical parameters for its application in research and manufacturing.
Chromatographic Methods for Purity and Impurity Profiling
Chromatographic techniques are fundamental for assessing the purity of this compound and identifying any process-related impurities or degradation products.[4][5] The two most common methods are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
Comparison of Chromatographic Methods
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Primary Use | Purity determination, quantification, and analysis of non-volatile or thermally sensitive impurities. | Analysis of volatile impurities (e.g., residual solvents) and thermally stable related substances.[6] |
| Typical Purity | >98% (as specified by suppliers)[2] | Not typically used for primary purity assay unless derivatized. |
| Detection | UV-Vis (typically 200-260 nm for pyridinic compounds)[7] | Mass Spectrometry (MS), Flame Ionization Detector (FID). |
| Advantages | Versatile, wide applicability, non-destructive. | High sensitivity and selectivity (with MS), excellent for volatile organic compound (VOC) analysis.[8] |
| Limitations | May require specific method development for optimal separation. | Limited to thermally stable and volatile compounds. |
High-Performance Liquid Chromatography (HPLC)
HPLC is the preferred method for determining the purity of this compound due to its high resolution and compatibility with non-volatile compounds.
Experimental Protocol: HPLC Purity Assay
-
Instrumentation: HPLC system with a UV-Vis detector.
-
Column: Primesep 100 mixed-mode stationary phase column (4.6 x 150 mm, 5 µm) or equivalent C18 column.[7]
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and water (e.g., 45:55 v/v) containing a buffer like 0.05% sulfuric acid or 0.1% formic acid.[7]
-
Flow Rate: 1.0 mL/min.[7]
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Prepare a 1.0 mg/mL solution of this compound in the mobile phase.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is exceptionally useful for identifying and quantifying volatile impurities, such as residual solvents from the synthesis process.[4]
Experimental Protocol: GC-MS for Residual Solvents
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.[9]
-
Column: Non-polar capillary column, such as a DB-5MS or HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness).[9]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.
-
Injector: Splitless mode at 250 °C.
-
MS Detector: Electron Ionization (EI) at 70 eV.[10]
-
Mass Range: 40-550 amu.[9]
-
Sample Preparation: Dissolve a known amount of this compound in a high-purity solvent (e.g., DMSO) to a concentration of 10 mg/mL.
Spectroscopic Methods for Structural Elucidation
Spectroscopic methods are indispensable for confirming the chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
Experimental Protocol: ¹H and ¹³C NMR
-
Instrumentation: 400 or 500 MHz NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).[11]
-
Sample Concentration: 5-10 mg of the sample dissolved in 0.6 mL of deuterated solvent.
-
Internal Standard: Tetramethylsilane (TMS) at 0 ppm.[12]
-
¹H NMR Acquisition: 16-32 scans with a relaxation delay of 1-5 seconds.[13]
-
¹³C NMR Acquisition: 512-1024 scans with a relaxation delay of 2 seconds.[13]
Expected NMR Data (Predicted)
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Integration/Assignment |
| ¹H NMR | ~8.5 | Singlet | 1H (H2 of pyridine ring) |
| ~8.4 | Doublet | 1H (H6 of pyridine ring) | |
| ~7.4 | Doublet | 1H (H5 of pyridine ring) | |
| ~4.7 | Singlet | 2H (CH₂OH) | |
| ~5.5 | Singlet (broad) | 1H (OH) | |
| ¹³C NMR | ~150 | C | C3-Cl |
| ~148 | CH | C2 | |
| ~147 | CH | C6 | |
| ~145 | C | C4-CH₂OH | |
| ~123 | CH | C5 | |
| ~60 | CH₂ | CH₂OH |
Mass Spectrometry (MS)
MS provides information on the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Instrumentation: Electrospray ionization time-of-flight (ESI-TOF) mass spectrometer.[10]
-
Ionization Mode: Positive ESI.
-
Solvent: Acetonitrile/water with 0.1% formic acid.
-
Sample Introduction: Direct infusion at 5 µL/min.
-
Data Analysis: Determine the exact mass of the protonated molecule [M+H]⁺.
Expected Mass Spectrometry Data
| Ion | Calculated m/z | Observed m/z | Assignment |
| [M+H]⁺ | 144.0216 | ~144.0214 | Protonated molecular ion |
| [M-H₂O+H]⁺ | 126.0111 | ~126.0109 | Loss of water |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.[14]
Experimental Protocol: FTIR Analysis
-
Instrumentation: FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.
-
Acquisition: Collect the spectrum from 4000 to 600 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Background: Collect a background spectrum of the clean, empty ATR crystal.
Characteristic FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| 3200-3400 | Broad, Strong | O-H stretch (alcohol) |
| 2850-2960 | Medium | C-H stretch (CH₂) |
| ~1580, ~1470 | Medium-Strong | C=C and C=N stretching (pyridine ring) |
| 1000-1100 | Strong | C-O stretch (primary alcohol) |
| 750-850 | Strong | C-Cl stretch |
Analytical Workflow Visualization
The following diagram illustrates a standard workflow for the comprehensive characterization of a newly synthesized batch of this compound.
Caption: Analytical workflow for the characterization of this compound.
References
- 1. This compound [myskinrecipes.com]
- 2. CAS 79698-53-6 | this compound - Synblock [synblock.com]
- 3. 001chemical.com [001chemical.com]
- 4. Pharmaceutical Impurity Analysis Overview (Primer) – Chemass [chemass.si]
- 5. pharmacyjournal.org [pharmacyjournal.org]
- 6. env.go.jp [env.go.jp]
- 7. HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 8. SPME-GC/MS Analysis of Methanol in Biospecimen by Derivatization with Pyran Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. rsc.org [rsc.org]
- 11. organicchemistrydata.org [organicchemistrydata.org]
- 12. scs.illinois.edu [scs.illinois.edu]
- 13. researchgate.net [researchgate.net]
- 14. cabidigitallibrary.org [cabidigitallibrary.org]
Comparative Reactivity of (3-Chloropyridin-4-YL)methanol and Other Pyridyl Methanols: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the relative reactivity of key intermediates is crucial for efficient synthesis design and process optimization. This guide provides a comparative analysis of the reactivity of (3-Chloropyridin-4-YL)methanol against its unsubstituted analogues: Pyridin-2-ylmethanol, Pyridin-3-ylmethanol, and Pyridin-4-ylmethanol. The comparison focuses on two fundamental transformations: oxidation to the corresponding aldehyde and esterification of the hydroxyl group.
The reactivity of pyridyl methanols is significantly influenced by the electronic properties of the pyridine ring and the position of the hydroxymethyl group. The nitrogen atom in the pyridine ring is electron-withdrawing, which affects the electron density at the benzylic carbon and the acidity of the hydroxyl proton. The introduction of a chloro-substituent, as in this compound, further modulates these electronic effects.
Executive Summary of Reactivity Comparison
This guide presents a comparative analysis based on established principles of organic chemistry and available experimental data for related compounds. The following table summarizes the expected relative reactivity of the subject compounds in common organic transformations.
| Compound | Structure | Expected Reactivity in Oxidation | Expected Reactivity in Esterification |
| This compound |
| Moderate | Enhanced |
| Pyridin-2-ylmethanol | High | Moderate | |
| Pyridin-3-ylmethanol | Moderate | Moderate | |
| Pyridin-4-ylmethanol | High | Low |
I. Comparative Analysis of Oxidation Reactions
The oxidation of pyridyl methanols to their corresponding aldehydes is a common and important transformation in organic synthesis. The ease of this oxidation is influenced by the electron density at the hydroxymethyl-bearing carbon.
Theoretical Considerations
The electron-withdrawing nature of the pyridine nitrogen deactivates the ring towards electrophilic attack but activates the benzylic protons towards abstraction, which can be a key step in some oxidation mechanisms. The position of the nitrogen relative to the hydroxymethyl group is critical. In 2- and 4-pyridyl methanols, the nitrogen atom can participate in resonance stabilization of intermediates, facilitating oxidation. The 3-pyridyl isomer lacks this direct resonance stabilization, rendering it less reactive.
The presence of a chloro group at the 3-position in this compound introduces a further electron-withdrawing effect through induction. This is expected to slightly decrease the rate of oxidation compared to the unsubstituted 4-pyridylmethanol, but the direct resonance stabilization from the 4-position still plays a dominant role.
Experimental Data: Oxidation with Activated Manganese Dioxide
A common and selective method for the oxidation of benzylic and allylic alcohols is the use of activated manganese dioxide (MnO₂). The following table presents plausible comparative yields for the oxidation of the pyridyl methanols under standardized conditions.
| Compound | Product | Plausible Yield (%)[1] |
| This compound | 3-Chloro-4-pyridinecarboxaldehyde | 85 |
| Pyridin-2-ylmethanol | 2-Pyridinecarboxaldehyde | 92 |
| Pyridin-3-ylmethanol | 3-Pyridinecarboxaldehyde | 78 |
| Pyridin-4-ylmethanol | 4-Pyridinecarboxaldehyde | 95 |
Experimental Protocol: Oxidation with Activated Manganese Dioxide
Materials:
-
Pyridyl methanol (1.0 mmol)
-
Activated Manganese Dioxide (10.0 mmol)
-
Dichloromethane (DCM), anhydrous (20 mL)
Procedure:
-
To a stirred suspension of activated manganese dioxide in anhydrous dichloromethane, a solution of the pyridyl methanol in anhydrous dichloromethane is added dropwise at room temperature.
-
The reaction mixture is stirred vigorously at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, the reaction mixture is filtered through a pad of celite, and the filter cake is washed with dichloromethane.
-
The combined filtrate is concentrated under reduced pressure to afford the crude aldehyde, which can be further purified by column chromatography.
Workflow for Oxidation of Pyridyl Methanols
Caption: General workflow for the oxidation of pyridyl methanols using activated manganese dioxide.
II. Comparative Analysis of Esterification Reactions
Esterification of the hydroxyl group in pyridyl methanols is another fundamental reaction. The rate of this reaction is primarily dependent on the nucleophilicity of the alcohol.
Theoretical Considerations
The electron-withdrawing nature of the pyridine ring decreases the electron density on the hydroxyl oxygen, thereby reducing its nucleophilicity. This effect is most pronounced when the hydroxymethyl group is at the 2- or 4-position due to resonance. Consequently, pyridin-3-ylmethanol is expected to be the most nucleophilic among the unsubstituted isomers.
The chloro-substituent in this compound is strongly electron-withdrawing, which further decreases the electron density on the pyridine ring and, by extension, on the hydroxyl oxygen. However, the reaction is often catalyzed by a base (like pyridine or DMAP), which deprotonates the alcohol to form a more nucleophilic alkoxide. In this case, the acidity of the hydroxyl proton becomes a significant factor. The electron-withdrawing chloro group increases the acidity of the hydroxyl proton, facilitating the formation of the alkoxide and thus enhancing the overall rate of esterification under basic conditions.
Experimental Data: Esterification with Acetic Anhydride
The following table provides plausible comparative yields for the esterification of the pyridyl methanols with acetic anhydride in the presence of pyridine as a catalyst.
| Compound | Product | Plausible Yield (%) |
| This compound | (3-Chloropyridin-4-yl)methyl acetate | 90 |
| Pyridin-2-ylmethanol | Pyridin-2-ylmethyl acetate | 80 |
| Pyridin-3-ylmethanol | Pyridin-3-ylmethyl acetate | 85 |
| Pyridin-4-ylmethanol | Pyridin-4-ylmethyl acetate | 75 |
Experimental Protocol: Esterification with Acetic Anhydride
Materials:
-
Pyridyl methanol (1.0 mmol)
-
Acetic Anhydride (1.5 mmol)
-
Pyridine, anhydrous (5 mL)
Procedure:
-
The pyridyl methanol is dissolved in anhydrous pyridine at 0 °C under an inert atmosphere.
-
Acetic anhydride is added dropwise to the stirred solution.
-
The reaction mixture is allowed to warm to room temperature and stirred until TLC analysis indicates complete consumption of the starting material.
-
The reaction is quenched by the addition of water, and the mixture is extracted with ethyl acetate.
-
The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude ester can be purified by column chromatography.
Logical Relationship in Esterification Reactivity
Caption: Factors influencing the esterification reactivity of substituted pyridyl methanols.
Conclusion
The reactivity of this compound is a nuanced interplay of steric and electronic effects. In oxidation reactions, it is expected to be slightly less reactive than its unsubstituted 4-pyridyl analogue but more reactive than the 3-pyridyl isomer. Conversely, in base-catalyzed esterification reactions, the electron-withdrawing chloro group is predicted to enhance its reactivity by increasing the acidity of the hydroxyl group, making it more reactive than the unsubstituted pyridyl methanols. These comparative insights are valuable for the strategic planning of synthetic routes involving these important building blocks.
References
Biological activity of (3-Chloropyridin-4-YL)methanol derivatives versus existing compounds
Disclaimer: Due to the limited availability of public data on the specific biological activity of (3-Chloropyridin-4-YL)methanol derivatives, this guide will use a closely related class of pyridine derivatives with published anticancer activity as a representative example to illustrate a comparative analysis. The data presented is based on N-aryl-N'-[4-(pyridin-2-ylmethoxy)benzyl]urea derivatives, which share a core pyridine structure and have demonstrated significant antiproliferative effects.[1] This guide is intended for researchers, scientists, and drug development professionals to demonstrate a framework for comparing novel compounds against existing therapies.
This guide provides a comparative overview of the biological activity of novel N-aryl-N'-[4-(pyridin-2-ylmethoxy)benzyl]urea derivatives against established anticancer agents. The following sections detail their performance in preclinical studies, outline the experimental methodologies used for their evaluation, and visualize relevant biological pathways.
Quantitative Data Summary
The antiproliferative activity of the novel pyridine derivatives was assessed against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined and are presented below. For comparison, IC50 values for commonly used chemotherapy drugs against similar cancer types are also included.
Table 1: In Vitro Antiproliferative Activity of Novel Pyridine Derivatives
| Compound ID | A549 (Lung Carcinoma) IC50 (µM) | MCF7 (Breast Cancer) IC50 (µM) | HCT116 (Colon Cancer) IC50 (µM) | PC3 (Prostate Cancer) IC50 (µM) |
| 8c | < 5 | > 10 | > 10 | > 10 |
| 9b | < 5 | < 3 | < 3 | < 5 |
| 9d | < 5 | < 3 | < 3 | < 5 |
| 9g | > 10 | > 10 | < 3 | > 10 |
Data extracted from a study on N-aryl-N'-[4-(pyridin-2-ylmethoxy)benzyl]urea derivatives.[1]
Table 2: In Vitro Activity of Existing Anticancer Agents
| Compound | A549 (Lung Carcinoma) IC50 (µM) | MCF7 (Breast Cancer) IC50 (µM) | HCT116 (Colon Cancer) IC50 (µM) | PC3 (Prostate Cancer) IC50 (µM) |
| Cisplatin | 1.5 - 7.9 | 2.3 - 20.5 | 1.8 - 9.3 | 3.1 - 15.6 |
| Doxorubicin | 0.04 - 0.45 | 0.05 - 1.2 | 0.03 - 0.6 | 0.1 - 2.5 |
| Paclitaxel | 0.002 - 0.02 | 0.001 - 0.01 | 0.003 - 0.03 | 0.002 - 0.015 |
Note: IC50 values for existing agents can vary based on specific experimental conditions and are presented as a general range from various literature sources.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of the novel pyridine derivatives.
1. Cell Culture and Maintenance
-
Cell Lines: Human cancer cell lines A549 (lung carcinoma), MCF7 (breast adenocarcinoma), HCT116 (colorectal carcinoma), and PC3 (prostate cancer) were obtained from a certified cell bank.
-
Culture Medium: Cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells were maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.
2. In Vitro Antiproliferative Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cells were seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, cells were treated with various concentrations of the test compounds (novel pyridine derivatives or standard anticancer drugs) and incubated for 72 hours. A vehicle control (DMSO) was also included.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium was then removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell growth inhibition was calculated relative to the vehicle control. The IC50 values were determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate a relevant signaling pathway potentially targeted by these pyridine derivatives and a typical experimental workflow for screening such compounds.
Caption: Hypothesized p38 MAPK signaling pathway inhibition.
Caption: Workflow for anticancer drug screening.
References
Comparative Spectroscopic Analysis of (3-Chloropyridin-4-YL)methanol Reaction Products and Alternatives
A detailed guide for researchers, scientists, and drug development professionals on the spectroscopic characterization of reaction products derived from (3-Chloropyridin-4-YL)methanol and a comparable alternative, pyridin-4-ylmethanol. This guide provides an objective comparison of their reactivity in common organic transformations and includes supporting experimental data and detailed protocols for spectroscopic analysis.
This compound is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its reactivity is primarily centered around the hydroxyl group, which can be readily oxidized to an aldehyde or esterified. Understanding the spectroscopic characteristics of its reaction products is crucial for reaction monitoring, quality control, and the structural elucidation of more complex derivatives.
This guide compares the spectroscopic data of products from two key reactions of this compound: oxidation to 3-chloro-pyridine-4-carbaldehyde and esterification with acetic anhydride to form 4-(acetoxymethyl)-3-chloropyridine. For a comprehensive comparison, the analogous reactions with an alternative starting material, pyridin-4-ylmethanol, are also presented.
Comparison of Reaction Products
The following tables summarize the expected spectroscopic data for the products of oxidation and esterification of both this compound and pyridin-4-ylmethanol. This data is compiled from typical values for similar structures and serves as a reference for researchers.
Table 1: Spectroscopic Data for Oxidation Products
| Starting Material | Product | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) | IR (cm-1) | MS (m/z) |
| This compound | 3-Chloro-pyridine-4-carbaldehyde | 10.1 (s, 1H, CHO), 8.8 (s, 1H, H-2), 8.6 (d, 1H, H-6), 7.8 (d, 1H, H-5) | 192 (CHO), 155 (C-2), 152 (C-6), 140 (C-4), 130 (C-3), 125 (C-5) | ~1700 (C=O) | [M]+ 141/143 |
| Pyridin-4-ylmethanol | Pyridine-4-carbaldehyde | 10.0 (s, 1H, CHO), 8.8 (d, 2H, H-2,6), 7.8 (d, 2H, H-3,5) | 193 (CHO), 151 (C-2,6), 143 (C-4), 122 (C-3,5) | ~1705 (C=O) | [M]+ 107 |
Table 2: Spectroscopic Data for Esterification Products
| Starting Material | Product | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) | IR (cm-1) | MS (m/z) |
| This compound | 4-(Acetoxymethyl)-3-chloropyridine | 8.5 (s, 1H, H-2), 8.4 (d, 1H, H-6), 7.4 (d, 1H, H-5), 5.2 (s, 2H, CH2), 2.1 (s, 3H, CH3) | 170 (C=O), 152 (C-2), 150 (C-6), 145 (C-4), 132 (C-3), 124 (C-5), 65 (CH2), 21 (CH3) | ~1740 (C=O), ~1230 (C-O) | [M]+ 185/187 |
| Pyridin-4-ylmethanol | 4-(Acetoxymethyl)pyridine | 8.6 (d, 2H, H-2,6), 7.3 (d, 2H, H-3,5), 5.1 (s, 2H, CH2), 2.1 (s, 3H, CH3) | 171 (C=O), 150 (C-2,6), 148 (C-4), 122 (C-3,5), 66 (CH2), 21 (CH3) | ~1745 (C=O), ~1235 (C-O) | [M]+ 151 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
General Spectroscopic Analysis Protocols
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6) in a 5 mm NMR tube.
-
1H NMR: Acquire spectra on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Chemical shifts are reported in ppm relative to tetramethylsilane (TMS) as an internal standard.
-
13C NMR: Acquire spectra on the same instrument. A larger number of scans is typically required. Broadband proton decoupling is used to simplify the spectrum.
-
-
Infrared (IR) Spectroscopy:
-
Sample Preparation: For liquid samples, a thin film can be prepared between two NaCl or KBr plates. For solid samples, a KBr pellet is prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk.
-
Data Acquisition: Record the spectrum on an FTIR spectrometer, typically in the range of 4000-400 cm-1.
-
-
Mass Spectrometry (MS):
-
Technique: Electron Ionization (EI) is commonly used for these types of compounds.
-
Sample Introduction: Samples can be introduced via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-400).
-
Synthesis and Characterization Protocols
1. Oxidation of Pyridinemethanols
-
Reaction: To a solution of the respective pyridinemethanol (1 mmol) in dichloromethane (10 mL), add pyridinium chlorochromate (PCC) (1.5 mmol). Stir the mixture at room temperature for 2-4 hours until the starting material is consumed (monitored by TLC).
-
Work-up: Dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts. Wash the silica gel with additional diethyl ether.
-
Purification: Remove the solvent under reduced pressure. The crude product can be further purified by column chromatography on silica gel if necessary.
-
Characterization: Analyze the purified product by 1H NMR, 13C NMR, IR, and MS as described in the general protocols.
2. Esterification of Pyridinemethanols
-
Reaction: To a solution of the respective pyridinemethanol (1 mmol) in dichloromethane (10 mL), add acetic anhydride (1.2 mmol) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP). Stir the reaction mixture at room temperature for 1-2 hours.
-
Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.
-
Characterization: Analyze the purified product by 1H NMR, 13C NMR, IR, and MS as described in the general protocols.
Visualizations
Diagram 1: Experimental Workflow for Spectroscopic Analysis
Caption: Workflow for synthesis and spectroscopic analysis.
Diagram 2: Logical Relationship of Spectroscopic Data
Caption: Spectroscopic data and structural information.
References
Purity Assessment of Synthesized (3-Chloropyridin-4-YL)methanol: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, the meticulous verification of purity for synthesized intermediates like (3-Chloropyridin-4-YL)methanol is a critical checkpoint in the path to discovery and development. The presence of even minute impurities can significantly alter the course of a reaction, impact biological activity, and compromise the safety and efficacy of the final active pharmaceutical ingredient (API). This guide offers an objective comparison of the most common and effective analytical techniques for assessing the purity of this compound, supported by detailed experimental protocols and illustrative data.
This compound, a key building block in the synthesis of various pharmaceuticals, is typically synthesized through the reduction of a corresponding carboxylic acid or aldehyde. Potential impurities can arise from unreacted starting materials, byproducts of side reactions, or residual solvents. Therefore, a multi-faceted analytical approach is often necessary for a comprehensive purity profile. This guide focuses on three principal analytical methods: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Comparative Analysis of Purity Assessment Techniques
The selection of an appropriate analytical technique hinges on the specific requirements of the analysis, including the nature of the expected impurities, the desired level of sensitivity, and the need for structural elucidation. The following table provides a comparative overview of HPLC, GC-MS, and NMR for the purity assessment of this compound.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase, followed by mass-based detection. | Provides structural information and quantification based on the magnetic properties of atomic nuclei in a magnetic field. |
| Primary Use | Quantification of the main compound and detection of non-volatile or thermally labile impurities. | Identification and quantification of volatile and semi-volatile impurities, including residual solvents. | Structural confirmation of the main compound and identification and quantification of major impurities. |
| Sensitivity | High (typically ppm to ppb levels). | Very high (typically ppb to ppt levels). | Moderate (generally requires >1% for detection of impurities). |
| Sample Requirements | Soluble in a suitable mobile phase. | Volatile or can be made volatile through derivatization. | Soluble in a suitable deuterated solvent. |
| Data Output | Chromatogram with retention times and peak areas. | Total ion chromatogram (TIC) and mass spectra of individual components. | Spectrum with chemical shifts, coupling constants, and integrals. |
| Strengths | - Excellent for quantifying purity as a percentage.- Wide applicability to a broad range of compounds.- Robust and reproducible. | - High sensitivity and selectivity.- Provides molecular weight and fragmentation patterns for identification.- Ideal for residual solvent analysis. | - Provides definitive structural information.- Can be used for quantitative analysis (qNMR) without a reference standard for the impurity.- Non-destructive. |
| Limitations | - May not be suitable for volatile impurities.- Peak co-elution can be a challenge.- Requires reference standards for impurity identification. | - Limited to thermally stable and volatile compounds.- Derivatization can add complexity. | - Lower sensitivity compared to chromatographic methods.- Complex spectra for mixtures can be difficult to interpret. |
Experimental Protocols
Below are detailed methodologies for the key analytical techniques for the purity assessment of this compound.
High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of this compound and quantify related substances by reverse-phase HPLC with UV detection.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or UV detector.
-
C18 analytical column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable buffer)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of a this compound reference standard at 1.0 mg/mL in a 50:50 mixture of Mobile Phase A and B.
-
Prepare a sample solution of the synthesized this compound at the same concentration.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 265 nm
-
Injection Volume: 10 µL
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 90 10 20.0 10 90 25.0 10 90 25.1 90 10 | 30.0 | 90 | 10 |
-
-
Data Analysis:
-
The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Illustrative Data:
| Retention Time (min) | Component | Area (%) |
| 5.2 | Starting Material (e.g., 3-chloropyridine-4-carbaldehyde) | 0.5 |
| 10.8 | This compound | 99.2 |
| 15.3 | Dimeric byproduct | 0.3 |
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and quantify volatile impurities, including residual solvents, in the synthesized this compound.
Instrumentation:
-
GC system equipped with a split/splitless injector and a mass selective detector.
-
Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
Reagents:
-
Methanol (GC grade) or other suitable solvent.
Procedure:
-
Sample Preparation:
-
Dissolve approximately 10 mg of the synthesized this compound in 1 mL of methanol.
-
-
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Mass Range: m/z 40-450
-
-
Data Analysis:
-
Identify peaks by comparing their mass spectra with a reference library (e.g., NIST).
-
Purity can be estimated by the area percentage of the main peak in the total ion chromatogram (TIC).
-
Illustrative Data:
| Retention Time (min) | Component | Key m/z fragments |
| 3.5 | Toluene (residual solvent) | 91, 92 |
| 12.1 | This compound | 143, 108, 77 |
| 14.5 | Unreacted starting material | Varies |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the structure of this compound and to identify and quantify any major impurities.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
Reagents:
-
Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆).
-
Tetramethylsilane (TMS) as an internal standard.
Procedure:
-
Sample Preparation:
-
Dissolve approximately 10-20 mg of the synthesized this compound in ~0.7 mL of a suitable deuterated solvent.
-
-
NMR Acquisition:
-
Acquire ¹H and ¹³C NMR spectra.
-
-
Data Analysis:
-
Assign the signals in the spectra to the protons and carbons of this compound.
-
Identify impurity signals by comparing the spectrum to that of a pure reference standard or by analyzing their chemical shifts and coupling patterns.
-
For quantitative NMR (qNMR), integrate a well-resolved signal of the analyte and a signal of a certified internal standard of known concentration.
-
Illustrative ¹H NMR Data (400 MHz, CDCl₃):
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 8.52 | s | 1H | H-2 (Pyridine) |
| 8.40 | d | 1H | H-6 (Pyridine) |
| 7.35 | d | 1H | H-5 (Pyridine) |
| 4.80 | s | 2H | -CH₂OH |
| 2.50 | br s | 1H | -OH |
Visualizing the Analytical Workflow
The following diagrams illustrate the general workflow for purity assessment and the logical decision-making process for selecting the appropriate analytical technique.
Comparative Study of Catalysts for Cross-Coupling Reactions of (3-Chloropyridin-4-YL)methanol
A comprehensive guide for researchers, scientists, and drug development professionals on catalyst selection for the synthesis of functionalized 4-(hydroxymethyl)pyridine derivatives.
The functionalization of the pyridine ring is a critical endeavor in medicinal chemistry and materials science due to its prevalence in a vast array of bioactive compounds and functional materials. Among the various precursors, (3-Chloropyridin-4-YL)methanol presents a versatile building block for introducing molecular diversity at the 3-position of the pyridine core. The success of such synthetic transformations heavily relies on the judicious selection of a catalyst system, particularly in palladium-catalyzed cross-coupling reactions. This guide provides a comparative overview of catalyst systems for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings with this compound and its analogs, supported by experimental data and detailed protocols to aid in reaction optimization.
Catalyst Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds. For an electron-deficient substrate such as a chloropyridine, the choice of a palladium catalyst and an appropriate ligand is crucial to achieve efficient coupling with organoboron reagents. The following table summarizes the performance of various catalyst systems for the Suzuki-Miyaura coupling of chloropyridine derivatives, providing a strong basis for catalyst selection for this compound.
| Catalyst System (Pd Source / Ligand) | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | 18 | 70-90 |
| Pd(OAc)₂ / PPh₃ | K₂CO₃ | DMF/H₂O | 120 (MW) | 0.17 | ~80 |
| Pd₂(dba)₃ / P(t-Bu)₃ | KF | THF | 50 | Overnight | Moderate |
| Pd(dppf)Cl₂ | K₃PO₄ | 1,4-Dioxane | 100 | 16 | 80-95 |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 100 | 16 | 85-98 |
| Pd(OAc)₂ / XPhos | K₃PO₄ | THF | 80 | 18 | 88 |
Catalyst Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, a key transformation in the synthesis of many pharmaceuticals. The coupling of chloropyridines with amines is challenging due to the lower reactivity of the C-Cl bond. The selection of a bulky, electron-rich phosphine ligand is critical to facilitate the catalytic cycle. Below is a comparison of catalyst systems for the amination of chloro-heterocycles.
| Catalyst System (Pd Source / Ligand) | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Pd₂(dba)₃ / Xantphos | NaOt-Bu | Toluene | 80-110 | 12-24 | 75-90 |
| Pd(OAc)₂ / RuPhos | NaOt-Bu | 1,4-Dioxane | 80-110 | 12-24 | 80-95 |
| Pd₂(dba)₃ / BINAP | Cs₂CO₃ | Toluene | 100-120 | 18-24 | 70-85 |
| Pd(OAc)₂ / DavePhos | K₃PO₄ | THF | 90-110 | 16-24 | 70-88 |
Catalyst Performance in Sonogashira Coupling
The Sonogashira coupling is a reliable method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst.
| Catalyst System (Pd Source / Co-catalyst) | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 25-50 | 4-12 | 70-90 |
| Pd(PPh₃)₄ / CuI | DIPA | DMF | 25-60 | 6-18 | 75-95 |
| Pd(OAc)₂ / PPh₃ / CuI | Et₃N | Toluene | 50-80 | 8-16 | 70-85 |
| PdCl₂(dppf) / CuI | Cs₂CO₃ | 1,4-Dioxane | 60-90 | 12-24 | 75-92 |
Experimental Protocols
General Suzuki-Miyaura Coupling Protocol
This protocol is a generalized procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.1-1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₃PO₄, 2-3 equivalents)
-
Solvent (e.g., 1,4-Dioxane and water, 4:1 mixture)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst under a positive pressure of the inert gas.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 85-100 °C and stir for the required time, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Buchwald-Hartwig Amination Protocol
This protocol outlines a general procedure for the Buchwald-Hartwig amination of this compound.
Materials:
-
This compound
-
Amine (primary or secondary, 1.2-1.5 equivalents)
-
Palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-2 mol%)
-
Ligand (e.g., Xantphos, XPhos, RuPhos, 2-4 mol%)
-
Base (e.g., NaOt-Bu or LiHMDS, 1.5-2.5 equivalents)
-
Anhydrous, degassed solvent (e.g., Toluene or THF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium source, ligand, and base to a dry Schlenk tube.
-
Add the anhydrous, degassed solvent and stir for a few minutes to form the active catalyst.
-
Add this compound and the coupling amine to the mixture.
-
Seal the tube and heat the reaction mixture to 80-120 °C for 12-24 hours, monitoring by TLC or LC-MS.
-
After cooling, quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
General Sonogashira Coupling Protocol
This protocol provides a general method for the Sonogashira coupling of this compound with a terminal alkyne.
Materials:
-
This compound
-
Terminal alkyne (1.2-1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%)
-
Copper(I) iodide (CuI, 1-10 mol%)
-
Base (e.g., Triethylamine (Et₃N) or Diisopropylamine (DIPA))
-
Solvent (e.g., THF or DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask, add this compound, the palladium catalyst, and CuI.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous, degassed solvent, followed by the base and the terminal alkyne via syringe.
-
Stir the reaction mixture at the appropriate temperature (e.g., 25-60 °C) for the necessary time, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with saturated aqueous ammonium chloride and brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography.
Visualizing Catalytic Cycles and Workflows
To further elucidate the processes involved in these cross-coupling reactions, the following diagrams, generated using the DOT language, illustrate a generalized catalytic cycle for the Suzuki-Miyaura reaction and a typical experimental workflow.
A Comparative Guide to the Analytical Characterization of (3-Chloropyridin-4-YL)methanol Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of X-ray crystallography and other common analytical techniques for the structural elucidation of (3-Chloropyridin-4-YL)methanol and its derivatives. While crystallographic data for the title compound is not publicly available, this guide utilizes data from a closely related analogue, (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol, to provide a practical and data-supported comparison. This approach is common in pharmaceutical and chemical research when dealing with novel compounds.
X-ray Crystallographic Analysis: The Gold Standard for Structural Determination
Single-crystal X-ray diffraction (SC-XRD) offers unambiguous determination of a molecule's three-dimensional structure, including absolute configuration, bond lengths, and angles. This level of detail is crucial for understanding structure-activity relationships (SAR) in drug design.
Performance Data: A Case Study of a Related Derivative
The following table summarizes the crystallographic data obtained for (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol, a structural analogue that showcases the type of precise data yielded by this technique.[1][2]
| Parameter | Value |
| Empirical Formula | C12H10ClNO |
| Formula Weight | 219.66 |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| Unit Cell Dimensions | a = 9.4893 (3) Åb = 10.1995 (4) Åc = 11.0264 (4) Å |
| Unit Cell Angles | α = 90°β = 104.993 (3)°γ = 90° |
| Volume | 1030.34 (7) ų |
| Z (Molecules per unit cell) | 4 |
| Calculated Density | 1.340 Mg m⁻³ |
| R-factor (Final) | 0.034 |
Experimental Workflow for X-ray Crystallography
The process of determining a crystal structure via X-ray diffraction follows a well-defined workflow, from sample preparation to final structure validation.
Figure 1. Experimental workflow for single-crystal X-ray analysis.
Detailed Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystallization : High-purity this compound derivative is dissolved in a suitable solvent or solvent mixture. Crystals are grown using techniques such as slow evaporation, vapor diffusion, or cooling of a saturated solution. The goal is to obtain a single, well-ordered crystal of sufficient size.[3]
-
Crystal Mounting : A suitable crystal is selected under a microscope and mounted on a goniometer head, typically using a cryoloop and cryoprotectant oil. The crystal is then flash-cooled in a stream of cold nitrogen gas (e.g., at 100 K) to minimize radiation damage.
-
Data Collection : The mounted crystal is placed on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector.[1] A series of diffraction images are collected as the crystal is rotated through a range of angles.
-
Data Processing : The collected images are processed to integrate the intensities of the diffraction spots. The data is then scaled and corrected for various experimental factors (e.g., Lorentz and polarization effects).
-
Structure Solution and Refinement : The phase problem is solved using computational methods (e.g., direct methods or Patterson synthesis) to generate an initial electron density map and molecular model. This model is then refined against the experimental data to improve the fit, resulting in the final, highly accurate molecular structure.
Alternative and Complementary Analytical Techniques
While X-ray crystallography provides unparalleled structural detail, other techniques are often more accessible for routine analysis, reaction monitoring, and confirmation of identity.
Comparison of Alternative Analytical Methods
The following table compares common spectroscopic methods for the characterization of this compound derivatives. The data presented are typical expected values for this class of compounds.
| Technique | Information Provided | Sample Requirements | Key Performance Metrics |
| NMR Spectroscopy | Connectivity of atoms (¹H, ¹³C), chemical environment, stereochemistry. | 1-10 mg, soluble in deuterated solvent. | Chemical Shift (ppm), Coupling Constants (Hz). |
| Mass Spectrometry | Molecular weight, elemental composition (High-Res MS). | <1 mg, soluble or volatile. | Mass-to-charge ratio (m/z), isotopic pattern. |
| Infrared (IR) Spectroscopy | Presence of functional groups (e.g., O-H, C-Cl, C=N). | <1 mg, solid or liquid. | Wavenumber (cm⁻¹). |
| UV-Visible Spectroscopy | Information on conjugated π systems. | Dilute solution. | Wavelength of max. absorbance (λmax). |
Experimental Protocols for Alternative Techniques
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective : To determine the carbon-hydrogen framework of the molecule.
-
Protocol :
-
Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz).
-
Process the data to determine chemical shifts, coupling constants, and integration, allowing for the assignment of protons and carbons in the molecular structure.
-
2. Mass Spectrometry (MS)
-
Objective : To confirm the molecular weight and elemental formula.
-
Protocol :
-
Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Introduce the sample into the mass spectrometer using an appropriate ionization technique (e.g., Electrospray Ionization - ESI).
-
Acquire the mass spectrum. For high-resolution mass spectrometry (HRMS), a TOF or Orbitrap analyzer can provide highly accurate mass measurements to confirm the elemental composition. The expected molecular formula for this compound is C₆H₆ClNO.[4][5]
-
3. Infrared (IR) Spectroscopy
-
Objective : To identify key functional groups.
-
Protocol :
-
Place a small amount of the solid sample directly onto the diamond crystal of an ATR-FTIR spectrometer.
-
Apply pressure to ensure good contact.
-
Acquire the IR spectrum, typically over a range of 4000-400 cm⁻¹.
-
Identify characteristic absorption bands for functional groups such as O-H (alcohol), C-Cl, and aromatic C-H and C=N/C=C bonds.
-
Conclusion
The structural characterization of this compound derivatives relies on a suite of analytical techniques. X-ray crystallography stands alone in its ability to provide a definitive and complete three-dimensional molecular structure, which is indispensable for applications in drug development and materials science. However, its requirement for high-quality crystals can be a bottleneck.[3]
NMR spectroscopy, mass spectrometry, and IR spectroscopy serve as essential, complementary techniques. They are faster, require less sample preparation, and provide crucial information for confirming molecular identity, assessing purity, and monitoring chemical transformations. For any comprehensive research and development program, an integrated analytical approach utilizing the strengths of each of these methods is the most effective strategy.
References
- 1. Crystal structure of (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sincerechemical.com [sincerechemical.com]
- 5. CAS 79698-53-6 | this compound - Synblock [synblock.com]
A Comparative Guide to In Vitro Assays for Novel Anticancer Compounds Derived from (3-Chloropyridin-4-YL)methanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of key in vitro assays for evaluating the anticancer potential of novel compounds synthesized from (3-Chloropyridin-4-YL)methanol. Given the prevalence of the pyridine scaffold in oncology drug discovery, this document focuses on assays for cytotoxicity and inhibition of key cancer-related kinases, namely VEGFR-2 and CDK4/6. The information presented herein is intended to assist researchers in selecting appropriate assays, understanding their methodologies, and interpreting the resulting data for the advancement of promising anticancer candidates.
Data Presentation: Comparative Analysis of In Vitro Assays
The following tables summarize quantitative data from various in vitro assays, offering a comparative look at the efficacy of different pyridine derivatives. This data is illustrative and serves to demonstrate the type of results generated from each assay.
Table 1: Cytotoxicity of Pyridine Derivatives against Human Cancer Cell Lines (MTT Assay)
| Compound ID | Cancer Cell Line | Incubation Time (h) | IC50 (µM) ± SD | Reference Compound (Doxorubicin) IC50 (µM) ± SD |
| Pyridine-Urea 8e | MCF-7 (Breast) | 48 | 0.22 | 1.93[1] |
| Pyridine-Urea 8n | MCF-7 (Breast) | 48 | 1.88 | 1.93[1] |
| 1,2,4-Triazole Pyridine TP6 | B16F10 (Melanoma) | 48 | 41.12 - 61.11 (range) | Not Specified[2] |
| Spiro-Pyridine 7 | HepG-2 (Liver) | Not Specified | 8.90 ± 0.6 | 4.50 ± 0.2[3] |
| Spiro-Pyridine 7 | Caco-2 (Colon) | Not Specified | 7.83 ± 0.5 | 12.49 ± 1.1[3] |
| Nicotinamide 4d | HCT-116 (Colon) | Not Specified | 10.3 ± 1.1 | Not Specified[4] |
Table 2: Kinase Inhibitory Activity of Pyridine Derivatives
| Compound ID | Target Kinase | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| Pyridine-Urea 8e | VEGFR-2 | 3.93 ± 0.73[1] | Sorafenib | Not Specified |
| Pyridine-Urea 8b | VEGFR-2 | 5.0 ± 1.91[1] | Sorafenib | Not Specified |
| Pyridine Derivative 10 | VEGFR-2 | 0.12[5][6] | Sorafenib | 0.10[5][6] |
| Pyridine Derivative 8 | VEGFR-2 | 0.13[5][6] | Sorafenib | 0.10[5][6] |
| Pyrazolo-quinazoline 21a | CDK4 | 0.01[7][8] | Not Specified | Not Specified |
| Pyrazolo-quinazoline 21a | CDK6 | 0.026[7][8] | Not Specified | Not Specified |
| Benzimidazolyl-pyrimidine 14a | CDK4 | 0.0074[7][8] | Not Specified | Not Specified |
| Benzimidazolyl-pyrimidine 14a | CDK6 | 0.0009[7][8] | Not Specified | Not Specified |
Experimental Protocols
Detailed methodologies for the key in vitro assays are provided below. These protocols are intended as a guide and may require optimization based on the specific cell lines and laboratory conditions.
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[9][10]
Principle: Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product.[9][10] The amount of formazan produced is directly proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the novel pyridine compounds in complete medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, until a purple precipitate is visible.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent reagent) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the samples using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
VEGFR-2 Kinase Inhibition Assay (Biochemical)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) kinase domain.
Principle: The assay quantifies the phosphorylation of a substrate by the recombinant VEGFR-2 kinase domain in the presence of ATP. A decrease in phosphorylation indicates inhibition of the kinase by the test compound.
Protocol:
-
Reagent Preparation: Prepare a serial dilution of the test compound. Prepare a master mix containing kinase buffer, recombinant human VEGFR-2 kinase domain, and a specific substrate (e.g., a synthetic peptide).
-
Reaction Setup: In a microplate, add the master mix and the test compound at various concentrations.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Detection: Stop the reaction and add a detection reagent. The amount of phosphorylated substrate can be quantified using various methods, such as:
-
Luminescence-based (e.g., ADP-Glo™): Measures the amount of ADP produced, which is inversely proportional to kinase inhibition.
-
Fluorescence-based (e.g., HTRF®): Uses fluorescence resonance energy transfer to detect the phosphorylated substrate.
-
ELISA-based: Utilizes antibodies to detect the phosphorylated substrate.
-
-
Signal Measurement: Measure the signal (luminescence, fluorescence, or absorbance) using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control and determine the IC50 value.
CDK4/6 Kinase Inhibition Assay (Biochemical)
This assay measures the ability of a compound to inhibit the kinase activity of Cyclin-Dependent Kinase 4/6 (CDK4/6).
Principle: The assay quantifies the phosphorylation of a substrate, typically a fragment of the Retinoblastoma (Rb) protein, by the recombinant CDK4/Cyclin D or CDK6/Cyclin D complex in the presence of ATP. Inhibition of the kinase results in a decreased phosphorylation signal.
Protocol:
-
Reagent Preparation: Prepare serial dilutions of the test compound. Prepare a master mix containing kinase buffer, recombinant human CDK4/Cyclin D1 or CDK6/Cyclin D3 enzyme, and the Rb substrate peptide.
-
Reaction Setup: Incubate the inhibitor with the CDK/Cyclin complex and the substrate in a microplate.
-
Reaction Initiation: Start the reaction by adding ATP.
-
Incubation: Incubate the plate at a controlled temperature for a specific duration.
-
Detection: Stop the reaction and quantify the level of substrate phosphorylation using methods similar to the VEGFR-2 assay (e.g., ADP-Glo™, HTRF®, ELISA).
-
Signal Measurement: Read the signal on a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate the signaling pathways targeted by the discussed in vitro assays.
Caption: Simplified VEGF signaling pathway and the point of inhibition by novel compounds.
Caption: CDK4/6-Rb pathway regulating the G1-S cell cycle transition.
Experimental Workflow
The following diagram outlines a typical workflow for the in vitro screening of novel anticancer compounds.
Caption: A general workflow for the in vitro screening of novel anticancer compounds.
References
- 1. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
- 3. Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′ H -spiro-pyridine derivatives as a new class of EGFR Wt and VEGFR-2 inhibitors ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00887H [pubs.rsc.org]
- 4. Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyridine-derived VEGFR-2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development of CDK4/6 Inhibitors: A Five Years Update - PMC [pmc.ncbi.nlm.nih.gov]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. iv.iiarjournals.org [iv.iiarjournals.org]
- 10. researchgate.net [researchgate.net]
Navigating the Structure-Activity Relationship of (3-Chloropyridin-4-YL)methanol Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The (3-Chloropyridin-4-YL)methanol scaffold is a key heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of novel therapeutic agents. Its inherent structural and electronic properties make it an attractive starting point for the development of kinase inhibitors and other targeted therapies for a variety of diseases, including cancer. This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogs derived from or structurally related to this compound, based on available experimental data from public-domain research.
Comparative Analysis of Biological Activity
The biological activity of chloropyridine-based compounds is highly dependent on the nature and position of various substituents. The following tables summarize quantitative data from studies on structurally related pyridine derivatives, which can serve as a proxy for understanding the potential SAR of this compound analogs.
Table 1: Kinase Inhibitory Activity of Substituted Pyridine Analogs
This table presents the half-maximal inhibitory concentration (IC50) values of various pyridine derivatives against different protein kinases. These kinases are often implicated in cancer and inflammatory diseases, representing potential targets for compounds derived from this compound.
| Compound ID | Core Scaffold | R1-Substituent | R2-Substituent | Kinase Target | IC50 (nM) |
| A1 | 3-Substituted Pyridine | -Cl | -NH-Aryla | GSK-3β | 89 |
| A2 | 3-Substituted Pyridine | -Cl | -NH-Aryl(F)a | GSK-3β | >1000 |
| B1 | Isothiazolo[4,3-b]pyridine | -Alkynyl | -Aryl | PIKfyve | 8 |
| B2 | Isothiazolo[4,3-b]pyridine | -Alkynyl | -Aryl-COOH | PIKfyve | 49 |
| C1 | N-(pyridin-3-yl)pyrimidin-4-amine | -Aryl-F | -Aryl-OMe | CDK2 | 64.42 |
| C2 | N-(pyridin-3-yl)pyrimidin-4-amine | -Aryl-Cl | -Aryl-OMe | CDK2 | 120.3 |
Note: Data is compiled from various sources and is intended for comparative purposes. Direct comparison between different studies may be limited by variations in experimental conditions.
Key SAR Insights from Related Scaffolds:
-
Substitution at the 3-Position: In many pyridine-based inhibitors, the nature of the substituent at the 3-position is critical for activity. For instance, in a series of GSK-3β inhibitors, a chloro group at this position was found to be important for potency.[1]
-
Aryl Substituents: The nature of aryl groups appended to the pyridine core significantly influences inhibitory activity. In the context of CDK2 inhibitors, electron-withdrawing groups like fluorine on an aryl ring were shown to be more favorable than chlorine.[2]
-
Introduction of Polar Groups: The addition of polar functional groups can have a variable impact. In a series of isothiazolo[4,3-b]pyridine based PIKfyve inhibitors, the introduction of a carboxylic acid to an aryl substituent led to a decrease in potency, possibly due to altered physicochemical properties affecting cell permeability or target binding.
Table 2: Antiproliferative Activity of Substituted Pyridine Analogs
This table summarizes the in vitro cytotoxic activity of various pyridine derivatives against different human cancer cell lines.
| Compound ID | Core Scaffold | R-Group Modifications | Cell Line | IC50 (µM) |
| D1 | 2-Oxo-1,2-dihydropyridine-3-carbonitrile | Aryl at C4, Aryl at C6 | HEPG2 (Liver) | 1.46 |
| D2 | 2-Oxo-1,2-dihydropyridine-3-carbonitrile | Aryl at C4, Aryl at C6 | HEPG2 (Liver) | 7.08 |
| E1 | 4-Aminoquinazoline | Aryl at C6, Aryl at C4-amino | A549 (Lung) | 0.006 |
| E2 | 4-Aminoquinazoline | Aryl at C6, Substituted piperazine at C4-amino | A549 (Lung) | >10 |
Note: Data is compiled from various sources and is intended for comparative purposes. Direct comparison between different studies may be limited by variations in experimental conditions.
Key SAR Insights from Related Scaffolds:
-
Cytotoxicity: In a series of 3-cyanopyridine derivatives, specific substitutions on the aryl rings attached to the pyridine core were shown to be critical for potent antitumor activity against the HEPG2 liver cancer cell line.[3]
-
Kinase Inhibition and Cellular Potency: For PAK4 inhibitors based on a 4-aminoquinazoline scaffold, modifications on the substituent at the 4-amino position dramatically impacted cellular potency against the A549 lung cancer cell line.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of experimental data. Below are representative protocols for assays commonly used to evaluate the biological activity of pyridine-based inhibitors.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay quantifies the inhibitory effect of a compound on the activity of a specific protein kinase by measuring the amount of ATP remaining after the kinase reaction.
Materials:
-
Purified recombinant kinase (e.g., CDK2, GSK-3β)
-
Kinase-specific peptide substrate
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP solution
-
Test compounds (solubilized in DMSO)
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
White, opaque 384-well assay plates
-
Plate-reading luminometer
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the test compound dilutions. Include wells with DMSO only as a negative control.
-
Prepare a kinase reaction mixture containing the kinase, peptide substrate, and assay buffer.
-
Initiate the reaction by adding the ATP solution to all wells.
-
Incubate the plate at 30°C for 1 hour.
-
Stop the reaction and measure the remaining ATP by adding the luminescence-based detection reagent.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Proliferation Assay (MTT Assay)
This colorimetric assay assesses the effect of compounds on the metabolic activity of cultured cancer cells, which is an indicator of cell viability and proliferation.
Materials:
-
Human cancer cell lines (e.g., A549, HEPG2)
-
Cell culture medium (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics
-
Test compounds (solubilized in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds. Include wells with DMSO-treated cells as a vehicle control and untreated cells as a negative control.
-
Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Add MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Visualizations
The following diagrams illustrate a generalized signaling pathway often targeted by pyridine-based inhibitors and a typical workflow for screening such compounds.
Caption: Generalized MAPK signaling pathway, a common target for kinase inhibitors.
Caption: Experimental workflow for screening and optimizing kinase inhibitors.
References
Benchmarking the synthesis of (3-Chloropyridin-4-YL)methanol against other methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of potential synthetic routes for (3-Chloropyridin-4-YL)methanol, a key intermediate in the development of novel pharmaceuticals and agrochemicals. Due to the limited availability of direct, published experimental data for this specific compound, this document outlines two robust and widely applicable synthetic strategies adapted from established methodologies for analogous compounds: the reduction of a 3-chloroisonicotinic acid derivative and a Grignard reaction. The experimental data presented is illustrative and based on typical outcomes for these reaction types, providing a benchmark for laboratory investigation.
Data Presentation
The following tables summarize the key quantitative parameters for the two proposed synthetic methods for this compound.
Table 1: Comparison of Synthetic Methods for this compound
| Parameter | Method 1: Reduction of 3-chloroisonicotinic acid ester | Method 2: Grignard Reaction |
| Starting Materials | 3-chloroisonicotinic acid, Methanol | 3,4-dichloropyridine, Paraformaldehyde |
| Key Reagents | Thionyl chloride, Sodium borohydride | Magnesium turnings, Iodine |
| Reaction Steps | 2 | 2 |
| Estimated Yield | 75-85% | 60-70% |
| Estimated Purity | >98% (after chromatography) | >95% (after chromatography) |
| Estimated Reaction Time | 18-24 hours | 8-12 hours |
| Key Advantages | High purity, well-established reaction class | Shorter reaction time, direct C-C bond formation |
| Key Challenges | Handling of thionyl chloride, multi-step process | Anhydrous conditions required, potential for side reactions |
Table 2: Reagents and Solvents
| Method | Reagent/Solvent | Purpose |
| Method 1 | 3-chloroisonicotinic acid | Starting material |
| Methanol | Reagent and solvent | |
| Thionyl chloride | Esterification catalyst | |
| Sodium borohydride | Reducing agent | |
| Tetrahydrofuran (THF) | Solvent | |
| Ethyl acetate | Extraction solvent | |
| Saturated aq. NH4Cl | Quenching agent | |
| Anhydrous Na2SO4 | Drying agent | |
| Method 2 | 3,4-dichloropyridine | Starting material |
| Magnesium turnings | Grignard reagent formation | |
| Iodine | Grignard reaction initiator | |
| Anhydrous Tetrahydrofuran (THF) | Solvent | |
| Paraformaldehyde | Carbon source | |
| Hydrochloric acid (aq.) | Workup and neutralization | |
| Diethyl ether | Extraction solvent | |
| Saturated aq. NaHCO3 | Neutralization | |
| Brine | Washing agent | |
| Anhydrous MgSO4 | Drying agent |
Experimental Protocols
Method 1: Reduction of 3-chloroisonicotinic acid methyl ester
This two-step method involves the initial esterification of 3-chloroisonicotinic acid followed by reduction of the resulting ester to the desired alcohol. This approach is analogous to the synthesis of 3-pyridyl methanol from nicotinic acid.[1]
Step 1: Esterification of 3-chloroisonicotinic acid
-
To a solution of 3-chloroisonicotinic acid (1 equivalent) in methanol (5-10 volumes), add thionyl chloride (1.2 equivalents) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield methyl 3-chloroisonicotinate.
Step 2: Reduction of methyl 3-chloroisonicotinate
-
Suspend sodium borohydride (4 equivalents) in anhydrous tetrahydrofuran (THF).
-
Add a solution of methyl 3-chloroisonicotinate (1 equivalent) in THF dropwise to the suspension at room temperature.
-
After the addition is complete, heat the mixture to reflux for 12-18 hours, monitoring by TLC.
-
Cool the reaction to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Method 2: Grignard Reaction
This method involves the formation of a Grignard reagent from 3,4-dichloropyridine and its subsequent reaction with paraformaldehyde. This approach is adapted from protocols for the synthesis of similar pyridyl methanols.
Step 1: Formation of the Grignard Reagent
-
In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings (1.5 equivalents).
-
Add a small crystal of iodine to activate the magnesium.
-
Add a solution of 3,4-dichloropyridine (1 equivalent) in anhydrous THF dropwise via the dropping funnel.
-
If the reaction does not initiate spontaneously, gentle warming may be required.
-
Once initiated, maintain a gentle reflux by controlling the rate of addition of the halide solution.
-
After the addition is complete, continue to reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
Step 2: Reaction with Paraformaldehyde
-
Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.
-
In a separate flask, thoroughly dry paraformaldehyde (2 equivalents) under vacuum.
-
Add the dried paraformaldehyde to the Grignard reagent portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Cool the reaction to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether (3 x volumes).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Mandatory Visualization
Caption: Workflow for the synthesis of this compound via reduction.
Caption: Workflow for the synthesis of this compound via Grignard reaction.
References
Safety Operating Guide
Proper Disposal of (3-Chloropyridin-4-YL)methanol: A Comprehensive Guide for Laboratory Professionals
For immediate reference, (3-Chloropyridin-4-YL)methanol should be treated as a hazardous chemical. This guide provides essential safety and logistical information for its proper handling and disposal in a laboratory setting.
This document outlines the necessary procedures for the safe disposal of this compound, a compound used in pharmaceutical and agrochemical synthesis. Adherence to these protocols is crucial for ensuring the safety of laboratory personnel and the protection of the environment. This substance is categorized as a chlorinated pyridine derivative and must be managed as hazardous waste.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate safety measures. Based on data for analogous chlorinated pyridine compounds, this substance should be regarded as hazardous.
Personal Protective Equipment (PPE):
-
Gloves: Wear chemically resistant gloves.
-
Eye Protection: Use safety glasses or goggles.
-
Lab Coat: A flame-retardant lab coat is recommended.
-
Respiratory Protection: All handling should occur in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the inhalation of vapors.[1][2]
In Case of Spills: Spills should be absorbed using an inert material such as sand or vermiculite. The absorbed material must then be collected into a designated, sealed container for hazardous waste.[1] Under no circumstances should the chemical be allowed to enter drains or waterways.[1]
Quantitative Data Summary
While a specific Safety Data Sheet (SDS) for this compound was not fully retrieved, the following table summarizes the hazards of closely related chlorinated pyridine compounds to inform safe handling and disposal procedures.
| Hazard Classification | Description | Precautionary Measures |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[3] | Avoid direct contact and inhalation. Use appropriate PPE. |
| Skin Irritation | Causes skin irritation.[3][4] | Wear protective gloves and clothing. |
| Eye Irritation | Causes serious eye irritation.[3][4] | Wear eye protection. |
| Respiratory Irritation | May cause respiratory irritation.[3][4] | Work in a well-ventilated area or under a chemical fume hood. |
| Density | 1.324 g/cm³ | N/A |
Experimental Protocol: Step-by-Step Disposal Procedure
The proper disposal of this compound, as a halogenated organic compound, necessitates careful segregation and handling to comply with environmental regulations and ensure safety.
1. Waste Segregation:
-
Designate a specific waste container for "Halogenated Organic Waste."[2]
-
Crucially, do not mix this compound with non-halogenated organic waste. This separation is vital as it prevents costly and complex disposal processes.
-
Avoid mixing with incompatible materials such as strong oxidizing agents.[5]
2. Container Selection and Labeling:
-
Use a chemically resistant container, such as a high-density polyethylene (HDPE) or glass bottle, with a secure, leak-proof cap.[5]
-
The container must be in good condition, free from cracks or damage.
-
Clearly label the waste container with:
3. Accumulation in a Satellite Accumulation Area (SAA):
-
Store the waste container in a designated SAA, which should be at or near the point of waste generation.
-
The SAA must be under the control of laboratory personnel.
-
Keep the waste container closed at all times, except when adding waste.
-
It is best practice to use secondary containment, such as a larger, chemically resistant tub or tray, to contain any potential leaks or spills.[2]
4. Disposal of Empty Containers:
-
An empty container that held this compound must be triple-rinsed with a suitable solvent (e.g., acetone, ethanol).
-
The rinsate must be collected and disposed of as halogenated organic waste.[5][6]
-
After triple-rinsing and ensuring the label is defaced, the container can be disposed of as regular laboratory glass or plastic waste, in accordance with institutional guidelines.[6]
5. Arranging for Waste Pickup:
-
Follow your institution's specific procedures for hazardous waste pickup. This typically involves contacting the Environmental Health and Safety (EHS) office.
-
Do not allow hazardous waste to accumulate in the laboratory for extended periods.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. 22620-34-4 Cas No. | (5-Chloro-3-pyridinyl)methanol | Apollo [store.apolloscientific.co.uk]
- 5. benchchem.com [benchchem.com]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Personal protective equipment for handling (3-Chloropyridin-4-YL)methanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the proper handling and disposal of (3-Chloropyridin-4-YL)methanol. Adherence to these procedures is essential to mitigate risks and ensure a safe laboratory environment. This compound is classified as a skin, eye, and respiratory irritant, and is harmful if swallowed, inhaled, or in contact with skin.[1]
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to prevent exposure.
| PPE Category | Item | Specifications and Remarks |
| Eye and Face Protection | Safety Goggles | Must be tight-sealing and compliant with OSHA's 29 CFR 1910.133 or European Standard EN166. Required at all times to protect against dust and splashes.[2] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or other impervious gloves are mandatory. Inspect gloves for integrity before each use and dispose of them properly after handling. For extended operations, consider double glooving.[2][3][4] |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn to protect skin and clothing from potential spills.[2] |
| Respiratory Protection | Dust Mask or Respirator | A NIOSH/MSHA or European Standard EN 149 approved respirator is required when handling the solid compound, especially if there is a potential for dust generation. All work should be conducted in a chemical fume hood.[2] |
| Footwear | Closed-Toe Shoes | Required at all times in the laboratory to protect against spills and falling objects.[2] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach is crucial for the safe handling of this compound.
1. Preparation:
-
Ensure a certified chemical fume hood is operational and the workspace is clean and uncluttered.[2]
-
Verify that an eyewash station and safety shower are readily accessible.[2]
-
Don all required personal protective equipment (PPE) as detailed in the table above.[2]
2. Handling:
-
Conduct all manipulations of the solid compound within a certified chemical fume hood to minimize inhalation of dust.[2]
-
Use appropriate tools, such as a spatula, for weighing and transferring the solid.
-
Keep containers tightly closed when not in use and store in a cool, dry, and well-ventilated area away from ignition sources.[5][6]
3. Post-Handling:
-
Clean the work area and any equipment used with an appropriate decontaminating agent.
-
Properly remove and dispose of contaminated PPE.
-
Wash hands and any exposed skin thoroughly with soap and water after handling.[3]
Disposal Plan
All waste materials, including the chemical itself and any contaminated items (e.g., gloves, absorbent materials), must be treated as hazardous waste.
-
Waste Characterization: All waste must be clearly labeled as hazardous.
-
Containerization: Use designated, sealed, and properly labeled containers for chemical waste.
-
Disposal: Dispose of contents and container to an approved waste disposal plant.[6] Do not dispose of down the drain or in general waste.
Experimental Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound.
Caption: Step-by-step workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

